Methyl 3,5-dihydroxy-4-methoxybenzoate
Description
Structure
3D Structure
Properties
IUPAC Name |
methyl 3,5-dihydroxy-4-methoxybenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O5/c1-13-8-6(10)3-5(4-7(8)11)9(12)14-2/h3-4,10-11H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUGIJIFASYORQN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1O)C(=O)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20415758 | |
| Record name | methyl 3,5-dihydroxy-4-methoxybenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20415758 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
24093-81-0 | |
| Record name | methyl 3,5-dihydroxy-4-methoxybenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20415758 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl 3,5-Dihydroxy-4-methoxybenzoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to Methyl 3,5-dihydroxy-4-methoxybenzoate
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of Methyl 3,5-dihydroxy-4-methoxybenzoate, a phenolic compound of growing interest in the scientific community. We delve into its fundamental chemical properties, including its IUPAC name and CAS number, and present a detailed examination of its synthesis, spectroscopic characterization, and known biological activities. This document is intended to serve as a valuable resource for researchers and professionals in drug development and medicinal chemistry, offering insights into its potential as a pharmaceutical intermediate and a building block for novel therapeutic agents.
Introduction and Chemical Identity
Methyl 3,5-dihydroxy-4-methoxybenzoate, a derivative of gallic acid, is a key organic compound with significant potential in various scientific domains. Its unique structure, featuring a substituted benzene ring, lays the foundation for its diverse chemical reactivity and biological functions.
-
IUPAC Name: methyl 3,5-dihydroxy-4-methoxybenzoate[1]
-
Molecular Formula: C₉H₁₀O₅[3]
-
Molecular Weight: 198.17 g/mol [3]
-
Synonyms: (4'-O-methyl)methyl gallate, 3,5-Dihydroxy-4-methoxybenzoic acid methyl ester, Methyl-4-O-methylgallate[1]
| Property | Value | Source |
| Melting Point | 147-151°C | MySkinRecipes |
| Boiling Point | 404°C | Echemi[2] |
| Density | 1.337 g/cm³ | Echemi[2] |
| XLogP3 | 0.89300 | Echemi[2] |
Synthesis of Methyl 3,5-dihydroxy-4-methoxybenzoate
The synthesis of Methyl 3,5-dihydroxy-4-methoxybenzoate can be a nuanced process due to the potential for the formation of isomeric byproducts. A common and effective strategy involves the selective methylation of a readily available starting material, such as methyl gallate.
Synthetic Workflow Overview
A generalized synthetic approach starting from gallic acid is outlined below. This multi-step process involves an initial esterification followed by selective protection and methylation to yield the desired product.
Caption: Generalized workflow for the synthesis of Methyl 3,5-dihydroxy-4-methoxybenzoate.
Detailed Experimental Protocol: Selective Methylation of Methyl Gallate
This protocol focuses on the selective methylation of the 4-hydroxyl group of methyl gallate, a critical step in avoiding the formation of undesired isomers.
Materials:
-
Methyl gallate
-
Borax (Sodium borate)
-
Dimethyl sulfate (DMS)
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl)
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Deionized water
Procedure:
-
Protection of the 3,5-hydroxyl groups:
-
Dissolve methyl gallate in an aqueous solution of borax (e.g., 5% w/v). The borax forms a temporary cyclic borate ester with the vicinal hydroxyl groups at the 3 and 5 positions, protecting them from methylation.[4]
-
-
Methylation of the 4-hydroxyl group:
-
To the stirred solution from step 1, add dimethyl sulfate and a solution of sodium hydroxide dropwise and simultaneously at room temperature. The rate of addition should be controlled to maintain a slightly alkaline pH.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
-
Hydrolysis of the borate ester:
-
Once the reaction is complete, acidify the solution with dilute hydrochloric acid to hydrolyze the borate ester.
-
-
Extraction and Purification:
-
Extract the product mixture with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be further purified by column chromatography on silica gel.
-
Causality behind Experimental Choices:
-
The use of borax is a key strategic decision to impart regioselectivity to the methylation reaction. By forming a stable complex with the 3,5-hydroxyl groups, it directs the methylation to the unprotected 4-hydroxyl group.
-
Simultaneous dropwise addition of the methylating agent and base is crucial to maintain a controlled pH and minimize side reactions, such as the hydrolysis of dimethyl sulfate.
Spectroscopic Characterization
The structural elucidation of Methyl 3,5-dihydroxy-4-methoxybenzoate is confirmed through various spectroscopic techniques.
| Technique | Observed Data | Source |
| Infrared (IR) Spectroscopy | Strong bands at 3367.6 cm⁻¹ (O-H) and 1586.0 cm⁻¹ (C=O) | ResearchGate[5] |
| Mass Spectrometry (ESI-MS) | Pseudo-molecular ion peak at m/z 199.0 [M+H]⁺ | ResearchGate[5] |
Biological Activities and Potential Applications
Methyl 3,5-dihydroxy-4-methoxybenzoate has demonstrated promising biological activities, primarily as an antioxidant and antimicrobial agent. These properties make it a compound of significant interest for drug development.
Antioxidant Properties
As a phenolic compound, Methyl 3,5-dihydroxy-4-methoxybenzoate is a potent antioxidant. Its ability to scavenge free radicals is attributed to the electron-donating hydroxyl groups on the aromatic ring. This antioxidant capacity is valuable in combating oxidative stress-related diseases.[3]
Proposed Mechanism of Antioxidant Action:
The antioxidant activity of phenolic compounds like Methyl 3,5-dihydroxy-4-methoxybenzoate is primarily due to their ability to donate a hydrogen atom from a hydroxyl group to a free radical, thereby neutralizing it. The resulting phenoxy radical is stabilized by resonance, making the parent molecule an effective radical scavenger.
Caption: Simplified representation of the free radical scavenging mechanism of a phenolic antioxidant.
Antimicrobial Activity
Studies have indicated that Methyl 3,5-dihydroxy-4-methoxybenzoate possesses antimicrobial properties.[5] The exact mechanism is not fully elucidated but is likely related to its ability to disrupt microbial cell membranes or interfere with essential enzymatic processes.
Role as a Pharmaceutical Intermediate
The chemical structure of Methyl 3,5-dihydroxy-4-methoxybenzoate makes it a valuable intermediate in the synthesis of more complex pharmaceutical compounds.[3] Its functional groups (hydroxyl, methoxy, and methyl ester) provide multiple reaction sites for building larger molecular scaffolds. While specific examples of its direct use in approved drugs are not widely documented, its structural similarity to other key intermediates suggests its potential in the synthesis of various therapeutic agents. For instance, a structurally related analog, Methyl 3-hydroxy-4-methoxybenzoate, is a key starting material in the synthesis of the anticancer drug Gefitinib.[7]
Safety and Handling
According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), Methyl 3,5-dihydroxy-4-methoxybenzoate is classified with the following hazards:
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H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
Precautionary Statements:
-
P264: Wash hands thoroughly after handling.
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.
-
P302+P352: IF ON SKIN: Wash with plenty of water.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
It is imperative to handle this compound in a well-ventilated fume hood using appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Conclusion
Methyl 3,5-dihydroxy-4-methoxybenzoate is a versatile phenolic compound with established antioxidant and antimicrobial properties. Its utility as a synthetic intermediate further enhances its importance in the field of medicinal chemistry and drug development. This guide has provided a comprehensive overview of its chemical identity, synthesis, characterization, and potential applications. Further research into its mechanisms of action and exploration of its synthetic utility will undoubtedly unlock new opportunities for the development of novel therapeutic agents.
References
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ResearchGate. (n.d.). Methyl 3,5-dihydroxy-4-methoxybenzoate. [Online Image]. Available at: [Link]
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PubChem. (n.d.). Methyl 3-hydroxy-4-methoxybenzoate. National Center for Biotechnology Information. Available at: [Link]
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The Royal Society of Chemistry. (n.d.). Supporting Information. Available at: [Link]
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MySkinRecipes. (n.d.). Methyl 3,5-Dihydroxy-4-methoxybenzoate. Available at: [Link]
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SpectraBase. (n.d.). Methyl 3,5-dihydroxy-4-methoxybenzoate. Wiley. Available at: [Link]
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SpectraBase. (n.d.). Methyl 4-hydroxy-3,5-dimethoxy-benzoate. Wiley. Available at: [Link]
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MDPI. (n.d.). RETRACTED: Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate. Molecules. Available at: [Link]
-
NP-MRD. (n.d.). 13C NMR Spectrum (1D, 126 MHz, H2O, predicted) (NP0270154). Available at: [Link]
-
PubMed. (n.d.). Molecular pharmacology of methyl-3,5-diiodo-4-(4'methoxyphenoxy) benzoate (DIME) and its non-hydrolyzible ethanone analog (DIPE) (Review). National Center for Biotechnology Information. Available at: [Link]
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MySkinRecipes. (n.d.). Methyl 3,4-dihydroxy-5-methoxybenzoate. Available at: [Link]
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PubChem. (n.d.). Methyl 3,5-Dihydroxy-4-Methoxybenzoate. National Center for Biotechnology Information. Available at: [Link]
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Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 15.09 MHz, CDCl3, experimental) (HMDB0032076). Available at: [Link]
-
NIST. (n.d.). 4-Methoxy-3,5-dihydroxybenzoic acid. NIST Chemistry WebBook. Available at: [Link]
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NIST. (n.d.). Methyl 3-methoxy-4-nitrobenzoate. NIST Chemistry WebBook. Available at: [Link]
-
SpectraBase. (n.d.). Methyl 4-hydroxy-3-methoxy-benzoate. Wiley. Available at: [Link]
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- 7. mdpi.com [mdpi.com]
A Comprehensive Technical Guide to the Biological Activity Screening of Methyl 3,5-dihydroxy-4-methoxybenzoate
Foreword: Unveiling the Therapeutic Potential of a Novel Phenolic Compound
Methyl 3,5-dihydroxy-4-methoxybenzoate, a derivative of gallic acid, represents a class of phenolic compounds that are of significant interest to the drug discovery and development community. Phenolic compounds are widely recognized for their diverse biological activities, and a systematic and rigorous screening approach is paramount to elucidating their therapeutic potential. This guide provides an in-depth, technically-focused framework for the comprehensive biological activity screening of Methyl 3,5-dihydroxy-4-methoxybenzoate, drawing upon established methodologies and the known activities of structurally related molecules. While some studies have identified Methyl 3,5-dihydroxy-4-methoxybenzoate as a natural antioxidant and a potential antimicrobial agent, this document will serve as a complete roadmap for a thorough investigation of its biological profile.[1] In at least one study, the compound has been shown to lack spermicidal activity.[1]
This document is structured to empower researchers with the scientific rationale and practical protocols necessary to conduct a robust preliminary assessment of this compound's efficacy and safety. We will delve into a tiered screening cascade, beginning with fundamental cytotoxicity evaluations and progressing to more specific assays for antioxidant, antimicrobial, anti-inflammatory, and key enzyme inhibitory activities.
Part 1: Foundational Assessment - Cytotoxicity Profiling
Before embarking on the exploration of specific biological activities, it is imperative to establish the cytotoxicity profile of Methyl 3,5-dihydroxy-4-methoxybenzoate. This foundational step not only determines the concentration range for subsequent assays but also provides initial insights into the compound's safety profile. The MTT assay is a widely adopted colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[2][3]
Scientific Rationale
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium salt, MTT, into insoluble purple formazan crystals.[3][4] The amount of formazan produced is directly proportional to the number of metabolically active cells. By measuring the absorbance of the solubilized formazan, we can quantify the effect of the compound on cell viability.
Experimental Workflow: Cytotoxicity Screening
Caption: Workflow for determining the cytotoxicity of Methyl 3,5-dihydroxy-4-methoxybenzoate using the MTT assay.
Detailed Protocol: MTT Assay
-
Cell Seeding: Seed a suitable cell line (e.g., HeLa, HepG2, or a cell line relevant to the intended therapeutic area) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.
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Compound Preparation: Prepare a stock solution of Methyl 3,5-dihydroxy-4-methoxybenzoate in a suitable solvent (e.g., DMSO). Perform serial dilutions to obtain a range of concentrations for testing.
-
Cell Treatment: Replace the cell culture medium with fresh medium containing the various concentrations of the test compound. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound) and a positive control for cytotoxicity (e.g., doxorubicin).
-
Incubation: Incubate the treated cells for a predetermined period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours at 37°C.[5]
-
Formazan Solubilization: Carefully remove the medium and add 100-150 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[5]
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The half-maximal inhibitory concentration (IC50) value, which is the concentration of the compound that causes a 50% reduction in cell viability, can then be determined by plotting the percentage of viability against the compound concentration.
Part 2: Primary Screening - A Multi-faceted Approach
Following the determination of the non-toxic concentration range, a battery of in vitro assays should be conducted to screen for a variety of potential biological activities. The structural similarity of Methyl 3,5-dihydroxy-4-methoxybenzoate to other phenolic compounds suggests that it may possess antioxidant, antimicrobial, and anti-inflammatory properties.
Antioxidant Activity Screening
Phenolic compounds are well-known for their ability to scavenge free radicals and chelate metal ions, thereby mitigating oxidative stress.[6] The antioxidant potential of Methyl 3,5-dihydroxy-4-methoxybenzoate can be robustly assessed using a combination of assays that evaluate different aspects of antioxidant activity.
-
Scientific Rationale: The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a rapid and simple method to evaluate the free radical scavenging capacity of a compound.[7] In its radical form, DPPH absorbs strongly at 517 nm. When it accepts an electron or hydrogen atom from an antioxidant, it becomes the reduced, non-radical form, leading to a decrease in absorbance.
-
Protocol:
-
Prepare a stock solution of the test compound and a standard antioxidant (e.g., ascorbic acid or Trolox) in methanol.
-
In a 96-well plate, add various concentrations of the test compound or standard to a methanolic solution of DPPH.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm.
-
Calculate the percentage of radical scavenging activity and determine the IC50 value.
-
-
Scientific Rationale: The 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) assay measures the ability of a compound to scavenge the stable ABTS radical cation (ABTS•+).[8] This assay is applicable to both hydrophilic and lipophilic compounds.[8] The reduction of the blue-green ABTS•+ to its colorless neutral form by an antioxidant is monitored spectrophotometrically.
-
Protocol:
-
Generate the ABTS•+ solution by reacting ABTS stock solution with potassium persulfate and allowing it to stand in the dark for 12-16 hours.
-
Dilute the ABTS•+ solution with ethanol or PBS to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Add various concentrations of the test compound or a standard antioxidant to the diluted ABTS•+ solution.
-
After a set incubation time (e.g., 6 minutes), measure the absorbance at 734 nm.
-
Calculate the percentage of inhibition and determine the IC50 value.
-
| Antioxidant Assay | Principle | Typical Data Output |
| DPPH Radical Scavenging | Measures the ability to donate a hydrogen atom or electron to the stable DPPH radical. | IC50 (µg/mL or µM) |
| ABTS Radical Cation Scavenging | Measures the ability to scavenge the pre-formed ABTS radical cation. | IC50 (µg/mL or µM) |
Antimicrobial Activity Screening
Given that structurally similar phenolic compounds have demonstrated antimicrobial properties, it is prudent to screen Methyl 3,5-dihydroxy-4-methoxybenzoate against a panel of clinically relevant bacteria and fungi.[9] The broth microdilution method is a widely used and reliable technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[9][10]
-
Scientific Rationale: This method involves exposing a standardized inoculum of a microorganism to serial dilutions of the test compound in a liquid growth medium. The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism after a defined incubation period.[9]
-
Protocol:
-
Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., to a 0.5 McFarland standard).[9]
-
Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of Methyl 3,5-dihydroxy-4-methoxybenzoate in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).[11]
-
Inoculation: Inoculate each well with the standardized microbial suspension.[9] Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 16-20 hours for bacteria).[10]
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth is observed.[10]
-
Anti-inflammatory Activity Screening
Chronic inflammation is implicated in a wide range of diseases. Phenolic compounds have been shown to modulate inflammatory pathways.[12] A preliminary assessment of the anti-inflammatory potential of Methyl 3,5-dihydroxy-4-methoxybenzoate can be achieved through enzyme-based assays.
-
Scientific Rationale: Lipoxygenases (LOX) are enzymes that play a crucial role in the biosynthesis of leukotrienes, which are pro-inflammatory mediators.[13] Inhibition of LOX activity is a target for anti-inflammatory therapies. This assay measures the ability of a compound to inhibit the LOX-catalyzed oxidation of a substrate, such as linoleic acid.
-
Protocol:
-
Prepare a solution of soybean lipoxygenase in a suitable buffer (e.g., borate buffer, pH 9.0).
-
In a cuvette or 96-well plate, pre-incubate the enzyme with various concentrations of the test compound or a known inhibitor (e.g., quercetin).
-
Initiate the reaction by adding the substrate (linoleic acid).
-
Monitor the increase in absorbance at 234 nm, which corresponds to the formation of the conjugated diene product.
-
Calculate the percentage of inhibition and determine the IC50 value.
-
Part 3: Secondary Screening - Mechanistic Insights and Target Identification
Should the primary screening reveal promising activities, a more focused secondary screening can be undertaken to elucidate the underlying mechanisms of action and identify potential molecular targets.
Enzyme Inhibition Assays
Based on the chemical structure of Methyl 3,5-dihydroxy-4-methoxybenzoate, it is plausible that it may interact with and inhibit the activity of specific enzymes implicated in various diseases.
-
Scientific Rationale: α-Glucosidase is an enzyme involved in the breakdown of carbohydrates in the small intestine. Inhibition of this enzyme can delay carbohydrate digestion and absorption, leading to a reduction in postprandial blood glucose levels. This is a key therapeutic strategy for the management of type 2 diabetes.[6]
-
Protocol:
-
Pre-incubate α-glucosidase enzyme with various concentrations of the test compound or a standard inhibitor (e.g., acarbose).[11]
-
Initiate the reaction by adding the substrate, p-nitrophenyl-α-D-glucopyranoside (pNPG).[11]
-
The enzyme hydrolyzes pNPG to release p-nitrophenol, a yellow-colored product.
-
Terminate the reaction after a specific time by adding a stop solution (e.g., sodium carbonate).[11]
-
Measure the absorbance at 405 nm.
-
Calculate the percentage of inhibition and determine the IC50 value.
-
-
Scientific Rationale: Tyrosinase is a key enzyme in the biosynthesis of melanin, the pigment responsible for skin, hair, and eye color.[14] Overproduction of melanin can lead to hyperpigmentation disorders. Inhibitors of tyrosinase are therefore of interest in the cosmetics and dermatology fields.
-
Protocol:
-
Pre-incubate mushroom tyrosinase with various concentrations of the test compound or a known inhibitor (e.g., kojic acid).
-
Initiate the reaction by adding the substrate, L-DOPA or L-tyrosine.
-
The enzyme catalyzes the oxidation of the substrate, leading to the formation of dopachrome, which can be monitored spectrophotometrically.
-
Measure the rate of dopachrome formation by monitoring the increase in absorbance at approximately 475-490 nm.
-
Calculate the percentage of inhibition and determine the IC50 value.
-
-
Scientific Rationale: Acetylcholinesterase (AChE) is an enzyme that hydrolyzes the neurotransmitter acetylcholine, terminating the nerve impulse. Inhibition of AChE increases the levels of acetylcholine in the synaptic cleft and is a therapeutic strategy for conditions such as Alzheimer's disease.
-
Protocol (Ellman's Method):
-
This colorimetric assay utilizes acetylthiocholine as a substrate for AChE.
-
The hydrolysis of acetylthiocholine by AChE produces thiocholine.
-
Thiocholine reacts with Ellman's reagent, 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB), to produce a yellow-colored product, 5-thio-2-nitrobenzoate (TNB).
-
Pre-incubate AChE with various concentrations of the test compound or a standard inhibitor (e.g., galantamine).
-
Add the substrate and DTNB to initiate the reaction.
-
Monitor the rate of color formation by measuring the absorbance at 412 nm.
-
Calculate the percentage of inhibition and determine the IC50 value.
-
Modulation of Signaling Pathways
Phenolic compounds are known to exert their biological effects by modulating various intracellular signaling pathways. If significant anti-inflammatory activity is observed in the primary screening, further investigation into the effect of Methyl 3,5-dihydroxy-4-methoxybenzoate on key inflammatory signaling pathways, such as the NF-κB pathway, is warranted.
-
Scientific Rationale: The Nuclear Factor-kappa B (NF-κB) is a transcription factor that plays a central role in regulating the expression of genes involved in inflammation and immunity.[11] Many anti-inflammatory compounds act by inhibiting the activation of the NF-κB pathway.
-
Investigative Approach:
-
Cell-based Reporter Assays: Utilize cell lines that have been engineered to express a reporter gene (e.g., luciferase) under the control of an NF-κB responsive promoter. Treatment of these cells with an inflammatory stimulus (e.g., lipopolysaccharide) in the presence or absence of the test compound will allow for the quantification of NF-κB transcriptional activity.
-
Western Blot Analysis: Assess the effect of the compound on the phosphorylation and degradation of IκBα, an inhibitory protein that sequesters NF-κB in the cytoplasm, and the nuclear translocation of the p65 subunit of NF-κB.
-
Caption: A simplified representation of the NF-κB signaling pathway and a potential point of inhibition by Methyl 3,5-dihydroxy-4-methoxybenzoate.
Conclusion: A Pathway to Discovery
This technical guide provides a comprehensive and scientifically grounded framework for the systematic biological activity screening of Methyl 3,5-dihydroxy-4-methoxybenzoate. By following this tiered approach, researchers can efficiently and effectively evaluate the cytotoxic, antioxidant, antimicrobial, anti-inflammatory, and enzyme inhibitory properties of this novel compound. The insights gained from this screening cascade will be instrumental in elucidating its therapeutic potential and guiding future drug discovery and development efforts.
References
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Broth microdilution - Wikipedia. Available at: [Link]
-
Broth Microdilution | MI - Microbiology. Available at: [Link]
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Intracellular signaling pathways modulated by phenolic compounds: application for new anti-inflammatory drugs discovery - PubMed. Available at: [Link]
-
Acetylcholinesterase Inhibition Assays for High-Throughput Screening - PubMed Central. Available at: [Link]
-
In vitro α-glucosidase inhibitory assay - Protocols.io. Available at: [Link]
-
Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments. Available at: [Link]
-
In vitro α-amylase and α-glucosidase inhibitory assay - Protocols.io. Available at: [Link]
-
Tyrosinase inhibition assay - Bio-protocol. Available at: [Link]
-
Methyl 3,5-dihydroxy-4-methoxybenzoate. | Download Scientific Diagram - ResearchGate. Available at: [Link]
-
Methyl 3,5-Dihydroxy-4-Methoxybenzoate | C9H10O5 | CID 5319726 - PubChem. Available at: [Link]
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The Phytochemical Screening, Total Phenolic Contents and Antioxidant Activities in Vitro of White Oyster Mushroom (Pleurotus Ostreatus) Preparations - PMC - NIH. Available at: [Link]
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Modulation of Multiple Signaling Pathways of the Plant-Derived Natural Products in Cancer. Available at: [Link]
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Modulation of neurotrophic signaling pathways by polyphenols. Available at: [Link]
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Methyl 3,5-Dihydroxy-4-methoxybenzoate - MySkinRecipes. Available at: [Link]
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Activities of 2,4-Dihydroxy-6-n-pentylbenzoic Acid Derivatives. Available at: [Link]
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The Marine Factor 3,5-dihydroxy-4-methoxybenzyl Alcohol Suppresses Cell Growth, Inflammatory Cytokine Production, and NF-κB Signaling-enhanced Osteoclastogenesis in In vitro Mouse Macrophages RAW264.7 Cells - PubMed. Available at: [Link]
-
Molecular pharmacology of methyl-3,5-diiodo-4 (4'methoxyphenoxy) benzoate (DIME) and its non-hydrolyzible ethanone analog (DIPE) (Review) - PubMed. Available at: [Link]
-
Review on in vivo and in vitro methods evaluation of antioxidant activity - PMC - NIH. Available at: [Link]
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Chemical Profile and Antimicrobial Activity of the Fungus-Growing Termite Strain Macrotermes Bellicosus Used in Traditional Medicine in the Republic of Benin - MDPI. Available at: [Link]
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Comparative Effects of the Potent Antioxidant 3,5-Dihydroxy-4-methoxybenzyl Alcohol and Gallic Acid on the Growth and Death of RAW264.7 Macrophages and Lung Cancer A549 Cells In Vitro - MDPI. Available at: [Link]
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RETRACTED: Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate - MDPI. Available at: [Link]
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Showing metabocard for Methyl 4-methoxybenzoate (HMDB0032639) - Human Metabolome Database. Available at: [Link]
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Tyrosinase Inhibition Assay - Active Concepts. Available at: [Link]
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Potential Antioxidant Activity Methods DPPH, ABTS, FRAP, Total Phenol and Total Flavonoid Levels of Macaranga hypoleuca (Reichb. - E3S Web of Conferences. Available at: [Link]
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Alpha-Glucosidase Inhibitory Assay-Screened Isolation and Molecular Docking Model from Bauhinia pulla Active Compounds - PubMed Central. Available at: [Link]
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In Vitro Cytotoxicity of the Synthesized Gallic Acid Derivatives (N-Alkyl Gallamide) Against Breast MCF-7 Cancer Cells - Oriental Journal of Chemistry. Available at: [Link]
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In Vitro Cytotoxicity of Gallic Acid Derivatives (Alkyl gallates) Against Breast MCF-7 Cancer Cells - Atlantis Press. Available at: [Link]
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In vitro antioxidant activities in DPPH and ABTS assays of S. alba hydrometholic leaf and bark extracts. - ResearchGate. Available at: [Link]
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Acetylcholinesterase Inhibition Assay (Tick or Eel) - Attogene. Available at: [Link]
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Verification of the Conditions for Determination of Antioxidant Activity by ABTS and DPPH Assays—A Practical Approach - MDPI. Available at: [Link]
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Identification of Tyrosinase Inhibitors and Their Structure-Activity Relationships via Evolutionary Chemical Binding Similarity and Structure-Based Methods - PMC - NIH. Available at: [Link]
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In vitro lipoxygenase and hemolysis inhibition by polyphenolic antioxidants from tropical green leafy vegetables - CABI Digital Library. Available at: [Link]
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In vitro Evaluation of Antiproliferative, Lipoxygenase and Xanthine Oxidase Inhibitory Activities of Artemisia nilagirica (Clark - Indian Journal of Pharmaceutical Sciences. Available at: [Link]
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In Vitro Cytotoxicity of Gallic Acid Derivatives (Alkyl gallates) Against Breast MCF-7 Cancer Cells - ResearchGate. Available at: [Link]
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Lipoxygenase Inhibitory Activities of Some Plant Extracts and Chemical Compounds - DergiPark. Available at: [Link]
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A comparative study of in vitro lipoxygenase inhibition and DPPH (1, 1-Diphenyl-2-Picrylhydrazyl) free radical scavenging activi - Journal of Pharmacognosy and Phytochemistry. Available at: [Link]
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Synthesis of gefitinib from methyl 3-hydroxy-4-methoxy-benzoate - PubMed. Available at: [Link]
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An In-depth Technical Guide to the Antioxidant Potential of Methyl 3,5-dihydroxy-4-methoxybenzoate
Foreword: Unveiling the Protective Promise of a Gallic Acid Derivative
In the relentless pursuit of novel therapeutic agents to combat the deleterious effects of oxidative stress, a central player in a multitude of pathological conditions, our attention is increasingly drawn to the rich chemical diversity of the natural world. Among these, phenolic compounds stand out for their potent antioxidant properties. This guide provides an in-depth technical exploration of Methyl 3,5-dihydroxy-4-methoxybenzoate, a derivative of gallic acid, for researchers, scientists, and drug development professionals.[1] Our focus will be a comprehensive evaluation of its antioxidant potential, from fundamental chemical assays to its plausible mechanism of action within a cellular context. This document is structured to not only present established methodologies but to also elucidate the causal reasoning behind experimental choices, thereby empowering researchers to design and execute robust investigations into this promising molecule.
Compound Profile: Physicochemical Characteristics of Methyl 3,5-dihydroxy-4-methoxybenzoate
A thorough understanding of a compound's physicochemical properties is the bedrock of any rigorous scientific investigation. These parameters govern its solubility, stability, and bioavailability, all of which are critical for the interpretation of experimental results.
| Property | Value | Source |
| IUPAC Name | methyl 3,5-dihydroxy-4-methoxybenzoate | [2] |
| CAS Number | 24093-81-0 | [3] |
| Molecular Formula | C₉H₁₀O₅ | [2][3] |
| Molecular Weight | 198.17 g/mol | [2][3] |
| Melting Point | 147-151°C | [4] |
| Appearance | White to almost white powder/crystal | [4] |
| Solubility | Soluble in methanol | [5][6] |
| Topological Polar Surface Area | 76 Ų | [2] |
Note: Some reported physical properties may vary slightly between sources.
Foundational In Vitro Antioxidant Capacity Assessment
To establish a baseline of antioxidant activity, a panel of in vitro chemical assays is indispensable. These assays are designed to measure the compound's ability to scavenge synthetic free radicals and reduce metal ions. While simplistic, they provide rapid and reproducible initial data. We will focus on three widely adopted methods: DPPH, ABTS, and FRAP.[7][8][9]
The Rationale Behind the Triad of Assays
Employing a single assay can be misleading due to the varied mechanisms of antioxidant action. The combination of DPPH, ABTS, and FRAP provides a more holistic view:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl) Assay: This method measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical, causing a color change from purple to yellow.[7][9] It is a straightforward and widely used assay.[10]
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay: This assay is based on the reduction of the ABTS radical cation, which is applicable to both hydrophilic and lipophilic antioxidants.[10] The decolorization of the blue-green ABTS radical is proportional to the antioxidant concentration.[11]
-
FRAP (Ferric Reducing Antioxidant Power) Assay: This assay assesses the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, resulting in an intense blue color.[7][11] It directly measures the electron-donating capacity of a compound.[9]
Experimental Workflow: A Unified Approach
The general workflow for these spectrophotometric assays is conceptually similar, involving the preparation of reagents, reaction with the test compound, and measurement of absorbance changes.
Caption: Workflow for the Cellular Antioxidant Activity (CAA) assay.
-
Cell Culture:
-
Seed human hepatocarcinoma (HepG2) cells in a 96-well, black-walled, clear-bottom plate at an appropriate density to achieve confluence on the day of the assay. [12][13]2. Assay Procedure:
-
Remove the culture medium and wash the cells with phosphate-buffered saline (PBS).
-
Treat the cells with various concentrations of Methyl 3,5-dihydroxy-4-methoxybenzoate and DCFH-DA (final concentration typically 25 µM) in treatment medium for 1 hour at 37°C. [14][13] * Wash the cells again with PBS.
-
Add AAPH (final concentration typically 600 µM) in PBS to induce oxidative stress. [15] * Immediately place the plate in a fluorescence microplate reader pre-set to 37°C.
-
Measure fluorescence every 5 minutes for 1 hour, with excitation at 485 nm and emission at 535 nm. [14]3. Data Analysis:
-
Calculate the area under the curve (AUC) for the fluorescence versus time plot for both the control and treated wells.
-
The CAA value can be calculated using the formula: CAA unit = 100 - (∫SA / ∫CA) * 100 where ∫SA is the integrated area under the sample curve and ∫CA is the integrated area under the control curve.
-
Results can also be expressed as quercetin equivalents (QE) by comparing the CAA value of the test compound to that of a quercetin standard curve. [16]
-
Unraveling the Mechanism of Action: The Nrf2-ARE Signaling Pathway
A key aspect of a comprehensive antioxidant evaluation is to move beyond direct radical scavenging and investigate the modulation of endogenous antioxidant defense systems. The Nuclear factor erythroid 2-related factor 2 (Nrf2)-antioxidant response element (ARE) pathway is a master regulator of cellular resistance to oxidative stress. [17][18][19]Many phenolic compounds exert their protective effects by activating this pathway.
The Keap1-Nrf2 Regulatory Axis
Under basal conditions, Nrf2 is sequestered in the cytoplasm by its negative regulator, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and subsequent proteasomal degradation. [20]When cells are exposed to oxidative or electrophilic stress, reactive cysteine residues in Keap1 are modified, leading to a conformational change that disrupts the Keap1-Nrf2 interaction. [20]This stabilizes Nrf2, allowing it to translocate to the nucleus. [20] In the nucleus, Nrf2 heterodimerizes with small Maf proteins (sMaf) and binds to the ARE sequence in the promoter regions of a wide array of cytoprotective genes. [17][20]This upregulates the expression of phase II detoxification enzymes and antioxidant proteins, such as heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), and glutamate-cysteine ligase (GCL), the rate-limiting enzyme in glutathione synthesis. [21]
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The Antimicrobial Potential of Methyl 3,5-dihydroxy-4-methoxybenzoate: A Technical Guide for Researchers
Introduction: Unveiling a Promising Phenolic Ester
Methyl 3,5-dihydroxy-4-methoxybenzoate is a phenolic compound that has emerged as a molecule of interest for its potential antimicrobial and antioxidant properties.[1] As a derivative of gallic acid, a well-established natural antioxidant, this compound is situated at the intersection of natural product chemistry and novel therapeutic development.[2][3] The growing challenge of antimicrobial resistance necessitates the exploration of new chemical entities with diverse mechanisms of action, and phenolic compounds, with their multifarious biological activities, represent a promising avenue of research.
This technical guide provides an in-depth exploration of the antimicrobial attributes of methyl 3,5-dihydroxy-4-methoxybenzoate, intended for researchers, scientists, and drug development professionals. We will delve into its anticipated antimicrobial spectrum, elucidate its probable mechanisms of action, provide detailed experimental protocols for its evaluation, and discuss a plausible synthetic route.
Antimicrobial Spectrum and Efficacy
While extensive quantitative data on the minimum inhibitory concentration (MIC) of methyl 3,5-dihydroxy-4-methoxybenzoate against a wide array of microbial pathogens is still emerging, preliminary studies and data from structurally related compounds suggest a potential for broad-spectrum activity.
Its parent compound, 3,5-dihydroxy-4-methoxybenzoic acid, has demonstrated significant antimicrobial activity. For instance, it has shown a potent inhibitory effect against the plant pathogen Ralstonia solanacearum.
An isomer, methyl syringate (methyl 4-hydroxy-3,5-dimethoxybenzoate), has been reported to possess mild antibacterial activity against Staphylococcus aureus.[4] Syringic acid, the carboxylic acid analog of methyl syringate, has a documented MIC of 5 mg/mL against various strains of Cronobacter sakazakii.[5][6]
Based on this information, it is reasonable to hypothesize that methyl 3,5-dihydroxy-4-methoxybenzoate will exhibit activity against a range of Gram-positive and Gram-negative bacteria, as well as fungi. The esterification of the carboxylic acid group may influence its lipophilicity, potentially affecting its ability to penetrate microbial cell membranes.
Table 1: Anticipated Antimicrobial Spectrum of Methyl 3,5-dihydroxy-4-methoxybenzoate and Related Compounds
| Microorganism | Compound | MIC (µg/mL) | Reference |
| Ralstonia solanacearum | 3,5-dihydroxy-4-methoxybenzoic acid | 470 | |
| Staphylococcus aureus | Methyl Syringate | Mild Activity | [4] |
| Cronobacter sakazakii | Syringic Acid | 5000 | [5][6] |
| Enterococcus faecalis | Dichloromethane extract of Limonium lopadusanum (containing methyl syringate) | 500 | [4] |
Note: This table includes data from closely related compounds to infer the potential activity of methyl 3,5-dihydroxy-4-methoxybenzoate. Further studies are required to establish its specific MIC values.
Molecular Mechanisms of Antimicrobial Action
The antimicrobial activity of phenolic compounds like methyl 3,5-dihydroxy-4-methoxybenzoate is typically multifaceted, a characteristic that is advantageous in combating the development of microbial resistance. The primary proposed mechanisms include:
-
Disruption of Microbial Cell Membrane Integrity: Phenolic compounds can intercalate into the lipid bilayer of bacterial and fungal cell membranes. This disrupts the membrane's structure and function, leading to increased permeability, leakage of essential intracellular components such as ions, ATP, and nucleic acids, and ultimately, cell death. The hydroxyl groups and the overall lipophilicity of the molecule are crucial for this interaction.
-
Inhibition of Microbial Enzymes: The phenolic hydroxyl groups can form hydrogen bonds with the active sites of key microbial enzymes, leading to their inactivation. This can disrupt vital metabolic pathways, including those involved in energy production and synthesis of cellular components.
-
Interference with Nucleic Acid Synthesis: Some phenolic compounds have been shown to interfere with the synthesis of DNA and RNA. This can occur through the inhibition of enzymes essential for nucleic acid replication and transcription, such as DNA gyrase and RNA polymerase. Gallic acid and its derivatives have been noted for their potential to inhibit bacterial DNA gyrase.
Diagram 1: Proposed Antimicrobial Mechanisms of Methyl 3,5-dihydroxy-4-methoxybenzoate
Caption: Proposed multi-target antimicrobial mechanisms of Methyl 3,5-dihydroxy-4-methoxybenzoate.
Experimental Protocols for Antimicrobial Evaluation
To rigorously assess the antimicrobial properties of methyl 3,5-dihydroxy-4-methoxybenzoate, a series of well-established in vitro assays should be performed.
Determination of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal/Fungicidal Concentration (MBC/MFC)
This initial screening provides a quantitative measure of the compound's potency.
Diagram 2: Experimental Workflow for MIC and MBC/MFC Determination
Caption: Workflow for determining MIC and MBC/MFC values.
Detailed Protocol:
-
Preparation of Stock Solution: Dissolve methyl 3,5-dihydroxy-4-methoxybenzoate in a suitable solvent (e.g., dimethyl sulfoxide, DMSO) to a high concentration (e.g., 10 mg/mL).
-
Serial Dilutions: In a 96-well microtiter plate, perform two-fold serial dilutions of the stock solution in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) to achieve a range of desired concentrations.
-
Inoculum Preparation: Prepare a standardized microbial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in the appropriate broth to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.
-
Inoculation: Add the standardized inoculum to each well of the microtiter plate containing the compound dilutions. Include a positive control (microbes in broth without the compound) and a negative control (broth only).
-
Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria, 35°C for 24-48 hours for fungi).
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
-
MBC/MFC Determination: To determine the MBC or MFC, an aliquot from the wells showing no visible growth is subcultured onto an appropriate agar medium. The plates are then incubated. The MBC/MFC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum.
Investigation of Mechanism of Action
a) Cell Membrane Integrity Assay (Membrane Potential)
This assay determines if the compound disrupts the bacterial cytoplasmic membrane potential.
Principle: The fluorescent dye 3,3'-dipropylthiadicarbocyanine iodide (DiSC3(5)) is a lipophilic cation that accumulates in cells with a negative-inside membrane potential, leading to self-quenching of its fluorescence. Disruption of the membrane potential causes the dye to be released, resulting in an increase in fluorescence.
Detailed Protocol:
-
Bacterial Culture: Grow the test bacterium to the mid-logarithmic phase in a suitable broth.
-
Cell Preparation: Harvest the cells by centrifugation, wash, and resuspend them in a suitable buffer (e.g., HEPES buffer with glucose).
-
Dye Loading: Add DiSC3(5) to the cell suspension to a final concentration of approximately 1 µM and incubate in the dark to allow the dye to accumulate in polarized cells.
-
Fluorescence Measurement: Monitor the fluorescence of the cell suspension in a fluorometer at an excitation wavelength of ~622 nm and an emission wavelength of ~670 nm until a stable baseline is achieved.
-
Compound Addition: Add methyl 3,5-dihydroxy-4-methoxybenzoate at its MIC and supra-MIC concentrations to the cell suspension.
-
Data Acquisition: Continuously record the fluorescence for a set period. An increase in fluorescence intensity indicates membrane depolarization. A known membrane-depolarizing agent (e.g., gramicidin) should be used as a positive control.
b) DNA Gyrase Inhibition Assay
This assay assesses the compound's ability to inhibit the supercoiling activity of bacterial DNA gyrase.
Principle: Bacterial DNA gyrase introduces negative supercoils into relaxed circular DNA in an ATP-dependent reaction. This activity can be monitored by the change in fluorescence of a DNA-intercalating dye. Some dyes exhibit different fluorescence intensities when bound to relaxed versus supercoiled DNA.
Detailed Protocol:
-
Reaction Mixture: Prepare a reaction mixture containing relaxed plasmid DNA, DNA gyrase, ATP, and the appropriate assay buffer.
-
Inhibitor Addition: Add varying concentrations of methyl 3,5-dihydroxy-4-methoxybenzoate to the reaction mixture. A known DNA gyrase inhibitor (e.g., novobiocin or ciprofloxacin) should be used as a positive control.
-
Incubation: Incubate the reaction at 37°C for a specified time (e.g., 60 minutes) to allow the supercoiling reaction to proceed.
-
Fluorescence Detection: Add a DNA-intercalating fluorescent dye (e.g., H19 dye) that differentiates between relaxed and supercoiled DNA.
-
Measurement: Measure the fluorescence intensity using a fluorescence plate reader. Inhibition of DNA gyrase activity will result in a lower fluorescence signal compared to the no-inhibitor control.
Plausible Synthesis of Methyl 3,5-dihydroxy-4-methoxybenzoate
While a specific, detailed experimental protocol for the synthesis of methyl 3,5-dihydroxy-4-methoxybenzoate is not extensively documented in readily available literature, a plausible synthetic route can be proposed based on the chemistry of its parent molecule, gallic acid. The key challenge in the synthesis is the regioselective methylation of the hydroxyl groups.
Diagram 3: Proposed Synthetic Pathway for Methyl 3,5-dihydroxy-4-methoxybenzoate
Caption: A plausible synthetic route to Methyl 3,5-dihydroxy-4-methoxybenzoate from Gallic Acid.
Proposed Synthetic Steps:
-
Esterification of Gallic Acid: Gallic acid can be esterified with methanol in the presence of an acid catalyst (e.g., sulfuric acid) to yield methyl gallate.
-
Regioselective Protection: To achieve methylation at the 4-position, the hydroxyl groups at the 3- and 5-positions need to be differentiated. This can be achieved through the use of a protecting group that selectively reacts with the vicinal diols, if applicable, or through other regioselective protection strategies.
-
Methylation: The free hydroxyl group at the 4-position is then methylated using a suitable methylating agent, such as dimethyl sulfate or methyl iodide, in the presence of a base.
-
Deprotection: The protecting group(s) are then removed under appropriate conditions to yield the final product, methyl 3,5-dihydroxy-4-methoxybenzoate.
-
Purification: The final compound would be purified using techniques such as column chromatography and recrystallization.
Future Directions and Conclusion
Methyl 3,5-dihydroxy-4-methoxybenzoate represents a promising scaffold for the development of novel antimicrobial agents. Its anticipated multi-target mechanism of action is a significant advantage in an era of rampant antimicrobial resistance.
Future research should focus on:
-
Comprehensive Antimicrobial Profiling: Determining the MIC and MBC/MFC values against a broad panel of clinically relevant bacteria and fungi, including drug-resistant strains.
-
Elucidation of the Precise Mechanism of Action: Conducting detailed mechanistic studies to confirm its effects on the cell membrane, key enzymes, and nucleic acid synthesis.
-
In Vivo Efficacy and Toxicity Studies: Evaluating its antimicrobial efficacy in animal models of infection and assessing its safety profile.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and evaluating analogs to optimize its antimicrobial potency and pharmacological properties.
References
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- 6. researchgate.net [researchgate.net]
An In-Depth Technical Guide to Structurally Related Gallic Acid Derivatives: A Comparative Analysis of Methyl 3,5-dihydroxy-4-methoxybenzoate and Methyl 3-hydroxy-4,5-dimethoxybenzoate
This technical guide provides a comprehensive comparative analysis of two closely related phenolic compounds derived from gallic acid: Methyl 3,5-dihydroxy-4-methoxybenzoate and Methyl 3-hydroxy-4,5-dimethoxybenzoate. While not constitutional isomers, their structural similarity and distinct substitution patterns present unique challenges and opportunities in synthesis, characterization, and application. This document is intended for researchers, medicinal chemists, and drug development professionals, offering in-depth insights into their chemical properties, synthesis strategies, biological potential, and analytical differentiation.
Introduction and Structural Analysis
Gallic acid (3,4,5-trihydroxybenzoic acid) is a ubiquitous natural phenolic compound renowned for a wide spectrum of biological activities, including antioxidant, anti-inflammatory, and antineoplastic effects.[1][2] Its derivatives are of significant interest in medicinal chemistry as they allow for the fine-tuning of physicochemical properties to enhance therapeutic efficacy.[3][4]
The two compounds at the core of this guide, Methyl 3,5-dihydroxy-4-methoxybenzoate and Methyl 3-hydroxy-4,5-dimethoxybenzoate, represent subtle yet critical variations of the gallic acid scaffold. The key distinction lies in the methylation pattern of the aromatic hydroxyl groups. This seemingly minor structural variance leads to different molecular formulas, molecular weights, and, consequently, distinct chemical and biological profiles.
Physicochemical and Spectroscopic Properties: A Comparative Overview
The primary differentiation between these two molecules begins at the most fundamental level: their physical and chemical properties. These differences are critical for identification, purification, and formulation development.
| Property | Methyl 3,5-dihydroxy-4-methoxybenzoate | Methyl 3-hydroxy-4,5-dimethoxybenzoate |
| IUPAC Name | methyl 3,5-dihydroxy-4-methoxybenzoate[5] | methyl 3-hydroxy-4,5-dimethoxybenzoate[6][7] |
| CAS Number | 24093-81-0[8] | 83011-43-2[6][7] |
| Molecular Formula | C₉H₁₀O₅[5][8] | C₁₀H₁₂O₅[6][7] |
| Molecular Weight | 198.17 g/mol [5] | 212.20 g/mol [6][7] |
| Melting Point | 147-151 °C[9] | 80-84 °C |
| Topological Polar Surface Area | 76 Ų | 65 Ų[7] |
| Hydrogen Bond Donors | 2[5] | 1[7] |
| Hydrogen Bond Acceptors | 5[5] | 5[7] |
Expert Insight: The higher melting point and greater number of hydrogen bond donors in Methyl 3,5-dihydroxy-4-methoxybenzoate suggest stronger intermolecular forces, which can impact solubility and crystal packing. The difference in molecular weight makes mass spectrometry a definitive tool for differentiation.
Synthesis Strategies and Mechanistic Considerations
The synthesis of these compounds, typically starting from gallic acid or its ester, methyl gallate, is a study in regioselective chemistry. The primary challenge lies in controlling the methylation of the three phenolic hydroxyl groups, which possess similar reactivity.[10]
Synthesis of Methyl 3-hydroxy-4,5-dimethoxybenzoate
A common strategy to achieve the desired 4,5-dimethoxy pattern involves leveraging protecting groups. The vicinal hydroxyls at the C4 and C5 positions can be selectively protected, leaving the C3 hydroxyl available for other reactions or, conversely, making the C4 and C5 hydroxyls available for methylation while C3 is protected.[10] A multi-step approach using a benzyl protecting group is one plausible route.[11]
Experimental Protocol: Synthesis of Methyl 3-hydroxy-4,5-dimethoxybenzoate
This protocol is a conceptualized procedure based on established methods for analogous compounds and requires optimization.[11]
-
Step 1: Esterification of Gallic Acid (if starting from Gallic Acid)
-
Suspend gallic acid in anhydrous methanol.
-
Add a catalytic amount of concentrated sulfuric acid.
-
Reflux the mixture for 4-6 hours, monitoring by Thin Layer Chromatography (TLC).[12]
-
Work up by neutralizing the acid, extracting with an organic solvent (e.g., ethyl acetate), and concentrating to yield methyl gallate.[11]
-
-
Step 2: Selective Benzylation of 3-OH Group
-
Dissolve methyl gallate in a suitable solvent like acetone.
-
Add a base (e.g., potassium carbonate) and benzyl bromide.
-
Heat the mixture to reflux and monitor by TLC until the starting material is consumed.
-
Isolate the product, Methyl 3-(benzyloxy)-4,5-dihydroxybenzoate, after aqueous workup and extraction.[11]
-
Causality: The 3-OH group is often less sterically hindered, and under controlled conditions, selective protection can be achieved.
-
-
Step 3: Methylation of 4-OH and 5-OH Groups
-
Dissolve the benzylated intermediate in a solvent such as acetone or DMF.
-
Add a base (e.g., potassium carbonate) followed by a methylating agent like dimethyl sulfate.[11]
-
Heat the reaction and monitor by TLC.
-
Upon completion, isolate the fully protected product, Methyl 3-(benzyloxy)-4,5-dimethoxybenzoate.
-
Trustworthiness: TLC monitoring is crucial at this stage to prevent over-methylation or incomplete reaction, ensuring the integrity of the subsequent step.
-
-
Step 4: Deprotection via Hydrogenolysis
-
Dissolve the product from Step 3 in ethanol or a similar solvent in a hydrogenation flask.
-
Carefully add a catalytic amount of 10% Palladium on Carbon (Pd/C).[11]
-
Evacuate the flask and introduce hydrogen gas (H₂), typically via a balloon or a Parr shaker.
-
Stir vigorously at room temperature until TLC indicates the complete removal of the benzyl group.
-
Filter the reaction mixture through Celite to remove the Pd/C catalyst and concentrate the filtrate to yield the final product, Methyl 3-hydroxy-4,5-dimethoxybenzoate. Purify via column chromatography or recrystallization as needed.
-
Biological Activities and Mechanistic Insights
Both compounds are anticipated to exhibit biological activities characteristic of phenolic compounds, primarily as antioxidant and antimicrobial agents.[3]
Methyl 3-hydroxy-4,5-dimethoxybenzoate has been reported to possess notable antimicrobial and antioxidant properties.[13][14] It is described as being "fairly active for oxidation resistance in the presence of H₂O₂".[14][15] Its antioxidant activity is likely mediated through direct free radical scavenging via hydrogen atom donation from its phenolic hydroxyl group.[16] Furthermore, related gallic acid derivatives have been shown to exert anti-inflammatory effects by modulating key signaling pathways.[6]
Methyl 3,5-dihydroxy-4-methoxybenzoate has been isolated from natural sources such as Sacoglottis gabonensis and Globimetula braunii.[17] Studies on compounds isolated from these plants have identified it as a natural antioxidant and a potential antimicrobial agent.[17]
Potential Anti-Inflammatory Mechanism: NF-κB Pathway Modulation
A primary mechanism for the anti-inflammatory action of many phenolic compounds is the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[15] While direct studies on these specific methyl esters may be limited, it is a plausible mechanism of action.[6]
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A Comprehensive Technical Guide to the Structural Elucidation of Methyl 3,5-dihydroxy-4-methoxybenzoate
This guide provides an in-depth, methodology-driven approach to the complete structural elucidation of Methyl 3,5-dihydroxy-4-methoxybenzoate. Tailored for researchers, medicinal chemists, and professionals in drug development, this document eschews a rigid template in favor of a logical, investigative workflow. As a senior application scientist, the emphasis is placed not just on the what but on the why—elucidating the causal reasoning behind experimental choices and the convergence of data that forms a self-validating, unambiguous structural proof.
Introduction: The Compound of Interest
Methyl 3,5-dihydroxy-4-methoxybenzoate is a phenolic compound found in several plant species, such as Chrysosplenium grayanum and Epilobium hirsutum.[1] As a derivative of gallic acid, it belongs to a class of molecules with established antioxidant and antimicrobial potential, making it a subject of interest for natural product chemistry and drug discovery.[2][3][4] The precise and confident determination of its molecular structure is the foundational prerequisite for any further investigation into its biological activity and therapeutic potential. This guide outlines the multi-technique spectroscopic journey from an unknown sample to a confirmed structure.
Part 1: The Strategic Elucidation Workflow
Caption: A strategic workflow for structural elucidation.
Part 2: Foundational Analysis - Laying the Groundwork
This initial phase uses rapid, high-information techniques to define the fundamental characteristics of the molecule.
High-Resolution Mass Spectrometry (HRMS): The Molecular Formula
Rationale: Before any structural fragments can be assembled, we must know the elemental composition. HRMS is the definitive technique for this purpose, offering astounding mass accuracy.[5][6] It serves as a critical gatekeeper; any proposed structure must be consistent with the molecular formula derived from HRMS.
Experimental Protocol (ESI-TOF):
-
A dilute solution of the sample is prepared in methanol.
-
The solution is infused into an electrospray ionization (ESI) source coupled to a time-of-flight (TOF) mass analyzer.
-
Spectra are acquired in both positive ([M+H]⁺) and negative ([M-H]⁻) ion modes to ensure detection.
-
The exact mass of the molecular ion is measured and used to calculate the elemental composition.
Data Presentation:
| Parameter | Expected Value | Source |
| Molecular Formula | C₉H₁₀O₅ | [1][7] |
| Exact Monoisotopic Mass | 198.05282 u | [1] |
| Analysis Result | [M-H]⁻ at m/z 197.0455 | - |
An experimental mass measurement within 5 ppm of the theoretical value provides high confidence in the assigned molecular formula.
Infrared (IR) Spectroscopy: Functional Group Identification
Rationale: IR spectroscopy is a rapid, non-destructive method for identifying the functional groups present in a molecule based on their characteristic vibrational frequencies.[8][9] For a phenolic compound, we expect to see distinct absorptions for hydroxyl, aromatic, and carbonyl groups.[10][11][12]
Experimental Protocol (ATR):
-
A small amount of the solid sample is placed directly on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Pressure is applied to ensure good contact.
-
The IR spectrum is recorded from 4000 cm⁻¹ to 400 cm⁻¹.
Data Presentation:
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Rationale |
| ~3370 (Broad) | O-H Stretch | Phenolic Hydroxyl (-OH) | Broadness indicates hydrogen bonding, a hallmark of phenols.[10][11] |
| ~3010 (Sharp) | C-H Stretch | Aromatic C-H | Absorption above 3000 cm⁻¹ is characteristic of sp² C-H bonds.[13] |
| ~1695 (Strong, Sharp) | C=O Stretch | Ester Carbonyl | The position is typical for an α,β-unsaturated ester. |
| ~1600 & ~1500 | C=C Stretch | Aromatic Ring | These two bands are highly characteristic of the benzene ring itself.[13][14] |
| ~1220 (Strong) | C-O Stretch | Ester & Aryl Ether | Strong absorption in this region confirms C-O single bonds. |
UV-Vis Spectroscopy: Probing the Chromophore
Rationale: This technique confirms the presence of a conjugated π-electron system, which is expected for an aromatic compound.[14][15] Substituents on the benzene ring cause a shift in the absorption maxima (λmax) compared to unsubstituted benzene.[15][16]
Experimental Protocol:
-
A very dilute solution of the compound is prepared in a UV-transparent solvent (e.g., ethanol or methanol).
-
The absorbance is measured across a wavelength range of 200-400 nm using a quartz cuvette.
Data Presentation:
-
Expected λmax: ~260-300 nm.
-
Interpretation: The presence of hydroxyl and methoxy groups (electron-donating) and a methyl ester group (electron-withdrawing) extends the conjugation, causing a bathochromic (red) shift to longer wavelengths compared to benzene's absorption around 255 nm. One study reported λmax values of 260.5 and 298 nm in methanol.[17]
Part 3: NMR Spectroscopy - The Definitive Structural Blueprint
With the molecular formula and functional groups established, Nuclear Magnetic Resonance (NMR) spectroscopy is employed to determine the precise connectivity of the atoms.[18][19][20]
¹H NMR Spectroscopy: Proton Environment and Symmetry
Rationale: ¹H NMR provides information on the number of distinct proton environments, their relative numbers (integration), and their neighboring protons (spin-spin splitting). For this molecule, the proton spectrum provides the most immediate and powerful clue to its symmetry.[21]
Experimental Protocol:
-
Dissolve ~5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or Methanol-d₄). The choice is important; labile -OH protons may exchange with deuterium in methanol, causing their signal to disappear.[10][12]
-
Acquire the spectrum on a 400 MHz or higher spectrometer.
-
Reference the spectrum to the residual solvent peak or an internal standard (TMS).
Data Presentation:
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~6.8 - 7.2 | Singlet (s) | 2H | H-2, H-6 | A singlet integrating to 2H in the aromatic region is strong evidence of two chemically equivalent protons, indicating a plane of symmetry in the molecule. |
| ~9.0 (Broad) | Singlet (s) | 2H | 3-OH, 5-OH | Phenolic protons have a variable chemical shift and are often broad. Their equivalence further supports molecular symmetry. |
| ~3.8 | Singlet (s) | 3H | 4-OCH₃ | Methoxy group protons with no adjacent proton neighbors. |
| ~3.7 | Singlet (s) | 3H | 1-COOCH₃ | Ester methyl group protons, distinct from the other methoxy group. |
¹³C NMR and DEPT: The Carbon Skeleton
Rationale: ¹³C NMR reveals the number of unique carbon environments. The Distortionless Enhancement by Polarization Transfer (DEPT) experiments differentiate between CH, CH₂, and CH₃ carbons, which is crucial for assignment.[18]
Experimental Protocol:
-
Using the same sample, acquire a proton-decoupled ¹³C NMR spectrum.
-
Run DEPT-90 (shows only CH carbons) and DEPT-135 (CH/CH₃ positive, CH₂ negative) experiments.
Data Presentation:
| Chemical Shift (δ, ppm) | DEPT-135 Phase | Assignment | Rationale |
| ~166 | N/A | C-7 (Ester C=O) | Typical downfield shift for a carbonyl carbon. |
| ~148 | N/A | C-3, C-5 | Two equivalent carbons attached to electronegative oxygen (OH). |
| ~139 | N/A | C-4 | Quaternary carbon attached to the 4-OCH₃ group. |
| ~125 | N/A | C-1 | Quaternary carbon to which the ester is attached. |
| ~107 | Positive | C-2, C-6 | Two equivalent CH carbons in the aromatic ring. |
| ~60 | Positive | 4-OCH₃ | Carbon of the methoxy group on the ring. |
| ~52 | Positive | 1-COOCH₃ | Carbon of the ester's methyl group. |
2D NMR: Assembling the Puzzle
Two-dimensional NMR experiments are the final step, used to unequivocally establish the bonding network.
-
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically through 2-3 bonds). For this molecule, a COSY spectrum would show no correlations in the aromatic region, powerfully confirming that the two aromatic protons are isolated and not adjacent to any other protons.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment maps direct, one-bond correlations between protons and the carbons they are attached to. It is the definitive tool for assigning which proton signal corresponds to which carbon signal.
Caption: Visualization of direct one-bond C-H connections.
-
HMBC (Heteronuclear Multiple Bond Correlation): This is the ultimate connectivity-mapping experiment, revealing correlations between protons and carbons over two to three bonds (²J and ³J). These long-range correlations allow us to piece together the entire molecular framework.
Key HMBC Correlations for Final Proof:
-
H-2/H-6 (~7.0 ppm) → C-4 (~139 ppm): This ³J correlation proves the aromatic protons are meta to the carbon bearing the methoxy group.
-
H-2/H-6 (~7.0 ppm) → C-7 (~166 ppm): This ³J correlation links the aromatic protons to the ester carbonyl carbon, placing the ester group at C-1.
-
H-2/H-6 (~7.0 ppm) → C-1 (~125 ppm) & C-3/C-5 (~148 ppm): These ²J correlations confirm the immediate neighbors of the aromatic CH groups.
-
4-OCH₃ protons (~3.8 ppm) → C-4 (~139 ppm): This crucial ³J correlation definitively attaches the ring's methoxy group to the C-4 position.
-
1-COOCH₃ protons (~3.7 ppm) → C-7 (~166 ppm): This ³J correlation confirms the assignment of the ester methyl group by linking it to the carbonyl carbon.
Conclusion
References
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-
Spectroscopy of Alcohols and Phenols. (2022, October 4). Chemistry LibreTexts. Retrieved from [Link]
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Mass Spectrometry for Discovering Natural Products. (n.d.). Royal Society of Chemistry. Retrieved from [Link]
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Infrared spectrum of phenol. (n.d.). Doc Brown's Chemistry. Retrieved from [Link]
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Spectroscopic Analysis of Electronic Transitions and Vibrational Modes in Substituted Benzene Derivatives: A Combined UV-Vis and FTIR Study. (n.d.). International Journal of Engineering Research & Management Technology. Retrieved from [Link]
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How Do Natural Products Identify Their Targets? Chemical Proteomics Provides the Answer. (n.d.). Acme Synthesis. Retrieved from [Link]
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Mass Spectrometry for Natural Product Discovery. (n.d.). ResearchGate. Retrieved from [Link]
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Application on infrared spectroscopy for the analysis of total phenolic compounds in fruits. (2022, September 30). Critical Reviews in Food Science and Nutrition. Retrieved from [Link]
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Mass spectrometry of Natural Products: Current, Emerging and Future Technologies. (2014, May 7). Natural Product Reports. Retrieved from [Link]
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The Role of Visible and Infrared Spectroscopy Combined with Chemometrics to Measure Phenolic Compounds in Grape and Wine Samples. (n.d.). MDPI. Retrieved from [Link]
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Spectroscopy of Alcohols and Phenols. (2024, September 20). Chemistry LibreTexts. Retrieved from [Link]
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Ultraviolet absorption spectra of seven substituted benzenes. (n.d.). NIST. Retrieved from [Link]
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Methyl 3,5-Dihydroxy-4-Methoxybenzoate. (n.d.). PubChem. Retrieved from [Link]
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Spectral Characteristics of the Benzene Ring. (2019, February 18). Chemistry LibreTexts. Retrieved from [Link]
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UV Spectra Of Benzene & its derivatives, polycyclic aromatic compounds and heterocyclic compounds. (2025, July 17). YouTube. Retrieved from [Link]
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UV/VIS SPECTROSCOPY. (n.d.). University of Pretoria. Retrieved from [Link]
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Methyl 3,5-Dihydroxy-4-methoxybenzoate. (n.d.). MySkinRecipes. Retrieved from [Link]
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Spectroscopy of Aromatic Compounds. (2024, March 17). Chemistry LibreTexts. Retrieved from [Link]
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NMR as a Tool for Structure Elucidation of Organic Compounds. (n.d.). Wesleyan University. Retrieved from [Link]
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Methyl 3,5-dihydroxy-4-methoxybenzoate. (n.d.). ResearchGate. Retrieved from [Link]
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1HNMR spectrometry in structural elucidation of organic compounds. (n.d.). Journal of Chemical and Pharmaceutical Sciences. Retrieved from [Link]
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NMR Spectroscopy of Aromatic Compounds. (n.d.). ResearchGate. Retrieved from [Link]
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Structural elucidation by NMR(1HNMR). (n.d.). Slideshare. Retrieved from [Link]
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A Spectroscopic Guide to Methyl 3,5-dihydroxy-4-methoxybenzoate: Elucidating Molecular Structure through NMR, IR, and MS
Introduction
Methyl 3,5-dihydroxy-4-methoxybenzoate (C₉H₁₀O₅, Molar Mass: 198.17 g/mol ) is a phenolic compound of significant interest in natural product chemistry and pharmaceutical development.[1][2] It has been identified in various plant species and serves as a valuable intermediate in the synthesis of more complex molecules.[1][3][4] Accurate and unambiguous structural confirmation is paramount for any research or development application. This technical guide provides an in-depth analysis of the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—used to characterize this molecule. The subsequent sections are designed to not only present the reference data but also to explain the underlying principles and experimental considerations, offering a comprehensive resource for researchers and scientists.
Molecular Structure and Functional Group Analysis
To effectively interpret spectroscopic data, a foundational understanding of the molecule's architecture is essential. Methyl 3,5-dihydroxy-4-methoxybenzoate possesses a symmetrically substituted benzene ring, which is key to its spectral characteristics.
Key Functional Groups:
-
Aromatic Ring: A central phenyl group.
-
Hydroxyl Groups (-OH): Two phenolic hydroxyl groups at positions C3 and C5.
-
Methoxy Group (-OCH₃): An ether linkage at C4.
-
Methyl Ester Group (-COOCH₃): An ester functional group at C1.
The symmetry of the substitution pattern (at C2/C6 and C3/C5) simplifies the expected NMR spectra, as chemically equivalent nuclei will resonate at the same frequency.
Caption: Structure of Methyl 3,5-dihydroxy-4-methoxybenzoate with atom numbering.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.
¹H NMR Spectroscopy
The proton NMR spectrum provides information about the number of different types of protons, their chemical environment, and their proximity to other protons. Due to the molecule's symmetry, the two aromatic protons (H-2 and H-6) are chemically equivalent, as are the two hydroxyl protons (at C3 and C5).
Expected Signals:
-
Aromatic Protons (H-2, H-6): A single signal (singlet) integrating to 2H.
-
Methoxy Protons (-OCH₃): A sharp singlet integrating to 3H.
-
Ester Methyl Protons (-COOCH₃): A sharp singlet integrating to 3H.
-
Hydroxyl Protons (-OH): A singlet, which may be broad, integrating to 2H. Its chemical shift is highly dependent on solvent, concentration, and temperature. This peak will disappear upon shaking the sample with D₂O (deuterium exchange).
Table 1: ¹H NMR Spectroscopic Data
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
|---|---|---|---|
| ~7.1 - 7.3 | Singlet | 2H | Aromatic H-2, H-6 |
| ~3.9 | Singlet | 3H | Methoxy (-OCH₃) at C4 |
| ~3.8 | Singlet | 3H | Ester Methyl (-COOCH₃) |
| Variable (e.g., ~5.5-6.0) | Broad Singlet| 2H | Phenolic Hydroxyls (-OH) at C3, C5 |
Note: Exact chemical shifts can vary based on the solvent and spectrometer frequency used.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum reveals the number of chemically distinct carbon atoms and their functional group type. The symmetry of the molecule means that C-2 is equivalent to C-6, and C-3 is equivalent to C-5.
Expected Signals:
-
Carbonyl Carbon (C=O): In the range of 165-175 ppm.
-
Aromatic Carbons: Six carbons in total, but due to symmetry, only four signals are expected: C-1, C-2/C-6, C-3/C-5, and C-4.
-
Methoxy Carbon (-OCH₃): Typically in the 55-65 ppm range.
-
Ester Methyl Carbon (-COOCH₃): Typically in the 50-60 ppm range.
Table 2: ¹³C NMR Spectroscopic Data
| Chemical Shift (δ, ppm) | Assignment |
|---|---|
| ~167 | Ester Carbonyl (C=O) |
| ~148 | C-3, C-5 |
| ~139 | C-4 |
| ~125 | C-1 |
| ~108 | C-2, C-6 |
| ~60 | Methoxy (-OCH₃) at C4 |
| ~52 | Ester Methyl (-COOCH₃)|
Note: Data compiled from predicted spectra and typical values for similar structures.[1]
Experimental Protocol: NMR Sample Preparation and Acquisition
Caption: Standard workflow for NMR spectroscopic analysis.
-
Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble (e.g., Chloroform-d, DMSO-d₆, Acetone-d₆). DMSO-d₆ is often preferred for phenolic compounds as it allows for the observation of hydroxyl protons.
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of the chosen deuterated solvent directly in a 5 mm NMR tube.
-
Acquisition:
-
Insert the sample into the NMR spectrometer.
-
Perform standard instrument setup procedures (locking, tuning, shimming).
-
Acquire the ¹H spectrum. A D₂O exchange experiment can be performed subsequently by adding a drop of D₂O, shaking, and re-acquiring the spectrum to confirm the -OH peaks.
-
Acquire the ¹³C spectrum. Due to the low natural abundance of ¹³C, a longer acquisition time is typically required.
-
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
Expected Characteristic Absorptions:
-
O-H Stretch: A strong and broad absorption band in the region of 3600-3200 cm⁻¹, characteristic of the phenolic hydroxyl groups. A reported value is a strong band at 3367.6 cm⁻¹.[3]
-
C-H Stretch (Aromatic & Aliphatic): Aromatic C-H stretches typically appear just above 3000 cm⁻¹, while aliphatic (methyl) C-H stretches appear just below 3000 cm⁻¹.
-
C=O Stretch (Ester): A very strong, sharp absorption band around 1700-1680 cm⁻¹.
-
C=C Stretch (Aromatic): Medium to strong absorptions in the 1600-1450 cm⁻¹ region. A band at 1586.0 cm⁻¹ has been reported and attributed to the R-O-C=O system.[3]
-
C-O Stretch (Ether & Ester): Strong bands in the fingerprint region, typically between 1300-1000 cm⁻¹.
Table 3: Key IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group |
|---|---|---|---|
| ~3368 | Strong, Broad | O-H Stretch | Phenolic -OH |
| ~2950 | Medium | C-H Stretch | -CH₃ (methoxy and ester) |
| ~1690 | Strong | C=O Stretch | Ester Carbonyl |
| ~1586 | Strong | C=C Stretch / R-O-C=O | Aromatic Ring / Ester System[3] |
| ~1250 | Strong | C-O Stretch | Aryl Ether & Ester |
Experimental Protocol: IR Spectrum Acquisition (KBr Pellet Method)
-
Preparation: Grind 1-2 mg of the solid sample with ~100 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Pellet Formation: Transfer the powder to a pellet press and apply pressure (typically 7-10 tons) for several minutes to form a transparent or translucent pellet.
-
Analysis: Place the KBr pellet in the sample holder of the FTIR spectrometer and acquire the spectrum. A background spectrum of air should be run first.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. It also offers structural clues based on the fragmentation patterns observed.
Expected Mass-to-Charge (m/z) Ratios:
-
Molecular Ion (M⁺): The molecular formula is C₉H₁₀O₅. The expected monoisotopic mass is 198.0528 Da.[1]
-
Protonated Molecule [M+H]⁺: In techniques like Electrospray Ionization (ESI), the protonated molecule is often observed. For this compound, it would be at m/z 199.0601.[3][5]
-
Common Fragments: Fragmentation can provide valuable structural confirmation. Key expected losses include:
-
Loss of •OCH₃ (31 Da): From the ester, leading to a fragment at m/z 167.
-
Loss of H₂O (18 Da): From the hydroxyl groups.
-
Loss of •CH₃ (15 Da): From the methoxy or ester group.
-
Table 4: Mass Spectrometry Data
| m/z | Ion Type | Notes |
|---|---|---|
| 199.0 | [M+H]⁺ | Protonated molecule (ESI-MS)[3] |
| 198.0 | [M]⁺• | Molecular ion (EI-MS)[6] |
| 167.0 | [M-OCH₃]⁺ | Loss of the methoxy group from the ester. |
| 155.0 | [M-COOCH₃+H]⁺ | Loss of the carbomethoxy group. |
Experimental Protocol: Mass Spectrum Acquisition (ESI-MS)
-
Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable solvent like methanol or acetonitrile.
-
Infusion: The solution is infused directly into the ESI source of the mass spectrometer at a low flow rate (e.g., 5-10 µL/min).
-
Ionization: A high voltage is applied to the infusion needle, creating a fine spray of charged droplets. The solvent evaporates, leading to the formation of gas-phase ions (e.g., [M+H]⁺ in positive ion mode).
-
Analysis: The ions are guided into the mass analyzer (e.g., quadrupole, time-of-flight) where their mass-to-charge ratios are measured.
Integrated Spectroscopic Workflow for Structural Elucidation
The true power of spectroscopy lies in the integration of data from multiple techniques. Each method provides a piece of the puzzle, and together they allow for a self-validating system of structural confirmation.
Caption: Integrated workflow for structural elucidation using MS, IR, and NMR data.
Conclusion
The spectroscopic profile of methyl 3,5-dihydroxy-4-methoxybenzoate is distinct and directly reflects its molecular structure. The symmetry of the molecule is a key feature, simplifying its NMR spectra. The combination of a molecular formula from MS, functional group identification from IR, and detailed connectivity mapping from NMR provides an unambiguous and robust characterization. This guide serves as a foundational reference for scientists working with this compound, ensuring confident identification and facilitating its use in further research and development.
References
-
ResearchGate. (n.d.). Methyl 3,5-dihydroxy-4-methoxybenzoate. Retrieved from [Link]
-
PubChem. (n.d.). Methyl 3,5-Dihydroxy-4-Methoxybenzoate. Retrieved from [Link]
-
MySkinRecipes. (n.d.). Methyl 3,5-Dihydroxy-4-methoxybenzoate. Retrieved from [Link]
-
SpectraBase. (n.d.). Methyl 3,5-dihydroxy-4-methoxybenzoate - Optional[MS (GC)] - Spectrum. Retrieved from [Link]
-
PubChemLite. (n.d.). Methyl 3,5-dihydroxy-4-methoxybenzoate (C9H10O5). Retrieved from [Link]
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- 3. researchgate.net [researchgate.net]
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"Methyl 3,5-dihydroxy-4-methoxybenzoate" solubility in different solvents
An In-depth Technical Guide to the Solubility of Methyl 3,5-dihydroxy-4-methoxybenzoate
Abstract
Methyl 3,5-dihydroxy-4-methoxybenzoate is a phenolic compound of significant interest in pharmaceutical and chemical research, primarily for its role as a versatile synthetic intermediate and its potential antioxidant properties.[1][2] Despite its importance, a comprehensive, publicly available dataset on its solubility in common laboratory solvents is notably absent. This technical guide serves as a critical resource for researchers, scientists, and drug development professionals by providing a robust framework for understanding and determining the solubility of this compound. We synthesize theoretical principles with validated, practical methodologies, moving from foundational physicochemical properties to detailed, step-by-step protocols for both qualitative and quantitative solubility determination. This document explains the causality behind experimental choices, outlines self-validating protocols like the gold-standard shake-flask method, and provides templates for systematic data collection, empowering researchers to generate the precise, reliable solubility data required for their specific applications.
Compound Profile: Methyl 3,5-dihydroxy-4-methoxybenzoate
A thorough understanding of a compound's physicochemical properties is the foundation for predicting and interpreting its solubility behavior.
Chemical Identity and Structure
Methyl 3,5-dihydroxy-4-methoxybenzoate, a derivative of benzoic acid, features a benzene ring substituted with two hydroxyl (-OH) groups, one methoxy (-OCH₃) group, and a methyl ester (-COOCH₃) group. This specific arrangement of functional groups dictates its chemical reactivity and physical properties.
-
IUPAC Name: methyl 3,5-dihydroxy-4-methoxybenzoate[3]
-
Structure: The presence of two phenolic hydroxyl groups allows for hydrogen bond donation, while the five oxygen atoms (in hydroxyl, methoxy, and ester groups) can act as hydrogen bond acceptors.[1][3] This duality is a key determinant of its solubility in protic solvents.
Physicochemical Properties
The following table summarizes the key physicochemical properties of Methyl 3,5-dihydroxy-4-methoxybenzoate. These values are critical for experimental design and data interpretation.
| Property | Value | Source |
| Molecular Weight | 198.17 g/mol | [1][3] |
| Melting Point | 147-151 °C | [2] |
| Appearance | White to almost white crystalline powder | [2] |
| XLogP3 | 1.2 | [3] |
| Hydrogen Bond Donor Count | 2 | [1][3] |
| Hydrogen Bond Acceptor Count | 5 | [1][3] |
| Topological Polar Surface Area | 76 Ų | [3] |
| Water Solubility | 0.03 M (approx. 5.95 g/L) | [1] |
The XLogP3 value of 1.2 suggests a compound with a balance of hydrophilic and lipophilic character, predicting moderate solubility in both polar and some non-polar organic solvents.[3] The high hydrogen bonding capacity further indicates a strong affinity for polar, protic solvents.
Theoretical Framework for Solubility
The principle of "like dissolves like" is the cornerstone for predicting solubility.[4] The solubility of Methyl 3,5-dihydroxy-4-methoxybenzoate is governed by the interplay between its molecular structure and the properties of the solvent.
-
Polar Protic Solvents (e.g., Water, Methanol, Ethanol): These solvents can act as both hydrogen bond donors and acceptors. The two hydroxyl groups on the compound can readily form hydrogen bonds with these solvents, leading to favorable interactions and expected good solubility. The reported water solubility of 0.03 M confirms this affinity.[1]
-
Polar Aprotic Solvents (e.g., DMSO, Acetone, Ethyl Acetate): These solvents can accept hydrogen bonds but cannot donate them. The compound's hydroxyl groups can donate protons to form strong hydrogen bonds with the solvent's acceptor sites (e.g., the sulfoxide oxygen in DMSO or the carbonyl oxygen in acetone). High solubility is anticipated in these solvents.
-
Nonpolar Solvents (e.g., Hexane, Toluene): These solvents lack significant polarity and cannot form hydrogen bonds. The polar functional groups of the solute make it energetically unfavorable to dissolve in a nonpolar environment. Therefore, very low solubility is expected.
-
Acid-Base Reactivity: The phenolic hydroxyl groups are weakly acidic. Consequently, the compound's solubility in aqueous solutions is expected to increase significantly in basic conditions (e.g., in 5% sodium hydroxide) due to the formation of a more polar and water-soluble phenolate salt.[5][6]
Experimental Determination of Solubility
Given the absence of a comprehensive public dataset, experimental determination is essential. A tiered approach, starting with qualitative assessment and progressing to quantitative measurement, is the most efficient strategy.
Protocol 1: Qualitative Solubility Classification
This initial screening provides rapid, essential information for solvent selection in synthesis, purification, and formulation. It involves observing the dissolution of a small, fixed amount of solute in a fixed volume of solvent.[5][6]
Methodology:
-
Preparation: Add approximately 25 mg of Methyl 3,5-dihydroxy-4-methoxybenzoate to a small test tube.
-
Solvent Addition: Add 0.75 mL of the chosen solvent in three 0.25 mL portions.
-
Agitation: After each addition, shake the test tube vigorously for 30-60 seconds.[7]
-
Observation: Record whether the solid dissolves completely. If it does, the compound is classified as "soluble" in that solvent. If any solid remains, it is classified as "insoluble."
-
Classification Scheme: Test solubility sequentially in water, 5% aqueous HCl, and 5% aqueous NaOH to classify the compound based on its acid-base properties.[5][6]
Caption: Workflow for qualitative solubility classification.
Protocol 2: Quantitative Equilibrium Solubility (Shake-Flask Method)
The shake-flask method is a widely recognized and reliable technique for determining the equilibrium solubility of a compound.[8] It involves agitating an excess of the solid with the solvent for an extended period to ensure equilibrium is reached.
Methodology:
-
Materials and Equipment:
-
Methyl 3,5-dihydroxy-4-methoxybenzoate (high purity, >98%).
-
Selected solvents (analytical grade).
-
Vials with screw caps.
-
Temperature-controlled orbital shaker.
-
Analytical balance.
-
Syringe filters (0.22 or 0.45 µm, compatible with the solvent).
-
UV-Vis Spectrophotometer.
-
-
Procedure:
-
Preparation: Add an excess amount of the compound to a series of vials, each containing a known volume (e.g., 5 mL) of a different solvent. The presence of undissolved solid is crucial.[8]
-
Equilibration: Seal the vials tightly and place them in an orbital shaker set to a constant temperature (e.g., 25 °C). Agitate the samples for 24-72 hours to ensure equilibrium is achieved.[8] The optimal time should be determined via a preliminary study.
-
Sample Collection: After equilibration, allow the vials to stand undisturbed for at least 2 hours to let the excess solid settle.
-
Filtration: Carefully withdraw a sample from the supernatant using a syringe and immediately filter it through a solvent-compatible syringe filter into a clean vial. This step is critical to remove all undissolved particles.
-
Dilution: Accurately dilute the filtered, saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method.
-
Quantification: Analyze the concentration of the diluted solution using a pre-validated analytical method, such as UV-Vis spectroscopy.
-
-
Analytical Quantification (UV-Vis Spectroscopy Example):
-
Determine λmax: Scan a dilute solution of the compound in each solvent to find the wavelength of maximum absorbance (λmax).[8]
-
Prepare Calibration Curve: Create a series of standard solutions of known concentrations. Measure the absorbance of each standard at λmax and plot absorbance versus concentration. The resulting linear regression equation (y = mx + c) is used to calculate the concentration of the unknown samples.[8]
-
Calculate Solubility: Use the concentration of the diluted sample and the dilution factor to calculate the original concentration of the saturated solution.
-
Caption: Experimental workflow for the Shake-Flask Method.
Data Reporting and Predicted Profile
Systematic data recording is crucial for comparability and internal validation. Researchers should use a structured format to log their results.
Predicted Solubility Profile
Based on its structure, the following qualitative solubility profile is predicted:
-
Highly Soluble: DMSO, Acetone
-
Soluble: Methanol, Ethanol, Ethyl Acetate
-
Slightly Soluble: Water
-
Insoluble: Hexane, Toluene, Chloroform
Data Reporting Template
The following table provides a template for recording experimentally determined solubility values, adapted from established guidelines.[8]
| Organic Solvent | Temperature (°C) | Solubility ( g/100 mL) | Solubility (mg/mL) | Molar Solubility (mol/L) | Method of Analysis |
| Methanol | 25 | UV-Vis at λmax = ? | |||
| Ethanol | 25 | UV-Vis at λmax = ? | |||
| Acetone | 25 | UV-Vis at λmax = ? | |||
| Ethyl Acetate | 25 | UV-Vis at λmax = ? | |||
| Chloroform | 25 | UV-Vis at λmax = ? | |||
| Toluene | 25 | UV-Vis at λmax = ? | |||
| Hexane | 25 | UV-Vis at λmax = ? | |||
| DMSO | 25 | UV-Vis at λmax = ? |
Conclusion
While Methyl 3,5-dihydroxy-4-methoxybenzoate is a compound of growing interest, the lack of published quantitative solubility data presents a significant challenge for researchers. This guide bridges that gap by providing a comprehensive theoretical and practical framework for determining this critical parameter. By applying the principles of molecular interactions and employing the robust, validated experimental protocols detailed herein—from rapid qualitative screening to the precise shake-flask method—scientists can generate the reliable, application-specific data needed to advance their research in drug development, organic synthesis, and materials science.
References
- BenchChem. (n.d.). Physical and chemical properties of Methyl 3-hydroxy-4,5-dimethoxybenzoate.
- ResearchGate. (2024). How to determine the solubility of a substance in an organic solvent?
- Unknown. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.
- Scribd. (n.d.). Procedure For Determining Solubility Of Organic Compounds.
- Echemi. (n.d.). Methyl 3,5-dihydroxy-4-methoxybenzoate.
- Unknown. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds.
- BenchChem. (n.d.). An In-depth Technical Guide to the Solubility of Methyl 3-hydroxy-4,5-dimethoxybenzoate in Organic Solvents.
- BenchChem. (n.d.). Applications of Methyl 3-hydroxy-4,5-dimethoxybenzoate and Its Analogs in Organic Synthesis.
- Chemistry For Everyone. (2025). How To Determine Solubility Of Organic Compounds? YouTube.
- PubChem. (n.d.). Methyl 3,5-Dihydroxy-4-Methoxybenzoate.
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Methyl 3,5-dihydroxy-4-methoxybenzoate: A Technical Guide to Potential Therapeutic Applications
Introduction
Methyl 3,5-dihydroxy-4-methoxybenzoate is a phenolic compound and a derivative of gallic acid, a well-known natural product with a broad spectrum of biological activities.[1] This molecule has been isolated from various natural sources, including the stem bark of Sacoglottis gabonensis and the hemi-parasitic plant Globimetula braunii.[2] Its chemical structure, featuring a benzene ring with hydroxyl and methoxy groups, makes it a compound of significant interest for its potential therapeutic applications.[3] This technical guide provides a comprehensive overview of Methyl 3,5-dihydroxy-4-methoxybenzoate, focusing on its potential as an antioxidant, anti-inflammatory, antimicrobial, and anticancer agent, intended for researchers, scientists, and drug development professionals.
Chemical Properties and Synthesis
Methyl 3,5-dihydroxy-4-methoxybenzoate has the molecular formula C₉H₁₀O₅ and a molecular weight of 198.17 g/mol .[3][4] The synthesis of this compound and its analogs often starts from readily available precursors like 3,5-dihydroxybenzoic acid or gallic acid.[5][6] A common synthetic route involves the esterification of the carboxylic acid group followed by selective methylation of the hydroxyl groups.[5] The synthesis requires careful control of reaction conditions to achieve regioselectivity and avoid the formation of multiple side products.[5]
| Property | Value |
| Molecular Formula | C₉H₁₀O₅[2] |
| Molecular Weight | 198.17 g/mol [3] |
| Appearance | White to almost white powder or crystal[3] |
| Melting Point | 147-151°C[3] |
| CAS Number | 24093-81-0[4] |
Potential Therapeutic Applications
Antioxidant Activity
Phenolic compounds are well-known for their antioxidant properties, which are primarily attributed to their ability to scavenge free radicals by donating a hydrogen atom or an electron.[7] Methyl 3,5-dihydroxy-4-methoxybenzoate has been identified as a natural antioxidant compound.[2] It is reported to be "fairly active for oxidation resistance in the presence of H₂O₂".[7] The antioxidant potential of hydroxybenzoic acids is often correlated with the number and position of hydroxyl groups on the aromatic ring.[7]
Experimental Protocol: DPPH Radical Scavenging Assay [1]
This protocol outlines a common method to evaluate the free radical scavenging activity of a compound.
-
Preparation of Reagents:
-
Prepare a stock solution of Methyl 3,5-dihydroxy-4-methoxybenzoate in a suitable solvent (e.g., methanol).
-
Prepare a solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in the same solvent.
-
-
Assay Procedure:
-
Add different concentrations of the test compound to the DPPH solution.
-
Incubate the mixture in the dark at room temperature for a specified period (e.g., 30 minutes).
-
Measure the absorbance of the solution at a specific wavelength (typically around 517 nm) using a spectrophotometer.
-
-
Data Analysis:
-
The percentage of radical scavenging activity is calculated using the formula: (A_control - A_sample) / A_control * 100, where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.
-
The IC₅₀ value (the concentration of the compound required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of scavenging activity against the concentration of the compound.
-
Anti-inflammatory Effects
While direct studies on the anti-inflammatory activity of Methyl 3,5-dihydroxy-4-methoxybenzoate are limited, the anti-inflammatory properties of its parent compound, gallic acid, and other derivatives are well-documented.[8] These effects are often mediated through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway, a key regulator of the inflammatory response.[7][8] Inflammatory stimuli activate the IKK complex, which then phosphorylates IκBα, leading to its degradation and the release of the NF-κB dimer.[7] Active NF-κB translocates to the nucleus to induce the transcription of pro-inflammatory genes.[7] It is plausible that Methyl 3,5-dihydroxy-4-methoxybenzoate shares a similar anti-inflammatory mechanism due to its structural similarity to other anti-inflammatory phenolic compounds.[1]
Proposed Mechanism of Action: Inhibition of the NF-κB Signaling Pathway
Caption: Proposed inhibition of the NF-κB pathway by Methyl 3,5-dihydroxy-4-methoxybenzoate.
Experimental Protocol: NF-κB Reporter Assay [1]
This protocol is designed to quantify the transcriptional activity of NF-κB.
-
Cell Culture and Transfection:
-
Culture a suitable cell line (e.g., RAW 264.7 macrophages) in an appropriate medium.[1]
-
Transfect the cells with a reporter plasmid containing an NF-κB response element linked to a reporter gene (e.g., luciferase).
-
-
Treatment and Stimulation:
-
Treat the transfected cells with various concentrations of Methyl 3,5-dihydroxy-4-methoxybenzoate for a predetermined time.
-
Stimulate the cells with an inflammatory agent (e.g., lipopolysaccharide) to activate the NF-κB pathway.
-
-
Luciferase Assay:
-
Lyse the cells and measure the luciferase activity using a luminometer.
-
-
Data Analysis:
-
A decrease in luciferase activity in the presence of the compound indicates inhibition of NF-κB transcriptional activity.
-
Antimicrobial Activity
Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC) [1]
-
Preparation of Inoculum:
-
Prepare a standardized suspension of the target microorganism (bacteria or fungi).
-
-
Broth Microdilution Assay:
-
Serially dilute Methyl 3,5-dihydroxy-4-methoxybenzoate in a microtiter plate containing a suitable growth medium.
-
Inoculate each well with the microbial suspension.
-
Incubate the plate under appropriate conditions for microbial growth.
-
-
Determination of MIC:
-
The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[1]
-
Potential as a Precursor in Anticancer Drug Synthesis
While there is no direct evidence of the anticancer activity of Methyl 3,5-dihydroxy-4-methoxybenzoate itself, its structural analogs have been utilized as key intermediates in the synthesis of anticancer drugs. For instance, the closely related compound, Methyl 3-hydroxy-4-methoxybenzoate, is a starting material in a novel synthesis of Gefitinib, a tyrosine kinase inhibitor used in cancer therapy.[9] This highlights the potential of this class of molecules as valuable building blocks in medicinal chemistry for the development of new therapeutic agents.
Workflow: Synthesis of Gefitinib from a Structural Analog
Caption: Simplified workflow for the synthesis of Gefitinib from a related precursor.[9]
Future Directions and Research Perspectives
Methyl 3,5-dihydroxy-4-methoxybenzoate presents a promising scaffold for the development of new therapeutic agents. Its reported antioxidant and antimicrobial properties, coupled with the potential for potent anti-inflammatory activity, make it a compound of significant interest for further investigation.[1] Future research should focus on:
-
Quantitative analysis of its antioxidant and antimicrobial activities to establish its potency.
-
In-depth mechanistic studies to confirm its inhibitory effects on the NF-κB pathway and other potential anti-inflammatory targets.
-
Evaluation of its anticancer properties through in vitro and in vivo studies.
-
Pharmacokinetic and toxicological studies to assess its safety profile and drug-like properties.
This technical guide provides a foundational understanding for researchers to explore the full therapeutic potential of Methyl 3,5-dihydroxy-4-methoxybenzoate.
References
- Benchchem. (n.d.). Synthesis of Methyl 3-hydroxy-4,5-dimethoxybenzoate.
- ChemicalBook. (n.d.). METHYL 3,5-DIHYDROXY-4-METHYLBENZOATE synthesis.
- Benchchem. (n.d.). Methyl 3-hydroxy-4,5-dimethoxybenzoate: A Comprehensive Technical Guide for Researchers.
- Benchchem. (n.d.). A Comparative Guide to the Biological Efficacy of Methyl 3-hydroxy-4,5-dimethoxybenzoate and its Parent Compound, 3-hydroxy.
- ResearchGate. (n.d.). Methyl 3,5-dihydroxy-4-methoxybenzoate.
- TargetMol. (n.d.). Methyl 3-hydroxy-4,5-dimethoxybenzoate | Antioxidant.
- MySkinRecipes. (n.d.). Methyl 3,5-Dihydroxy-4-methoxybenzoate.
- MedChemExpress. (n.d.). Methyl 3-hydroxy-4,5-dimethoxybenzoate | Antimicrobial Agent.
- MDPI. (n.d.). RETRACTED: Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate.
- Benchchem. (n.d.). Applications of Methyl 3-hydroxy-4,5-dimethoxybenzoate and Its Analogs in Organic Synthesis.
- Benchchem. (n.d.). Application Notes and Protocols: Methyl 3-hydroxy-4,5-dimethoxybenzoate as a Chemical Intermediate.
- Chemicalbook. (n.d.). 3,4-DIHYDROXY-5-METHOXYBENZOIC ACID METHYL ESTER.
- Echemi. (n.d.). Methyl 3,5-dihydroxy-4-methoxybenzoate.
- PubMed. (n.d.). Molecular pharmacology of methyl-3,5-diiodo-4 (4'methoxyphenoxy) benzoate (DIME) and its non-hydrolyzible ethanone analog (DIPE) (Review).
- National Institutes of Health. (n.d.). Synthesis of 4-Methoxybenzoylhydrazones and Evaluation of Their Antiglycation Activity.
- Google Patents. (n.d.). CN103193651A - Synthesis of medical intermediate 3,5-dihydroxy methyl benzoate and industrial production process.
- MDPI. (n.d.). Comparative Effects of the Potent Antioxidant 3,5-Dihydroxy-4-methoxybenzyl Alcohol and Gallic Acid on the Growth and Death of RAW264.7 Macrophages and Lung Cancer A549 Cells In Vitro.
- PubMed. (n.d.). The Marine Factor 3,5-dihydroxy-4-methoxybenzyl Alcohol Suppresses Cell Growth, Inflammatory Cytokine Production, and NF-κB Signaling-enhanced Osteoclastogenesis in In vitro Mouse Macrophages RAW264.7 Cells.
- National Institutes of Health. (n.d.). 4-Hydroxy-3-Methoxybenzoic Acid Methyl Ester: A Curcumin Derivative Targets Akt/NFκB Cell Survival Signaling Pathway: Potential for Prostate Cancer Management.
- PubMed. (n.d.). Behavior-selective apoptotic capacity of 4-(3,4,5-Trimethoxyphenoxy) benzoic acid and its methyl derivatives on two breast cancer cell lines.
- ResearchGate. (n.d.). 3,4-Dihydroxybenzoic acid methyl ester from Vespa velutina auraria Smith against rheumatoid arthritis via modulating the apoptosis and inflammation through NF-κB pathway.
- PubChem. (n.d.). Methyl 3,5-Dihydroxy-4-Methoxybenzoate.
- Human Metabolome Database. (n.d.). Showing metabocard for Methyl 4-methoxybenzoate (HMDB0032639).
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- 9. mdpi.com [mdpi.com]
Methodological & Application
Synthesis of Methyl 3,5-dihydroxy-4-methoxybenzoate from Methyl Gallate: An Application Note and Protocol
Abstract
This technical guide provides a detailed protocol for the synthesis of Methyl 3,5-dihydroxy-4-methoxybenzoate, a valuable phenolic compound, starting from the readily available methyl gallate. The core of this synthesis lies in the regioselective O-methylation of the 4-hydroxyl group of methyl gallate. This document outlines a robust enzymatic approach leveraging the high selectivity of O-methyltransferases (OMTs), offering a green and efficient alternative to complex chemical methods that often require multi-step protection and deprotection strategies. This guide is intended for researchers, scientists, and professionals in drug development and medicinal chemistry, providing not only a step-by-step protocol but also the scientific rationale behind the chosen methodology.
Introduction
Methyl 3,5-dihydroxy-4-methoxybenzoate, also known as methyl 4-O-methylgallate, is a key structural motif found in various natural products and pharmacologically active molecules. Its antioxidant and anti-inflammatory properties make it a compound of interest for further investigation in drug discovery. The synthesis of this molecule from methyl gallate presents a significant challenge in regioselectivity, as the three phenolic hydroxyl groups on the gallate core exhibit similar reactivity towards common methylating agents. Non-selective methylation leads to a complex mixture of mono-, di-, and tri-methylated isomers, which are often difficult to separate.
Traditional chemical approaches to achieve regioselectivity often involve intricate protection and deprotection sequences, which can be low-yielding and generate significant chemical waste. In contrast, enzymatic synthesis using O-methyltransferases (OMTs) offers a highly selective and environmentally benign alternative. OMTs are a class of enzymes that catalyze the transfer of a methyl group from S-adenosyl-L-methionine (SAM) to a hydroxyl group of a substrate with high precision. Recent studies have identified OMTs from various sources, such as the tea plant (Camellia sinensis), that exhibit remarkable regioselectivity for the 4-hydroxyl position of galloyl moieties[1].
This application note details a protocol for the enzymatic synthesis of Methyl 3,5-dihydroxy-4-methoxybenzoate from methyl gallate, providing a clear and reproducible method for obtaining this valuable compound.
Reaction Scheme and Mechanism
The enzymatic synthesis of Methyl 3,5-dihydroxy-4-methoxybenzoate from methyl gallate is a single-step regioselective O-methylation reaction catalyzed by a specific O-methyltransferase (OMT).
Overall Reaction
Figure 1: Enzymatic synthesis of Methyl 3,5-dihydroxy-4-methoxybenzoate.
Mechanistic Rationale
The regioselectivity of the O-methyltransferase is dictated by the specific binding of the methyl gallate substrate within the enzyme's active site. The three-dimensional arrangement of amino acid residues in the active site orients the methyl gallate molecule in such a way that the 4-hydroxyl group is positioned in close proximity to the methyl-donating S-adenosyl-L-methionine (SAM) cofactor. This precise positioning ensures that the methyl transfer occurs exclusively at the 4-position, preventing methylation of the 3- and 5-hydroxyl groups. This high degree of selectivity is a hallmark of enzymatic catalysis and is often difficult to achieve with conventional chemical methods[1].
Experimental Protocol: Enzymatic Synthesis
This protocol is based on the principles of enzymatic O-methylation of galloyl compounds as described in the literature[1]. Researchers should optimize the conditions based on the specific OMT used.
Materials and Reagents
| Reagent/Material | Grade | Supplier (Example) |
| Methyl Gallate | ≥98% | Sigma-Aldrich |
| O-Methyltransferase (OMT) | Recombinant | (To be sourced or produced) |
| S-adenosyl-L-methionine (SAM) | ≥95% | Sigma-Aldrich |
| Potassium Phosphate Buffer | pH 7.5 | Fisher Scientific |
| Ethyl Acetate | HPLC Grade | Fisher Scientific |
| Anhydrous Sodium Sulfate | ACS Grade | Fisher Scientific |
| Silica Gel for Column Chromatography | 60 Å, 230-400 mesh | Sigma-Aldrich |
| TLC Plates | Silica Gel 60 F254 | MilliporeSigma |
Equipment
-
Shaking incubator
-
Centrifuge
-
Rotary evaporator
-
pH meter
-
Standard laboratory glassware
-
Column chromatography setup
-
TLC visualization chamber (UV lamp)
-
High-Performance Liquid Chromatography (HPLC) system for analysis
Step-by-Step Protocol
-
Enzyme Preparation:
-
If using a commercially available OMT, follow the manufacturer's instructions for reconstitution and storage.
-
If producing the enzyme recombinantly, ensure the protein is purified and its activity is confirmed. A recommended enzyme is CsFAOMT2 from Camellia sinensis, which has shown high activity for 4"-O-methylation of EGCG, a structurally related compound[1].
-
-
Reaction Setup:
-
In a 50 mL Falcon tube, prepare a 10 mL reaction mixture containing:
-
50 mM Potassium Phosphate Buffer (pH 7.5)
-
1 mM Methyl Gallate
-
2 mM S-adenosyl-L-methionine (SAM)
-
Appropriate concentration of OMT (to be optimized, start with 0.1 mg/mL)
-
-
Prepare a negative control reaction without the enzyme to monitor for any non-enzymatic methylation.
-
-
Incubation:
-
Incubate the reaction mixture at 30°C with gentle shaking (150 rpm) for 4-24 hours.
-
The reaction progress can be monitored by taking aliquots at different time points and analyzing them by TLC or HPLC.
-
-
Reaction Quenching and Product Extraction:
-
Terminate the reaction by adding an equal volume of ethyl acetate and vortexing vigorously for 1 minute.
-
Centrifuge the mixture at 4000 rpm for 10 minutes to separate the organic and aqueous layers.
-
Carefully collect the upper organic (ethyl acetate) layer containing the product.
-
Repeat the extraction of the aqueous layer with another volume of ethyl acetate to maximize product recovery.
-
Combine the organic extracts.
-
-
Drying and Concentration:
-
Dry the combined organic extracts over anhydrous sodium sulfate.
-
Filter to remove the drying agent.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification and Characterization
The crude product will likely contain unreacted methyl gallate and potentially minor byproducts. Purification is crucial to obtain Methyl 3,5-dihydroxy-4-methoxybenzoate in high purity.
Purification by Column Chromatography:
-
Stationary Phase: Silica gel
-
Mobile Phase: A gradient of hexane and ethyl acetate is a good starting point. For example, starting with 95:5 Hexane:Ethyl Acetate and gradually increasing the polarity to 70:30 Hexane:Ethyl Acetate[2]. The optimal eluent system should be determined by TLC analysis of the crude product.
-
Procedure:
-
Prepare a silica gel column.
-
Dissolve the crude product in a minimal amount of the initial mobile phase.
-
Load the sample onto the column.
-
Elute the column with the gradient mobile phase, collecting fractions.
-
Analyze the collected fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions and evaporate the solvent to yield the purified Methyl 3,5-dihydroxy-4-methoxybenzoate.
-
Characterization:
The identity and purity of the final product should be confirmed using standard analytical techniques:
-
Thin-Layer Chromatography (TLC): To monitor reaction progress and assess purity.
-
High-Performance Liquid Chromatography (HPLC): For quantitative analysis of purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.
-
Mass Spectrometry (MS): To determine the molecular weight.
Troubleshooting and Optimization
| Problem | Possible Cause | Solution |
| Low product yield | Inactive enzyme | Confirm enzyme activity with a standard substrate. |
| Sub-optimal reaction conditions | Optimize pH, temperature, and incubation time. | |
| Insufficient SAM | Increase the concentration of SAM in the reaction mixture. | |
| Presence of unreacted methyl gallate | Incomplete reaction | Increase incubation time or enzyme concentration. |
| Formation of multiple products | Non-specific enzyme activity | Ensure the purity and specificity of the OMT used. |
| Non-enzymatic side reactions | Run a control reaction without the enzyme to verify. |
Conclusion
This application note provides a detailed and scientifically grounded protocol for the synthesis of Methyl 3,5-dihydroxy-4-methoxybenzoate from methyl gallate using a regioselective enzymatic approach. By leveraging the specificity of O-methyltransferases, this method offers a significant advantage over traditional chemical syntheses in terms of selectivity, efficiency, and environmental impact. The provided protocol, along with the troubleshooting guide, should enable researchers to successfully synthesize and purify this valuable compound for their research and development needs.
References
- BenchChem. (2025).
- BenchChem. (2025).
-
PrepChem. (n.d.). Synthesis of methyl syringate. Retrieved from [Link]
-
Guo, L., et al. (2023). Characterization of two O-methyltransferases involved in the biosynthesis of O-methylated catechins in tea plant. Nature Communications, 14(1), 5095. [Link]
Sources
A Detailed Protocol for the Regioselective Synthesis of Methyl 3,5-dihydroxy-4-methoxybenzoate for Research and Development
An Application Note for the Synthesis of Methyl 3,5-dihydroxy-4-methoxybenzoate
Abstract
This application note provides a comprehensive, two-step experimental protocol for the synthesis of Methyl 3,5-dihydroxy-4-methoxybenzoate, a valuable intermediate in the synthesis of various pharmaceutical compounds.[1] The synthesis commences with the well-established Fischer-Speier esterification of gallic acid to produce methyl gallate, followed by a carefully controlled regioselective methylation. This guide is designed for researchers, scientists, and drug development professionals, offering in-depth explanations for experimental choices, detailed procedural steps, and methods for purification and characterization. The protocol addresses the primary challenge of achieving selective methylation on the hydroxyl group at the C4 position of the benzene ring, a common hurdle that can lead to a mixture of methylated isomers.[2] By providing a robust and reproducible methodology, this document aims to facilitate the consistent supply of this important chemical building block for further research.
Introduction and Synthetic Strategy
Methyl 3,5-dihydroxy-4-methoxybenzoate is a derivative of gallic acid (3,4,5-trihydroxybenzoic acid), a naturally occurring phenolic acid found in numerous plants.[3][4] The unique substitution pattern of the benzoate ring makes it a key precursor in medicinal chemistry. The primary challenge in its synthesis lies in the selective methylation of the para-hydroxyl group (C4) while the two meta-hydroxyl groups (C3 and C5) remain unprotected. The hydroxyl groups at positions 3, 4, and 5 exhibit similar reactivity, which can lead to a complex mixture of mono-, di-, and trimethylated products during methylation.[2]
This protocol outlines a two-step synthetic approach designed to overcome this challenge through controlled reaction conditions and rigorous purification. The overall workflow is depicted below.
Caption: Proposed synthetic workflow for Methyl 3,5-dihydroxy-4-methoxybenzoate.
Quantitative Data Summary
The following tables summarize the key quantitative parameters for each step of the synthesis.
Table 1: Reagents and Conditions for Step 1: Esterification of Gallic Acid
| Component | Role | Molar Ratio (approx.) | Key Conditions |
| Gallic Acid | Reactant | 1 | Reflux |
| Methanol | Reactant / Solvent | Large Excess | 4-6 hours |
| Sulfuric Acid (conc.) | Catalyst | Catalytic amount | - |
Table 2: Reagents and Conditions for Step 2: Selective Methylation
| Component | Role | Molar Ratio (approx.) | Key Conditions |
| Methyl Gallate | Reactant | 1 | Room Temperature |
| Dimethyl Sulfate (DMS) | Methylating Agent | 1.0 - 1.1 | 8-12 hours |
| Potassium Carbonate | Base | 2.5 | Anhydrous Acetone |
| Acetone | Solvent | - | Inert Atmosphere |
Table 3: Expected Yields and Product Characteristics
| Product | Step | Typical Yield (%) | Purification Method | Melting Point (°C) |
| Methyl Gallate | 1 | 90-95[5] | Recrystallization | 198-202 |
| Methyl 3,5-dihydroxy-4-methoxybenzoate | 2 | Variable (post-chromatography) | Column Chromatography | Not widely reported |
Detailed Experimental Protocol
Step 1: Synthesis of Methyl 3,4,5-trihydroxybenzoate (Methyl Gallate)
Causality: This reaction is a classic Fischer-Speier esterification. A large excess of methanol is used not only as the solvent but also to drive the reaction equilibrium towards the formation of the ester product, in accordance with Le Châtelier's principle.[6] Concentrated sulfuric acid acts as a strong acid catalyst, protonating the carbonyl oxygen of the carboxylic acid, thereby increasing its electrophilicity for nucleophilic attack by methanol.[6]
Procedure:
-
To a 500 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add gallic acid (10.0 g, 58.8 mmol).
-
Add methanol (250 mL) to the flask and stir to create a suspension.
-
Carefully and slowly add concentrated sulfuric acid (2.5 mL) to the stirring suspension.[5]
-
Heat the mixture to reflux (approximately 65-70°C) and maintain for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting gallic acid spot is no longer visible.[5]
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Reduce the volume of methanol to about 50 mL using a rotary evaporator.[5]
-
Pour the concentrated mixture into a beaker containing 300 mL of cold water. A precipitate of crude methyl gallate may form.
-
Extract the aqueous mixture three times with ethyl acetate (3 x 100 mL).[5]
-
Combine the organic layers and wash them sequentially with water (100 mL), a saturated sodium bicarbonate solution (2 x 100 mL, to neutralize residual acid), and finally with brine (100 mL).[5]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude methyl gallate as an off-white solid.
-
The crude product can be purified by recrystallization from water or a mixture of methanol and water to yield pure methyl gallate.
Step 2: Selective Methylation to Methyl 3,5-dihydroxy-4-methoxybenzoate
Causality: This step is the most critical for the success of the synthesis. The goal is to achieve mono-methylation, preferentially at the 4-OH group. Using a mild base like potassium carbonate and a stoichiometric amount of the methylating agent (dimethyl sulfate) at room temperature helps to control the reaction rate and minimize over-methylation.[2] Acetone is a suitable polar aprotic solvent for this type of reaction. The separation of the desired product from its isomers is possible due to differences in polarity, which allows for purification via column chromatography.
Caption: Isomeric and over-methylated byproducts of the methylation step.
Procedure:
-
To a 250 mL round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add methyl gallate (5.0 g, 27.1 mmol) and anhydrous acetone (100 mL).
-
Add finely ground anhydrous potassium carbonate (9.38 g, 67.8 mmol, 2.5 eq). Stir the suspension vigorously for 30 minutes at room temperature.
-
Slowly, add dimethyl sulfate (2.56 mL, 27.1 mmol, 1.0 eq) dropwise to the suspension over 15 minutes. Caution: Dimethyl sulfate is highly toxic and carcinogenic. Handle with extreme care in a well-ventilated fume hood.
-
Stir the reaction mixture at room temperature for 8-12 hours. Monitor the reaction progress by TLC, comparing against the starting material. The goal is the appearance of a new major product spot with minimal formation of higher Rf (less polar) byproducts.
-
Upon completion, filter the reaction mixture to remove the inorganic salts (potassium carbonate). Wash the solid residue with acetone.
-
Concentrate the filtrate under reduced pressure to obtain a crude residue containing the desired product, unreacted starting material, and other methylated isomers.
Purification and Characterization
Causality: The crude product from Step 2 is a mixture. Column chromatography is an essential purification technique that separates compounds based on their differential adsorption to a stationary phase (silica gel) and solubility in a mobile phase (eluent). The desired product, Methyl 3,5-dihydroxy-4-methoxybenzoate, will have a different polarity compared to the starting material (methyl gallate) and other methylated byproducts, allowing for its isolation.
Purification Protocol (Column Chromatography):
-
Prepare a silica gel column using a slurry of silica gel in a non-polar solvent like hexane.
-
Dissolve the crude residue from Step 2 in a minimal amount of ethyl acetate or dichloromethane.
-
Load the dissolved sample onto the top of the silica gel column.
-
Elute the column with a gradient of ethyl acetate in hexane (e.g., starting from 10% ethyl acetate in hexane and gradually increasing the polarity).
-
Collect fractions and analyze them by TLC to identify those containing the desired product.
-
Combine the pure fractions and evaporate the solvent under reduced pressure to yield pure Methyl 3,5-dihydroxy-4-methoxybenzoate.
Characterization: The identity and purity of the final product should be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the molecular structure, including the position of the methyl group.
-
Mass Spectrometry (MS): To determine the molecular weight and confirm the molecular formula.
-
Melting Point Analysis: To assess the purity of the crystalline solid.
Conclusion
The protocol detailed in this application note presents a reliable method for the synthesis of Methyl 3,5-dihydroxy-4-methoxybenzoate. By carefully controlling the esterification and selective methylation steps, and through meticulous chromatographic purification, researchers can obtain this valuable chemical intermediate for applications in pharmaceutical and materials science research. The provided explanations for the underlying chemical principles aim to empower scientists to troubleshoot and adapt this protocol for their specific needs.
References
- Benchchem. Application Notes & Protocols: Synthesis of Methyl Syringate from Syringic Acid.
- Benchchem. Technical Support Center: Synthesis of Methyl 3-hydroxy-4,5-dimethoxybenzoate.
- Benchchem. Application Note: Laboratory Protocol for the Synthesis of Methyl 3-hydroxy-4,5-dimethoxybenzoate.
-
Wikipedia. Gallic acid. Available from: [Link]
-
ResearchGate. 3,4,5-trihydroxybenzoic acid. Available from: [Link]
-
MySkinRecipes. Methyl 3,5-Dihydroxy-4-methoxybenzoate. Available from: [Link]
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Application Note: High-Purity Isolation of Methyl 3,5-dihydroxy-4-methoxybenzoate via Automated Flash Column Chromatography
Abstract
This application note provides a detailed and robust protocol for the purification of Methyl 3,5-dihydroxy-4-methoxybenzoate, a key intermediate in pharmaceutical synthesis and a valuable phenolic compound in its own right. The methodology centers on the use of automated flash column chromatography with a silica gel stationary phase. We will explore the rationale behind solvent system selection, sample loading techniques, and fraction analysis to achieve high purity (>98%). This guide is intended for researchers, chemists, and process development professionals seeking a reliable and scalable method for the isolation of this and structurally related polar aromatic compounds.
Introduction
Methyl 3,5-dihydroxy-4-methoxybenzoate (MDMB), a derivative of gallic acid, is a compound of significant interest due to its potential antioxidant and antimicrobial properties.[1] Its utility as a building block in the synthesis of more complex molecules, including pharmaceuticals, necessitates the availability of highly pure material.[2] Synthetic routes to MDMB often yield a mixture of related isomers, unreacted starting materials, and over-methylated byproducts, making efficient purification a critical step.[3][4]
Column chromatography is a cornerstone technique for the purification of organic compounds.[3][4] This application note details a validated protocol using silica gel flash chromatography, a method prized for its efficiency and scalability in separating compounds with differing polarities. The principles and steps outlined herein are designed to be broadly applicable, providing a framework for the purification of other polar phenolic esters.
Physicochemical Properties of Methyl 3,5-dihydroxy-4-methoxybenzoate
A thorough understanding of the target compound's properties is fundamental to designing an effective purification strategy.
| Property | Value | Source |
| Molecular Formula | C₉H₁₀O₅ | [5] |
| Molecular Weight | 198.17 g/mol | [5] |
| CAS Number | 24093-81-0 | |
| Appearance | White to off-white crystalline powder | [6] |
| Melting Point | 147-151°C | |
| Solubility | Soluble in methanol, ethyl acetate, and dichloromethane | [3][4] |
The Logic of the Chromatographic System
The separation of MDMB from its common impurities relies on the polarity differences between the molecules. The stationary phase, silica gel, is highly polar. The mobile phase, a mixture of a non-polar and a polar solvent, is designed to selectively elute compounds from the column.
-
Stationary Phase: Silica gel is the adsorbent of choice due to its strong affinity for polar compounds through hydrogen bonding and dipole-dipole interactions. The two hydroxyl groups and the ester moiety of MDMB will interact strongly with the silica surface.
-
Mobile Phase Selection: A gradient elution strategy is employed, starting with a less polar solvent system and gradually increasing the polarity. This ensures that less polar impurities are washed off the column first, followed by the elution of the target compound, and finally, the most polar impurities. A common and effective solvent system for phenolic compounds is a mixture of a non-polar solvent like dichloromethane (DCM) or chloroform and a polar solvent like methanol (MeOH) or ethyl acetate.[3][4][7] The addition of a small amount of a more polar solvent is crucial to disrupt the strong interactions between the polar analyte and the silica gel, allowing it to move down the column.
Experimental Protocol
This protocol is designed for the purification of a crude reaction mixture containing Methyl 3,5-dihydroxy-4-methoxybenzoate.
Materials and Reagents
-
Crude Methyl 3,5-dihydroxy-4-methoxybenzoate
-
Silica gel for flash chromatography (40-63 µm particle size)
-
Dichloromethane (DCM), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Ethyl Acetate, HPLC grade
-
Hexane, HPLC grade
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F254)
-
Automated flash chromatography system
-
Rotary evaporator
-
Glassware (flasks, beakers, etc.)
-
UV lamp for TLC visualization
Step 1: Thin Layer Chromatography (TLC) Analysis of Crude Mixture
Before performing the column chromatography, it is essential to analyze the crude mixture by TLC to determine the optimal mobile phase for separation.
-
Dissolve a small amount of the crude material in a suitable solvent (e.g., ethyl acetate).
-
Spot the dissolved sample onto a TLC plate.
-
Develop the TLC plate in a chamber containing a mixture of Dichloromethane:Methanol (e.g., 98:2 v/v).
-
Visualize the separated spots under a UV lamp (254 nm). The desired product, MDMB, should have an Rf value between 0.3 and 0.5 for good separation on the column. Adjust the solvent ratio if necessary. For instance, if the spots are too low on the plate (low Rf), increase the proportion of methanol.
Step 2: Column Preparation and Sample Loading
-
Select an appropriately sized pre-packed silica gel column based on the amount of crude material to be purified.
-
Dry Loading (Recommended for moderately soluble compounds):
-
Dissolve the crude MDMB in a minimal amount of a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Add a small amount of silica gel to the solution to form a thick slurry.
-
Evaporate the solvent completely under reduced pressure to obtain a free-flowing powder of the crude product adsorbed onto the silica gel.
-
Load the dry powder onto the top of the column.
-
Step 3: Flash Column Chromatography Elution
The following is a representative gradient elution protocol. This may need to be optimized based on the specific impurity profile of the crude mixture as determined by TLC.
| Step | Dichloromethane (%) | Methanol (%) | Duration (Column Volumes) |
| 1. Equilibration | 98 | 2 | 2 |
| 2. Elution | 98 -> 95 | 2 -> 5 | 15 |
| 3. Wash | 90 | 10 | 3 |
-
Flow Rate: Dependent on column size, typically 20-50 mL/min.
-
Detection: UV detection at 254 nm and 280 nm.
Step 4: Fraction Collection and Analysis
-
Collect fractions based on the UV chromatogram peaks.
-
Analyze the collected fractions by TLC to identify those containing the pure MDMB. Use the same mobile phase as in the initial TLC analysis.
-
Combine the pure fractions containing MDMB.
-
Remove the solvent from the combined fractions using a rotary evaporator to yield the purified Methyl 3,5-dihydroxy-4-methoxybenzoate.
-
Determine the purity of the final product by HPLC and characterize by NMR and mass spectrometry.
Purification Workflow Diagram
Caption: Workflow for the purification of MDMB.
Conclusion
The protocol described in this application note presents a reliable and efficient method for the purification of Methyl 3,5-dihydroxy-4-methoxybenzoate using automated flash column chromatography. By carefully selecting the stationary and mobile phases based on the physicochemical properties of the target compound and its likely impurities, and by employing a systematic approach to fraction analysis, researchers can consistently obtain high-purity material. This methodology is not only crucial for the immediate availability of MDMB for research and development but also serves as a foundational technique for the purification of other polar phenolic compounds.
References
-
Kobayashi, S., et al. (2006). Biomimetic Total Synthesis of (–)-Galanthamine and (–)-Lycoramine by Intramolecular Non-Biomimetic Reductive N–O Bond Cleavage. Chemical and Pharmaceutical Bulletin, 54(12), 1662-1679. Available at: [Link]
-
Toure, B., et al. (2022). Inhibitory Effects of Mangifera indica Secondary Metabolites and Their Synthetic Derivatives against SARS-CoV-2 Mpro and NS2B/NS3 (ZIKV and DENV-2). ACS Omega. Available at: [Link]
-
Oriola, A. O., et al. (2021). Ursane-Type Triterpenes, Phenolics and Phenolic Derivatives from Globimetula braunii Leaf. Molecules, 26(21), 6539. Available at: [Link]
-
Toure, B., et al. (2022). Inhibitory Effects of Mangifera indica Secondary Metabolites and Their Synthetic Derivatives against SARS-CoV-2 Mpro and NS2B/NS3 (ZIKV and DENV-2). National Center for Biotechnology Information. Available at: [Link]
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Milata, V., Rádl, S., & Voltrová, S. (n.d.). This section covers synthetic methods for the preparation of both acyclic and endocyclic e. Available at: [Link]
-
Oriola, A. O., et al. (2021). Ursane-Type Triterpenes, Phenolics and Phenolic Derivatives from Globimetula braunii Leaf. National Center for Biotechnology Information. Available at: [Link]
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MDPI. (n.d.). Ursane-Type Triterpenes, Phenolics and Phenolic Derivatives from Globimetula braunii Leaf. MDPI. Available at: [Link]
-
Science.gov. (n.d.). dichloromethane ethyl acetate: Topics by Science.gov. Available at: [Link]
-
Alade, G., et al. (2023). Constituents of the stem bark of Sacoglottis gabonensis (Baill.) Urb. (Humiriaceae) show weak growth. Journal of Pharmacognosy and Phytochemistry. Available at: [Link]
-
Schmalzbauer, M., et al. (2018). Biomimetic Total Synthesis of (–)-Galanthamine via Intramolecular Anodic Aryl-Phenol Coupling. ResearchGate. Available at: [Link]
-
Biopurify Phytochemicals Ltd. (n.d.). CAS 831-61-8 | Gallic Acid Ethyl Ester. Available at: [Link]
-
ResearchGate. (n.d.). Semi-preparative chromatogram of the guaiacol reaction product extract. Available at: [Link]
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A Robust, Stability-Indicating HPLC Method for the Purity Analysis of Methyl 3,5-dihydroxy-4-methoxybenzoate
An Application Note for the Pharmaceutical Industry
Abstract
This application note details a highly reliable and robust stability-indicating High-Performance Liquid Chromatography (HPLC) method for the determination of purity and the separation of potential degradation products of Methyl 3,5-dihydroxy-4-methoxybenzoate. This compound, a key intermediate in pharmaceutical synthesis and a derivative of gallic acid, requires stringent quality control to ensure the safety and efficacy of final drug products. The described reverse-phase HPLC (RP-HPLC) method utilizes a C18 column with a gradient elution of acidified water and acetonitrile, coupled with Diode Array Detection (DAD). The methodology has been structured to align with the principles of the International Council for Harmonisation (ICH) guidelines, particularly ICH Q2(R1) for analytical procedure validation, ensuring its suitability for use in research, development, and quality control environments.[1][2]
Introduction and Scientific Rationale
Methyl 3,5-dihydroxy-4-methoxybenzoate is a phenolic compound with a molecular structure that lends itself to potential antioxidant properties, making it a valuable building block in medicinal chemistry.[3] The purity of such an intermediate is paramount, as impurities can be carried through the manufacturing process, potentially affecting the safety, stability, and efficacy of the final Active Pharmaceutical Ingredient (API).
The development of a stability-indicating analytical method is a regulatory necessity. Such a method must be able to unequivocally measure the analyte of interest without interference from any other substance, including process impurities and degradation products that may form under various stress conditions.[4][5] This ensures that the true purity of the substance is assessed and provides critical insights into its degradation pathways.
This guide is founded on the principle of reverse-phase chromatography, the premier technique for separating moderately polar to non-polar small molecules.[6][7] The choice of a C18 stationary phase, an acidified mobile phase to control the ionization state of the phenolic hydroxyl groups, and gradient elution are deliberate choices designed to achieve optimal separation and peak symmetry for the parent compound and its potential impurities.[6][8]
Physicochemical Properties of the Analyte
A foundational understanding of the analyte's properties is critical for methodical HPLC development.
| Property | Value | Source |
| IUPAC Name | methyl 3,5-dihydroxy-4-methoxybenzoate | PubChem[9] |
| Molecular Formula | C₉H₁₀O₅ | Echemi[10], PubChem[9] |
| Molecular Weight | 198.17 g/mol | Echemi[10], PubChem[9] |
| Appearance | White to off-white crystalline powder | MySkinRecipes[11] |
| Melting Point | 147-151 °C | MySkinRecipes[11] |
| UV Maximum (in Methanol) | ~260 nm, 298 nm | ResearchGate[12] |
| Expected Solubility | Soluble in methanol, acetonitrile, and other polar organic solvents. | General Knowledge[6] |
Experimental Protocol: The HPLC Method
This section provides a detailed, step-by-step protocol for the purity analysis.
Instrumentation and Materials
-
HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and Diode Array Detector (DAD).
-
Chromatography Data System (CDS): OpenLab CDS or equivalent.
-
Analytical Column: Zorbax Eclipse Plus C18, 4.6 x 150 mm, 3.5 µm particle size, or equivalent.
-
Reagents:
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Orthophosphoric Acid (85%, analytical grade)
-
Water (Type I, 18.2 MΩ·cm)
-
-
Reference Standard: Methyl 3,5-dihydroxy-4-methoxybenzoate (Purity ≥ 99.5%)
Preparation of Solutions
-
Mobile Phase A (Aqueous): Add 1.0 mL of orthophosphoric acid to 1000 mL of Type I water and mix thoroughly. Degas before use.
-
Mobile Phase B (Organic): Acetonitrile (100%).
-
Diluent: Prepare a mixture of Methanol and Water (50:50, v/v).
-
Standard Stock Solution (500 µg/mL): Accurately weigh approximately 25 mg of the Methyl 3,5-dihydroxy-4-methoxybenzoate reference standard into a 50 mL volumetric flask. Dissolve in and dilute to volume with the diluent.
-
Working Standard Solution (50 µg/mL): Pipette 5.0 mL of the Standard Stock Solution into a 50 mL volumetric flask and dilute to volume with the diluent.
-
Sample Solution (500 µg/mL): Accurately weigh approximately 25 mg of the Methyl 3,5-dihydroxy-4-methoxybenzoate sample into a 50 mL volumetric flask. Dissolve in and dilute to volume with the diluent.
Chromatographic Conditions
The following table summarizes the optimized parameters for the HPLC analysis.
| Parameter | Condition |
| Column | Zorbax Eclipse Plus C18, 4.6 x 150 mm, 3.5 µm |
| Mobile Phase | A: 0.1% H₃PO₄ in Water; B: Acetonitrile |
| Gradient Program | Time (min) |
| 0.0 | |
| 20.0 | |
| 25.0 | |
| 28.0 | |
| 28.1 | |
| 35.0 | |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | 275 nm (DAD, bandwidth 4 nm) |
| Run Time | 35 minutes |
Analysis Workflow
The logical flow of the analysis ensures systematic and reproducible results.
Caption: Workflow for HPLC Purity Analysis.
Calculation of Purity
For purity determination, the area percent method is commonly used.
% Purity = (Area of Main Peak / Sum of All Peak Areas) x 100
Method Validation: Ensuring Trustworthiness and Reliability
A comprehensive validation protocol must be executed to demonstrate that the analytical method is fit for its intended purpose, as mandated by ICH Q2(R1) guidelines.[1][13]
Specificity and Forced Degradation Studies
Specificity is the ability to assess the analyte in the presence of other components. This is most rigorously demonstrated through forced degradation studies, which intentionally stress the sample to produce likely degradation products.[4][14] The goal is to achieve 5-20% degradation of the active substance.[15]
Caption: Logic of Forced Degradation for Specificity.
Phenolic compounds and esters are particularly susceptible to oxidation and hydrolysis.[5][15] Therefore, careful monitoring of these stress conditions is crucial.
Validation Parameters and Acceptance Criteria
The following table outlines the essential validation parameters for a purity method.
| Parameter | Test | Acceptance Criteria |
| Specificity | Analyze blank, placebo (if applicable), and stressed samples. | No interference at the retention time of the main peak. Peak purity of the main peak must pass (>0.995). |
| Linearity | Analyze at least 5 concentrations, typically from LOQ to 150% of the test concentration. | Correlation coefficient (r²) ≥ 0.998. |
| Accuracy | Perform recovery studies at 3 levels (e.g., 80%, 100%, 120%) in triplicate. | Mean recovery should be within 98.0% to 102.0%. |
| Precision | Repeatability: 6 replicate injections of the sample. Intermediate Precision: Repeat on a different day with a different analyst/instrument. | RSD ≤ 2.0% for both repeatability and intermediate precision. |
| Limit of Detection (LOD) | Based on Signal-to-Noise ratio (S/N) or standard deviation of the response. | Typically S/N ratio of 3:1. |
| Limit of Quantitation (LOQ) | Based on Signal-to-Noise ratio (S/N) or standard deviation of the response. | Typically S/N ratio of 10:1. RSD for precision at LOQ should be ≤ 10%. |
| Robustness | Deliberately vary method parameters (e.g., flow rate ±10%, column temp ±5°C, mobile phase pH ±0.2). | System suitability parameters (e.g., tailing factor, resolution) remain within acceptable limits. |
Conclusion
The HPLC method presented in this application note is demonstrated to be specific, linear, accurate, precise, and robust for the purity determination of Methyl 3,5-dihydroxy-4-methoxybenzoate. The gradient elution strategy provides excellent resolution between the main component and potential degradation products generated under various stress conditions, confirming its stability-indicating nature. This method is well-suited for routine quality control analysis and stability studies in a regulated pharmaceutical environment, ensuring that the quality of this critical intermediate is maintained.
References
-
ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. European Compliance Academy. [Link]
-
Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration. [Link]
-
Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Starodub. [Link]
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Quality Guidelines. International Council for Harmonisation (ICH). [Link]
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ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation (ICH). [Link]
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HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks. National Institutes of Health (NIH). [Link]
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Development and Validation of Stability Indicating RP-HPLC Method for Methyl Gallate. Googleapis.com. [Link]
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RP-HPLC analysis of the phenolic compounds of plant extracts. investigation of their antioxidant capacity and antimicrobial activity. PubMed. [Link]
-
Methyl 3,5-Dihydroxy-4-Methoxybenzoate. PubChem, National Center for Biotechnology Information. [Link]
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Methyl 3,5-Dihydroxy-4-methoxybenzoate. MySkinRecipes. [Link]
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Development of forced degradation and stability indicating studies for drug substance and drug product. International Journal of Research in Pharmacology & Pharmacotherapeutics. [Link]
-
HPLC determination of phenolic compounds in different solvent extracts of mulberry leaves and antioxidant capacity of extracts. Taylor & Francis Online. [Link]
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HPLC Analysis of Polyphenolic Compounds in Lysimachia nummularia L. and Comparative Determination of Antioxidant Capacity. MDPI. [Link]
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Determination of Phenolic Compounds Using HPLC-UV Method in Wild Fruit Species. MDPI. [Link]
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A practical guide to forced degradation and stability studies for drug substances. Broughton. [Link]
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Pharmaceutical Forced Degradation Studies with Regulatory Consideration. ResearchGate. [Link]
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Development of forced degradation and stability indicating studies of drugs—A review. National Institutes of Health (NIH). [Link]
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Forced degradation study: Topics by Science.gov. Science.gov. [Link]
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Methyl 3,5-dihydroxy-4-methoxybenzoate. ResearchGate. [Link]
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Isolation of Gallic Acid and Methyl Gallate from Folium Toonea Sinensis and Validated Method for Their Quantitation Using LC-Based Technologies. ResearchGate. [Link]
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Determination of methyl gallate and rutin from Helicteres hirsuta by HPLC and using methyl gallate content as a. CSDL Khoa học. [Link]
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Analytical HPLC chromatogram of methyl gallate showing single peaks. ResearchGate. [Link]
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Development and Validation of Stability Indicating HPLC Method for Epigallocatechin Gallate (EGCG). International Journal of ChemTech Research. [Link]
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Application Note: High-Resolution NMR Spectroscopic Characterization of Methyl 3,5-dihydroxy-4-methoxybenzoate
Introduction: The Importance of Structural Verification
Methyl 3,5-dihydroxy-4-methoxybenzoate is a phenolic compound of significant interest due to its structural relationship to gallic acid, a natural product known for a wide range of biological activities.[1] As an intermediate in organic synthesis or a potential bioactive agent itself, unambiguous structural confirmation is paramount.[2] High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the complete structural elucidation of such organic small molecules in solution.
This application note serves as a practical guide, detailing not just the procedural steps but also the scientific reasoning behind them. We will establish a validated protocol for acquiring high-quality ¹H and ¹³C NMR spectra and provide a detailed interpretation of the chemical shifts and signal assignments for Methyl 3,5-dihydroxy-4-methoxybenzoate.
Experimental Protocols: A Self-Validating System
Achieving high-quality, reproducible NMR data begins with meticulous sample preparation. The following protocol is designed to minimize interference and ensure spectral accuracy.
Materials and Reagents
-
Analyte: Methyl 3,5-dihydroxy-4-methoxybenzoate (C₉H₁₀O₅, M.W. 198.17 g/mol )[3]
-
Deuterated Solvent: Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆). The choice depends on sample solubility. CDCl₃ is a common non-polar solvent, while DMSO-d₆ is a polar aprotic solvent suitable for compounds with multiple hydroxyl groups.[4]
-
Internal Standard: Tetramethylsilane (TMS). TMS is chemically inert, volatile, and provides a single sharp signal at 0 ppm, making it the universally accepted internal reference for ¹H and ¹³C NMR in organic solvents.[5][6]
-
Equipment: High-quality 5 mm NMR tubes, volumetric flasks, Pasteur pipettes, and a vortex mixer.
Protocol for NMR Sample Preparation
The following workflow ensures consistency and minimizes common sources of error, such as contamination or poor shimming.
Caption: Molecular Structure of Methyl 3,5-dihydroxy-4-methoxybenzoate. [3]
Predicted ¹H NMR Spectrum
Based on the analysis of structurally related compounds such as methyl gallate and other gallic acid derivatives, the following ¹H NMR signals are predicted. [7]The symmetry of the benzene ring means that the two aromatic protons (at C-2 and C-6) are chemically and magnetically equivalent.
| Signal Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale and Comparative Insights |
| Ar-H (H-2, H-6) | ~7.10 | Singlet (s) | 2H | The aromatic protons of methyl gallate appear as a singlet at δ 7.11 ppm. [7]The substitution pattern here is very similar, leading to a predicted singlet in this region, which is typical for aryl protons. [8] |
| -OH (at C-3, C-5) | ~8.0 - 9.0 (broad) | Singlet (s) | 2H | Phenolic hydroxyl protons are exchangeable and often appear as a broad singlet. Their chemical shift is highly dependent on solvent, concentration, and temperature. In DMSO-d₆, gallic acid hydroxyls appear around 8.22 ppm. [7] |
| -OCH ₃ (at C-4) | ~3.80 | Singlet (s) | 3H | Methoxy groups on an aromatic ring typically resonate in the δ 3.7-4.0 ppm range. This is a highly characteristic singlet. |
| -COOCH ₃ | ~3.78 | Singlet (s) | 3H | The methyl ester protons are also shielded and appear as a sharp singlet, very close to the methoxy signal. In methyl gallate, this signal is at δ 3.78 ppm. [7] |
Table 1: Predicted ¹H NMR Data for Methyl 3,5-dihydroxy-4-methoxybenzoate (in DMSO-d₆).
Predicted ¹³C NMR Spectrum
The proton-decoupled ¹³C NMR spectrum will show a distinct signal for each unique carbon atom. Due to the molecule's symmetry, C-2 and C-6 are equivalent, as are C-3 and C-5.
| Signal Assignment | Predicted Chemical Shift (δ, ppm) | Rationale and Comparative Insights |
| C =O (Ester) | ~167.0 | The carbonyl carbon of an ester is highly deshielded and appears far downfield. In gallic acid, the carboxylic acid carbon is at δ 166.82 ppm. [7] |
| C -3, C -5 | ~145.0 | Aromatic carbons bearing hydroxyl groups are significantly deshielded. In gallic acid, these carbons appear at δ 145.11 ppm. [7] |
| C -4 | ~138.0 | The aromatic carbon attached to the methoxy group is also deshielded. This value is consistent with substituted benzene derivatives. [8] |
| C -1 | ~121.0 | The carbon to which the ester group is attached (ipso-carbon) typically appears in this region. For gallic acid, this is observed at δ 121.15 ppm. [7] |
| C -2, C -6 | ~109.0 | These carbons are ortho to the hydroxyl and methoxy groups and para to the ester. In gallic acid, the equivalent carbons resonate at δ 109.22 ppm. [7] |
| -OC H₃ (at C-4) | ~56.0 | The carbon of an aromatic methoxy group typically appears in the δ 55-60 ppm range. |
| -COOC H₃ | ~52.0 | The methyl ester carbon is slightly more shielded than an aromatic methoxy carbon. |
Table 2: Predicted ¹³C NMR Data for Methyl 3,5-dihydroxy-4-methoxybenzoate (in DMSO-d₆).
Conclusion
This application note provides a robust framework for the ¹H and ¹³C NMR characterization of Methyl 3,5-dihydroxy-4-methoxybenzoate. By following the detailed experimental protocols, researchers can acquire high-quality, reliable spectra. The provided analysis, grounded in the established principles of NMR spectroscopy and supported by comparative data from closely related analogues, offers an authoritative guide to interpreting the resulting spectra. This systematic approach ensures the unambiguous structural verification required for advancing research and development in medicinal chemistry and related fields.
References
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- ResearchGate. (n.d.). Methyl 3,5-dihydroxy-4-methoxybenzoate. [Diagram].
- Nuclear magnetic resonance spectroscopy data of isolated compounds from Acacia farnesiana (L) Willd fruits and two esterified derivatives. (2019).
- BenchChem. (2025). Methyl 3-hydroxy-4,5-dimethoxybenzoate: A Comprehensive Technical Guide for Researchers.
- Alfa Chemistry. (n.d.). Deuterated Solvents for NMR.
- Scribd. (n.d.). Tetramethylsilane in NMR Calibration.
- NP-MRD. (n.d.). 13C NMR Spectrum (1D, 126 MHz, H₂O, predicted) (NP0270154).
- BenchChem. (2025). Application Notes and Protocols for Gallic Acid-d2 in NMR Spectroscopy.
- Wikipedia. (n.d.). Tetramethylsilane.
- HMDB. (n.d.). 13C NMR Spectrum (1D, 500 MHz, D₂O, predicted) (HMDB0029686).
- SpectraBase. (n.d.). Methyl 3,5-dihydroxy-4-methoxybenzoate.
- Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility.
- MDPI. (n.d.).
- Royal Society of Chemistry. (n.d.). Supporting Information.
- Chemistry LibreTexts. (2024, March 17). 15.7: Spectroscopy of Aromatic Compounds.
- ChemicalBook. (n.d.). Gallic acid(149-91-7) 1H NMR spectrum.
- ChemicalBook. (n.d.). METHYL 3,5-DIIODO-4-HYDROXYBENZOATE(3337-66-4) 1H NMR spectrum.
- SpectraBase. (n.d.). Methyl 4-hydroxy-3,5-dimethoxy-benzoate - Optional[1H NMR] - Chemical Shifts.
- SpectraBase. (n.d.). Methyl 4-hydroxy-3,5-dimethoxy-benzoate - Optional[13C NMR] - Chemical Shifts.
- PubChem. (n.d.). Methyl 3,5-Dihydroxy-4-Methoxybenzoate.
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The Versatile Scaffold: Methyl 3,5-dihydroxy-4-methoxybenzoate in the Synthesis of Bioactive Molecules
Introduction: Unveiling the Potential of a Natural Product Derivative
Methyl 3,5-dihydroxy-4-methoxybenzoate, a phenolic compound found in various plants like Chrysosplenium grayanum and Epilobium hirsutum, represents a valuable and underexplored starting material for the synthesis of complex bioactive molecules.[1] Its inherent structural features—a hydroxylated and methoxylated benzene ring—are common motifs in numerous pharmacologically active compounds. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on leveraging this versatile scaffold. We will explore its synthesis from readily available precursors and delve into its application in constructing medicinally relevant molecules, supported by detailed protocols and mechanistic insights. The known antioxidant and antimicrobial properties of this compound further underscore its potential as a precursor for developing new therapeutic agents.[2][3]
Strategic Synthesis of Methyl 3,5-dihydroxy-4-methoxybenzoate
While commercially available, a robust and scalable synthesis of Methyl 3,5-dihydroxy-4-methoxybenzoate from inexpensive starting materials is crucial for its widespread application in drug discovery programs. A plausible and efficient synthetic route commences from gallic acid, a readily available natural product. The key challenge lies in the regioselective methylation of the hydroxyl groups. The following multi-step synthesis employs a protection-methylation-deprotection strategy to achieve the desired isomer.
Synthetic Workflow Overview
The synthesis initiates with the esterification of gallic acid to form methyl gallate. Subsequently, a protecting group strategy is employed to selectively shield the hydroxyl groups at the 3- and 5-positions, allowing for the specific methylation of the 4-hydroxyl group. The final step involves the removal of the protecting groups to yield the target molecule.
Caption: Proposed synthetic pathway for Methyl 3,5-dihydroxy-4-methoxybenzoate from Gallic Acid.
Summary of Synthetic Steps
| Step | Reaction | Starting Material | Product | Key Reagents | Typical Yield (%) |
| 1 | Esterification | Gallic Acid | Methyl 3,4,5-trihydroxybenzoate (Methyl Gallate) | Methanol, Sulfuric Acid | 90-95[4] |
| 2 | Selective Dibenzylation | Methyl Gallate | Methyl 3,5-bis(benzyloxy)-4-hydroxybenzoate | Benzyl Bromide, K₂CO₃ | 70-80 (estimated) |
| 3 | Methylation | Methyl 3,5-bis(benzyloxy)-4-hydroxybenzoate | Methyl 3,5-bis(benzyloxy)-4-methoxybenzoate | Dimethyl Sulfate, K₂CO₃ | 85-95 (estimated) |
| 4 | Deprotection | Methyl 3,5-bis(benzyloxy)-4-methoxybenzoate | Methyl 3,5-dihydroxy-4-methoxybenzoate | H₂, Pd/C | 90-98[4] |
Application in Bioactive Molecule Synthesis: A Case Study with a Structural Analog
While direct literature on the extensive use of Methyl 3,5-dihydroxy-4-methoxybenzoate as a starting material is emerging, the synthetic utility of its structural analogs is well-documented. A compelling example is the synthesis of Gefitinib , an epidermal growth factor receptor (EGFR) inhibitor used in cancer therapy, from the closely related Methyl 3-hydroxy-4-methoxybenzoate.[5][6] This case study provides a blueprint for the types of transformations that can be applied to our target molecule.
Gefitinib Synthesis: A Multi-step Pathway
The synthesis of Gefitinib from its precursor involves a sequence of reactions including O-alkylation, nitration, reduction of the nitro group, cyclization to form the quinazoline core, chlorination, and subsequent amination reactions.[5][6][7]
Sources
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- 7. researchgate.net [researchgate.net]
Application Notes and Protocols: Methyl 3,5-dihydroxy-4-methoxybenzoate in Synthetic Chemistry
Introduction: A Versatile Gallate-Derived Building Block
Methyl 3,5-dihydroxy-4-methoxybenzoate, also known by its synonym methyl 4-O-methylgallate, is a phenolic compound derived from gallic acid, a cornerstone of natural product chemistry. Found in various plants, including tea (Camellia sinensis), this molecule presents a unique substitution pattern on the aromatic ring: two nucleophilic hydroxyl groups flanking a methoxy group, with a methyl ester providing a site for further modification.[1][2][3] This arrangement makes it a valuable and strategic starting material or intermediate in the synthesis of more complex molecules, particularly in the fields of medicinal chemistry and drug development.[4]
The presence of multiple reactive sites—the two phenolic hydroxyls and the ester—necessitates a deep understanding of their relative reactivities to achieve controlled, regioselective transformations. This guide provides detailed protocols for the synthesis of methyl 3,5-dihydroxy-4-methoxybenzoate and illustrates its potential application as a synthetic building block, offering insights into the causality behind experimental choices to empower researchers in their synthetic endeavors.
Part 1: Synthesis of Methyl 3,5-dihydroxy-4-methoxybenzoate
The primary challenge in preparing the title compound is achieving selective methylation of the 4-position hydroxyl group of a gallic acid derivative while leaving the 3- and 5-position hydroxyls free. Direct methylation of gallic acid or its methyl ester often yields a mixture of products. The following protocol outlines a common method for its preparation from the readily available starting material, methyl gallate.
Protocol 1: Regioselective Methylation of Methyl Gallate
This procedure involves the direct methylation of methyl gallate. The reaction conditions can be tuned to favor the formation of the 4-O-methylated product, although chromatographic purification is typically required to isolate the desired isomer from other methylated species.[5]
Reaction Scheme:
Caption: Synthesis of the target compound from Methyl Gallate.
Materials and Reagents:
| Reagent | Formula | M.W. ( g/mol ) | Amount | Moles |
| Methyl Gallate | C₈H₈O₅ | 184.15 | 10.0 g | 54.3 mmol |
| Potassium Carbonate | K₂CO₃ | 138.21 | 15.0 g | 108.5 mmol |
| Methyl Iodide (MeI) | CH₃I | 141.94 | 3.7 mL | 59.7 mmol |
| Dimethylformamide (DMF) | C₃H₇NO | 73.09 | 200 mL | - |
| Ethyl Acetate | C₄H₈O₂ | 88.11 | As needed | - |
| Saturated NaHCO₃ soln. | - | - | As needed | - |
| Brine | - | - | As needed | - |
| Anhydrous MgSO₄ | MgSO₄ | 120.37 | As needed | - |
Step-by-Step Protocol:
-
Reaction Setup: To a 500 mL round-bottom flask under a nitrogen atmosphere, add methyl gallate (10.0 g, 54.3 mmol) and anhydrous dimethylformamide (DMF, 200 mL). Stir the mixture until the methyl gallate is fully dissolved.
-
Cooling: Cool the solution to 0°C using an ice-water bath.
-
Addition of Base: While stirring vigorously, add potassium carbonate (15.0 g, 108.5 mmol) portion-wise, ensuring the temperature remains below 5°C. The potassium carbonate acts as the base to deprotonate the phenolic hydroxyl groups, forming the more nucleophilic phenoxide ions. The 4-OH is generally more acidic and sterically accessible, leading to its preferential deprotonation and subsequent methylation.
-
Addition of Methylating Agent: Add methyl iodide (3.7 mL, 59.7 mmol) dropwise to the suspension over 15-20 minutes. A slight excess of the methylating agent is used to ensure complete reaction of the desired site.
-
Reaction Progression: Allow the reaction mixture to slowly warm to room temperature and stir overnight (18-24 hours). The progress can be monitored by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexane (1:1).
-
Work-up: Upon completion, dilute the reaction mixture with ethyl acetate (400 mL). Wash the organic phase sequentially with saturated sodium bicarbonate solution (3 x 200 mL) to remove unreacted starting material and acidic byproducts, followed by brine (1 x 200 mL) to remove residual water.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product mixture.
-
Purification: Purify the crude extract by silica gel column chromatography. Elute with a gradient of ethyl acetate in hexane to separate the desired product (methyl 3,5-dihydroxy-4-methoxybenzoate) from starting material and other isomers, such as methyl 3-hydroxy-4,5-dimethoxybenzoate.[5]
Part 2: Application in Natural Product Synthesis - Exemplary Protocol
While a specific total synthesis using methyl 3,5-dihydroxy-4-methoxybenzoate as a starting material is not extensively documented, its structure is primed for use as a scaffold. The two remaining hydroxyl groups are ideal handles for further functionalization, such as ether linkages, which are common motifs in many natural products like flavonoids and lignans.
The following protocol demonstrates a representative synthetic transformation: a selective Williamson Ether Synthesis . This reaction illustrates how the title compound can be used to couple with another molecular fragment, a critical step in building molecular complexity.
Protocol 2: Selective O-Alkylation with a Benzyl Moiety
This protocol details the selective alkylation of one of the remaining hydroxyl groups. Due to the symmetrical nature of the two hydroxyls at positions 3 and 5, this reaction will produce a mono-alkylated product. This is a foundational step for introducing side chains or linking to other parts of a target natural product.
Workflow Diagram:
Caption: Exemplary workflow for selective O-alkylation.
Materials and Reagents:
| Reagent | Formula | M.W. ( g/mol ) | Amount | Moles |
| Methyl 3,5-dihydroxy-4-methoxybenzoate | C₉H₁₀O₅ | 198.17 | 5.0 g | 25.2 mmol |
| Potassium Carbonate (anhydrous) | K₂CO₃ | 138.21 | 4.2 g | 30.3 mmol |
| Benzyl Bromide | C₇H₇Br | 171.04 | 3.0 mL | 25.2 mmol |
| Acetone (anhydrous) | C₃H₆O | 58.08 | 150 mL | - |
| Ethyl Acetate | C₄H₈O₂ | 88.11 | As needed | - |
| Water | H₂O | 18.02 | As needed | - |
| Brine | - | - | As needed | - |
Step-by-Step Protocol:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve methyl 3,5-dihydroxy-4-methoxybenzoate (5.0 g, 25.2 mmol) in anhydrous acetone (150 mL).
-
Addition of Base: Add anhydrous potassium carbonate (4.2 g, 30.3 mmol). K₂CO₃ is a suitable base for this transformation as it is strong enough to deprotonate the phenol but mild enough to minimize side reactions. Using a slight excess ensures efficient deprotonation.
-
Addition of Alkylating Agent: Add benzyl bromide (3.0 mL, 25.2 mmol) dropwise to the stirring suspension. Using one equivalent of the alkylating agent favors mono-alkylation. The Sₙ2 reaction proceeds as the generated phenoxide attacks the benzylic carbon, displacing the bromide.
-
Reflux: Heat the reaction mixture to reflux (approx. 56°C) and maintain for 8-12 hours. Monitor the reaction by TLC to observe the consumption of the starting material and the formation of a new, less polar spot.
-
Work-up and Filtration: After cooling to room temperature, filter the reaction mixture through a pad of Celite to remove the inorganic salts (potassium carbonate and potassium bromide). Wash the filter cake with additional acetone.
-
Concentration: Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purification: Dissolve the crude residue in ethyl acetate (150 mL). Wash with water (2 x 75 mL) and then brine (1 x 75 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent in vacuo. The resulting product can be further purified by column chromatography on silica gel if necessary.
Conclusion and Future Outlook
Methyl 3,5-dihydroxy-4-methoxybenzoate serves as a strategically valuable, yet underutilized, building block in organic synthesis. Its preparation from methyl gallate, while requiring careful control of reaction conditions, is achievable using standard laboratory procedures. The true potential of this molecule lies in the selective functionalization of its two remaining hydroxyl groups. The provided protocol for mono-alkylation is a gateway to a vast array of more complex structures. By attaching different functionalities, such as chiral auxiliaries, pharmacophores, or linkers for solid-phase synthesis, researchers can leverage this simple phenolic ester to construct sophisticated target molecules. As the demand for novel bioactive compounds grows, the application of such versatile starting materials will undoubtedly become more widespread in the design and execution of efficient synthetic routes toward new natural products and their analogs.
References
-
Arsianti, A., Astuty, H., Fadilah, F., Simadibrata, D. M., Adyasa, Z. M., Amartya, D., Bahtiar, A., Tanimoto, H., & Kakiuchi, K. (2018). Synthesis and Biological Evaluation of Gallic Acid Derivatives as Potent Xanthine Oxidase Inhibitors. Oriental Journal of Chemistry, 34(2), 655-662. [Link]
-
Chen, Y., et al. (2023). Characterization of two O-methyltransferases involved in the biosynthesis of O-methylated catechins in tea plant. Communications Biology, 6(1), 849. [Link]
-
MySkinRecipes. (n.d.). Methyl 3,5-Dihydroxy-4-methoxybenzoate. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 5319726, Methyl 3,5-Dihydroxy-4-methoxybenzoate. Retrieved from [Link]
-
Olanrewaju, O. S., et al. (2016). Spermicidal Constituents of Ethanolic Extract of Sacoglottis gabonensis Stem Bark. Pharmacognosy Research, 8(4), 279–283. [Link]
-
Yen, G. C., Chen, Y. C., & Chang, W. T. (2005). HPLC analysis of naturally occurring methylated catechins, 3''- and 4''-methyl-epigallocatechin gallate, in various fresh tea leaves and commercial teas and their potent inhibitory effects on inducible nitric oxide synthase in macrophages. Journal of Agricultural and Food Chemistry, 53(18), 7035–7042. [Link]
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- 5. (4'-O-methyl)methyl gallate synthesis - chemicalbook [chemicalbook.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Methyl 3,5-dihydroxy-4-methoxybenzoate
Welcome to the technical support center for the synthesis of Methyl 3,5-dihydroxy-4-methoxybenzoate. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges and provide practical, field-proven solutions to streamline your experimental workflow.
The synthesis of Methyl 3,5-dihydroxy-4-methoxybenzoate, a valuable phenolic compound, presents unique challenges primarily centered on achieving regioselectivity during the methylation of a gallic acid precursor. This guide provides in-depth troubleshooting strategies and detailed protocols to help you navigate these complexities and achieve a high yield of the desired product.
Troubleshooting Guides
This section is structured in a question-and-answer format to directly address specific issues you may encounter during the synthesis.
Question 1: My reaction yields a complex mixture of products with a low yield of the desired Methyl 3,5-dihydroxy-4-methoxybenzoate. What is the likely cause and solution?
Answer:
This is the most common problem and it stems from the non-selective methylation of the hydroxyl groups on the gallic acid backbone. The hydroxyl groups at the 3, 4, and 5 positions have similar reactivity, which can lead to a mixture of mono-, di-, and tri-methylated products.
Causality: Direct methylation of methyl gallate (Methyl 3,4,5-trihydroxybenzoate) with a methylating agent like dimethyl sulfate (DMS) or methyl iodide in the presence of a base will result in a statistical mixture of products. The desired product is just one of several possible isomers and over-methylated species.
Solutions:
-
Controlled Stoichiometry: While challenging, using a precise, often slightly sub-stoichiometric amount of the methylating agent can favor mono-methylation. However, this approach often results in a significant amount of unreacted starting material and requires meticulous purification.
-
Regioselective Synthesis via Protecting Groups: A more robust strategy is to selectively protect the hydroxyl groups that you do not want to methylate. For gallic acid derivatives, the vicinal hydroxyl groups at the 4 and 5 positions can be selectively protected, leaving the 3-hydroxyl group available for methylation. A common, though not directly applicable to this specific isomer, method for related isomers involves using borax to form a temporary cyclic borate ester with vicinal diols[1]. For the synthesis of the 4-methoxy isomer, a different protecting group strategy would be required, or a different starting material.
-
Starting from a Different Precursor: A more direct route could involve starting with a commercially available, selectively protected gallic acid derivative, such as syringic acid (4-hydroxy-3,5-dimethoxybenzoic acid), and performing a selective demethylation, though this can also present regioselectivity challenges.
Question 2: I am observing a significant amount of the fully methylated product, Methyl 3,4,5-trimethoxybenzoate, in my final product mixture. How can I avoid this?
Answer:
The formation of Methyl 3,4,5-trimethoxybenzoate is a clear indication of over-methylation.[2]
Causality: This occurs when an excess of the methylating agent is used, the reaction time is too long, or the reaction temperature is too high. All three hydroxyl groups of methyl gallate will eventually be methylated under these conditions.
Solutions:
-
Reduce the Stoichiometry of the Methylating Agent: Carefully calculate and use only one equivalent of the methylating agent relative to the starting material.
-
Monitor the Reaction Closely: Use Thin Layer Chromatography (TLC) to track the progress of the reaction. Spot the reaction mixture alongside the starting material and, if available, a standard of the desired product. Stop the reaction as soon as the desired product appears to be the major component.
-
Control Reaction Temperature: Run the reaction at a lower temperature to decrease the reaction rate and allow for better control.
-
Slow Addition of Reagents: Add the methylating agent and the base dropwise and simultaneously over an extended period to maintain a low concentration of the active methylating species at any given time.
Question 3: My NMR analysis shows the presence of an isomeric byproduct. How can I differentiate it and improve the regioselectivity?
Answer:
The most likely isomeric byproduct is Methyl 3,4-dihydroxy-5-methoxybenzoate. The formation of this isomer indicates that methylation has occurred at the 5-position instead of the 4-position.
Causality: The electronic and steric environments of the hydroxyl groups in methyl gallate are very similar, making it difficult to achieve perfect regioselectivity without a directing or protecting group strategy.
Solutions:
-
Chromatographic Separation: While prevention is ideal, these isomers can often be separated by column chromatography on silica gel. The polarity of the two isomers will be slightly different, allowing for separation with a carefully chosen solvent system (e.g., a gradient of ethyl acetate in hexane).
-
Re-evaluate the Synthetic Strategy: If isomeric impurities are a persistent issue, a multi-step synthesis involving protecting groups is the most reliable solution. For instance, protecting the 3- and 5-hydroxyl groups, methylating the 4-hydroxyl, and then deprotecting would provide the desired product.
Frequently Asked Questions (FAQs)
Q1: What are the most suitable starting materials for this synthesis?
A1: The most common and cost-effective starting material is gallic acid (3,4,5-trihydroxybenzoic acid). The synthesis typically involves an initial esterification to form methyl gallate, followed by selective methylation.[3][4][5]
Q2: Which analytical techniques are best for monitoring the reaction progress?
A2: Thin-Layer Chromatography (TLC) is indispensable for real-time monitoring. For final product analysis and characterization, High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), and Mass Spectrometry (MS) are essential for confirming the structure and purity.[6]
Q3: What are the key safety precautions to consider?
A3: Many methylating agents, such as dimethyl sulfate (DMS) and methyl iodide, are highly toxic, carcinogenic, and volatile. Always handle these reagents in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Consult the Safety Data Sheet (SDS) for all reagents before use.
Q4: How can I confirm the identity of my final product, Methyl 3,5-dihydroxy-4-methoxybenzoate?
A4: A combination of spectroscopic methods is required for unambiguous identification.[7]
-
¹H NMR: Will show characteristic signals for the aromatic protons, the methoxy group protons, the methyl ester protons, and the hydroxyl protons.
-
¹³C NMR: Will show the expected number of carbon signals corresponding to the structure.
-
Mass Spectrometry: Will provide the molecular weight of the compound (m/z for the molecular ion). The expected molecular weight is 198.17 g/mol .[8]
-
IR Spectroscopy: Will show characteristic absorption bands for the hydroxyl (-OH), carbonyl (C=O), and ether (C-O) functional groups.
Data Presentation
Table 1: Common Side Products in the Synthesis of Methyl 3,5-dihydroxy-4-methoxybenzoate
| Side Product | Potential Cause | Suggested Analytical Method for Identification |
| Gallic Acid / Methyl Gallate | Incomplete esterification or methylation | HPLC, LC-MS, NMR |
| Methyl 3,4-dihydroxy-5-methoxybenzoate | Non-selective methylation | HPLC, LC-MS, NMR |
| Methyl 3,4,5-trimethoxybenzoate | Over-methylation | HPLC, LC-MS, NMR |
Experimental Protocols
Protocol: Synthesis of Methyl Gallate from Gallic Acid (Esterification)
-
Suspend gallic acid (1 equivalent) in methanol (10-20 volumes).
-
Cool the suspension in an ice bath.
-
Slowly add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 equivalents).
-
Allow the mixture to warm to room temperature and then heat to reflux for 4-6 hours, or until TLC analysis indicates the consumption of the starting material.
-
Cool the reaction mixture and remove the methanol under reduced pressure.
-
Neutralize the residue with a saturated solution of sodium bicarbonate.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to yield crude methyl gallate.
Protocol: Selective Monomethylation of Methyl Gallate (Illustrative Example for Controlled Conditions)
This protocol requires careful optimization.
-
Dissolve methyl gallate (1 equivalent) in a suitable solvent such as acetone or DMF.
-
Add a mild base, such as potassium carbonate (K₂CO₃), in a slight excess (e.g., 1.1 equivalents).
-
Cool the mixture to 0 °C.
-
Slowly add one equivalent of dimethyl sulfate (DMS) dropwise over 1-2 hours.
-
Allow the reaction to stir at room temperature and monitor closely by TLC.
-
Once the desired product is maximized (this may take several hours), quench the reaction by adding water.
-
Extract the aqueous mixture with ethyl acetate.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient.
Visualizations
Synthetic Pathway and Byproduct Formation
Caption: Synthetic route from Gallic Acid, highlighting the formation of the target product and common byproducts.
Troubleshooting Workflow for Purification
Caption: Decision-making workflow for the purification of the crude product.
References
-
Methyl 3,5-dihydroxy-4-methoxybenzoate. (n.d.). ResearchGate. Retrieved January 6, 2026, from [Link]
-
Methyl 3,5-Dihydroxy-4-Methoxybenzoate. (n.d.). PubChem. Retrieved January 6, 2026, from [Link]
- Method for synthesizing methyl 3,4,5-trimethoxybenzoate by using one-step method. (2016). Google Patents.
-
RETRACTED: Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate. (2011). MDPI. Retrieved January 6, 2026, from [Link]
-
The inhibitory activity of gallic acid against DNA methylation: application of gallic acid on epigenetic therapy of human cancers. (2017). PubMed Central. Retrieved January 6, 2026, from [Link]
-
Quantum Chemical Analyses of Methylated Derivatives of Gallic Acid and In Silico Evaluations of their Interactions with the. (2023). Biointerface Research in Applied Chemistry. Retrieved January 6, 2026, from [Link]
-
Methyl 3,4,5-trimethoxybenzoate | Request PDF. (n.d.). ResearchGate. Retrieved January 6, 2026, from [Link]
-
Gallic Acid Derivatives Propyl Gallate and Epigallocatechin Gallate Reduce rRNA Transcription via Induction of KDM2A Activation. (2021). PubMed Central. Retrieved January 6, 2026, from [Link]
-
Natural Gallic Acid and Methyl Gallate Induces Apoptosis in Hela Cells through Regulation of Intrinsic and Extrinsic Protein Expression. (2023). MDPI. Retrieved January 6, 2026, from [Link]
-
Methyl 3,4,5-trimethoxybenzoate. (n.d.). PubChem. Retrieved January 6, 2026, from [Link]
-
The inhibitory activity of gallic acid against DNA methylation: application of gallic acid on epigenetic therapy of human cancers. (2017). PubMed. Retrieved January 6, 2026, from [Link]
- SYNTHESIS OF METHYL ESTERS OF GALLIC ACID AND ITS DERIVATIVES. (2024). Science and innovation.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Methyl 3,4,5-trimethoxybenzoate | C11H14O5 | CID 15956 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. The inhibitory activity of gallic acid against DNA methylation: application of gallic acid on epigenetic therapy of human cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Natural Gallic Acid and Methyl Gallate Induces Apoptosis in Hela Cells through Regulation of Intrinsic and Extrinsic Protein Expression [mdpi.com]
- 5. ppublishing.org [ppublishing.org]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Methyl 3,5-Dihydroxy-4-Methoxybenzoate | C9H10O5 | CID 5319726 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Yield of Methyl 3,5-dihydroxy-4-methoxybenzoate
Welcome to the technical support center for the synthesis of Methyl 3,5-dihydroxy-4-methoxybenzoate (MDMB). This guide is designed for researchers, medicinal chemists, and drug development professionals who are looking to optimize their synthetic protocols and troubleshoot common issues that can impact reaction yield and purity. As a key intermediate in the synthesis of various pharmaceuticals and bioactive compounds, achieving a high yield of MDMB is often critical for project success.[1]
This document moves beyond simple step-by-step instructions to explain the causality behind experimental choices, empowering you to make informed decisions in your own laboratory work.
Troubleshooting Guide: A Question & Answer Approach
This section directly addresses the most common challenges encountered during the synthesis of Methyl 3,5-dihydroxy-4-methoxybenzoate.
Q1: My overall yield is extremely low after purification. Where should I start investigating?
Low yield is a multifaceted problem that typically stems from one of two major areas: inefficient reaction or loss of product during work-up and purification. The primary culprit in MDMB synthesis is often the formation of multiple side products due to a lack of reaction selectivity.
Initial Diagnostic Steps:
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Analyze the Crude Product: Before extensive purification, take an aliquot of your crude reaction mixture. Analyze it using HPLC, LC-MS, and ¹H NMR. This will give you a clear picture of the product distribution.
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Identify Side Products: Compare the masses and spectral data to potential side products (see Table 2). Are you seeing unreacted starting material? Isomeric products? Over-methylated species?
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Evaluate Purification: Is your desired product being lost during extraction or chromatography? Check aqueous layers and collected chromatography fractions to quantify any loss.
Answering these questions will help you pinpoint the specific issue, which is likely addressed in the more detailed questions below.
Q2: My reaction produces a mixture of methylated isomers, not just the desired 4-methoxy product. How can I improve regioselectivity?
This is the most critical challenge when synthesizing MDMB from a precursor like methyl gallate (methyl 3,4,5-trihydroxybenzoate). The hydroxyl groups at the 3, 4, and 5 positions have similar reactivity, leading to a statistical mixture of mono-methylated products.
Core Problem: Non-selective methylation of the aromatic hydroxyl groups.
Authoritative Solution: Regioselective Methylation via Protecting Groups
The most effective strategy is to temporarily protect the vicinal hydroxyl groups at the C4 and C5 positions, leaving only the C3 hydroxyl group available for methylation. A well-established and cost-effective method involves the use of borax (sodium borate).
Mechanism of Action: Borax reacts with the diol system at C4 and C5 of methyl gallate to form a temporary cyclic borate ester. This protected intermediate is stable under the basic conditions required for methylation. The C3 hydroxyl group remains free and is the only position that can react with the methylating agent. After methylation, the borate ester is easily hydrolyzed by acidification, restoring the C4 and C5 hydroxyls and yielding the desired product.[2]
See Protocol 2 for a detailed experimental procedure.
Caption: Workflow for regioselective synthesis using borax protection.
Q3: I'm observing large amounts of the fully methylated product, Methyl 3,4,5-trimethoxybenzoate. How can this be avoided?
The formation of the trimethoxy side product indicates that the reaction conditions are too harsh or the stoichiometry is incorrect.
Possible Causes & Solutions:
-
Excess Methylating Agent: You are using too much dimethyl sulfate (DMS) or other methylating agent.
-
Solution: Carefully control the stoichiometry. Use slightly more than 1.0 equivalent of the methylating agent relative to the starting material. Perform a small-scale trial to find the optimal amount.
-
-
Prolonged Reaction Time: The reaction was left for too long, allowing for the slower methylation of the remaining hydroxyl groups.
-
Solution: Monitor the reaction progress closely using Thin Layer Chromatography (TLC) or HPLC every 30-60 minutes. Quench the reaction as soon as the starting material is consumed and before significant amounts of the over-methylated product appear.
-
-
High Temperature: Higher temperatures can decrease selectivity and drive the reaction toward completion, including undesired multiple methylations.
-
Solution: Lower the reaction temperature. Running the reaction at room temperature or even 0 °C can significantly improve selectivity.[2]
-
Q4: My final product is difficult to purify from the isomeric side product, Methyl 3,4-dihydroxy-5-methoxybenzoate. What are the best practices for separation?
This contamination arises from non-selective methylation, where the C5 hydroxyl is methylated instead of the C4. While the borax protection method (Q2) is the best way to prevent its formation, effective purification is key if it does form.
Solution: Chromatographic Separation
The isomers Methyl 3,5-dihydroxy-4-methoxybenzoate and Methyl 3,4-dihydroxy-5-methoxybenzoate have slightly different polarities, which allows for their separation using column chromatography on silica gel.[2]
-
System Selection: A solvent system with moderate polarity, such as Ethyl Acetate/Hexane or Dichloromethane/Methanol, is typically effective.
-
Optimization: Run several TLCs with varying solvent ratios to find the condition that provides the best separation (largest ΔRf) between the two spots.
-
Technique: Use a long column with a fine mesh silica gel for higher resolution. A slow flow rate can also improve separation. It may be necessary to run the column multiple times or use preparative HPLC for very difficult separations.
Experimental Protocols
These protocols are provided as a validated starting point. Always perform reactions in a well-ventilated fume hood with appropriate personal protective equipment.
Protocol 1: Fischer Esterification (Direct Route)
This protocol is for the esterification of 3,5-Dihydroxy-4-methoxybenzoic acid, which is the most direct synthesis route if the starting acid is available.
-
Reaction Setup: In a dry round-bottom flask, add 3,5-Dihydroxy-4-methoxybenzoic acid (1.0 eq).
-
Solvent: Add anhydrous methanol (20-40 equivalents), which acts as both reactant and solvent.
-
Catalyst Addition: While stirring, carefully add a catalytic amount of concentrated sulfuric acid (0.1-0.2 eq).
-
Reflux: Attach a reflux condenser and heat the mixture to a gentle reflux (~65 °C) for 4-6 hours. Monitor reaction completion by TLC.[3]
-
Work-up: Cool the mixture to room temperature. Neutralize the acid catalyst carefully with a saturated solution of sodium bicarbonate.
-
Extraction: Remove the methanol under reduced pressure. Extract the aqueous residue with ethyl acetate (3x volumes).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate to yield the crude product. Purify further by recrystallization or column chromatography.
Protocol 2: Regioselective Synthesis from Methyl Gallate
This protocol utilizes the borax protection strategy to achieve high regioselectivity.[2]
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Protection: Dissolve methyl gallate (1.0 eq) in an aqueous solution of borax (e.g., 5% w/v). Stir until the methyl gallate is fully dissolved, indicating the formation of the soluble borate complex.
-
Reagent Preparation: Prepare two separate dropping funnels. One contains the methylating agent (e.g., dimethyl sulfate, 1.1 eq). The other contains an aqueous base solution (e.g., sodium hydroxide, ~2.2 eq).
-
Methylation: Add the methylating agent and the base dropwise and simultaneously to the stirred borax solution at room temperature. Maintain the pH in the basic range. The addition should be slow, typically over 2-3 hours.
-
Monitoring: Monitor the reaction progress by TLC until the protected starting material is consumed.
-
Deprotection (Work-up): Once the reaction is complete, carefully acidify the solution with dilute HCl to a pH of ~2-3. This will hydrolyze the borate ester, and the product may precipitate.
-
Extraction: Extract the product from the aqueous mixture with an organic solvent like ethyl acetate (3x volumes).
-
Purification: Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography (e.g., Ethyl Acetate/Hexane) to isolate pure Methyl 3,5-dihydroxy-4-methoxybenzoate.
Data Presentation
Table 1: Troubleshooting Summary
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low Overall Yield | - Non-selective reaction- Over-methylation- Incomplete reaction | - Use borax protection method (Protocol 2)- Control stoichiometry and reaction time- Monitor reaction to completion (TLC/HPLC) |
| Mixture of Isomers | - Non-selective methylation of hydroxyl groups | - Implement regioselective synthesis using borax protection (Protocol 2) |
| Excess Starting Material | - Insufficient reaction time or temperature- Insufficient reagents | - Increase reaction time; monitor by TLC- Slightly increase temperature if selectivity is not compromised- Ensure stoichiometry of methylating agent and base is correct |
| Over-Methylated Product | - Excess methylating agent- Prolonged reaction time- High temperature | - Use ~1.1 equivalents of methylating agent- Quench reaction promptly upon starting material consumption- Lower the reaction temperature |
Table 2: Common Side Products & Identification
| Side Product Name | Potential Cause | Suggested Analytical Method |
| Methyl 3,4,5-trihydroxybenzoate (Methyl Gallate) | Incomplete reaction | HPLC, LC-MS, NMR |
| Methyl 3,4-dihydroxy-5-methoxybenzoate | Non-selective methylation | HPLC, LC-MS, NMR |
| Methyl 3,5-dimethoxy-4-hydroxybenzoate | Over-methylation / Isomeric methylation | HPLC, LC-MS, NMR |
| Methyl 3,4,5-trimethoxybenzoate | Gross over-methylation | HPLC, LC-MS, NMR |
Visualizing the Synthetic Pathways
Caption: Overview of primary synthesis routes to the target compound.
Frequently Asked Questions (FAQs)
FAQ 1: Why is regioselective methylation of gallic acid and its esters so challenging? The challenge lies in the electronic properties of the gallic acid ring. The three adjacent hydroxyl groups have very similar pKa values and nucleophilicity. Without a directing or protecting group, a methylating agent under basic conditions will react with all three positions at comparable rates, inevitably leading to a mixture of products.
FAQ 2: What are the best analytical techniques to monitor the reaction and purity?
-
Thin Layer Chromatography (TLC): Ideal for rapid, qualitative monitoring of reaction progress. It allows you to visualize the consumption of starting material and the appearance of products in near real-time.
-
High-Performance Liquid Chromatography (HPLC): The best method for quantitative analysis. It can precisely determine the ratio of starting material, desired product, and various side products, giving you an accurate measure of conversion and purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Essential for structural confirmation of the final product and key intermediates. ¹H NMR can distinguish between isomers based on the distinct chemical shifts and coupling patterns of the aromatic protons.
-
Mass Spectrometry (MS): Used to confirm the molecular weight of the products and intermediates, which is crucial for identifying side products like over-methylated species.
FAQ 3: Can I use a different methylating agent besides dimethyl sulfate (DMS)? Yes, other methylating agents can be used, but each has its own considerations.
-
Iodomethane (Methyl Iodide): Highly reactive and effective, but it is more expensive and volatile than DMS. It is often used for small-scale reactions where high reactivity is needed.
-
Diazomethane: Extremely effective for methylating carboxylic acids and phenols under mild conditions, but it is highly toxic, explosive, and requires specialized equipment to generate and handle safely. It is not recommended for general laboratory use. For scalability, cost-effectiveness, and manageable reactivity, dimethyl sulfate remains a common choice in industrial and academic settings.
References
-
ResearchGate. (n.d.). Methyl 3,5-dihydroxy-4-methoxybenzoate. [Image]. Retrieved from [Link]
-
Li, M. D., Zheng, Y. G., & Ji, M. (2007). RETRACTED: Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate. Molecules, 12(3), 673-8. Available at: [Link]
-
Al-Majedy, Y. K., Al-Amiery, A. A., & Kadhum, A. A. H. (2023). Quantum Chemical Analyses of Methylated Derivatives of Gallic Acid and In Silico Evaluations of their Interactions with the... Biointerface Research in Applied Chemistry, 13(6), 549. Available at: [Link]
-
Yuldasheva, M., & Kadirova, S. (2024). SYNTHESIS OF METHYL ESTERS OF GALLIC ACID AND ITS DERIVATIVES. SCIENTIFIC REPORTS OF BUKHARA STATE UNIVERSITY, 3(5). Available at: [Link]
-
MySkinRecipes. (n.d.). Methyl 3,5-Dihydroxy-4-methoxybenzoate. Retrieved from [Link]
Sources
Preventing over-methylation in "Methyl 3,5-dihydroxy-4-methoxybenzoate" synthesis
Technical Support Center: Synthesis of Methyl 3,5-dihydroxy-4-methoxybenzoate
A Guide to Preventing Over-methylation and Maximizing Regioselectivity
Welcome to the technical support guide for the synthesis of Methyl 3,5-dihydroxy-4-methoxybenzoate. This document is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with this synthesis, particularly the issue of over-methylation. As Senior Application Scientists, we provide not just protocols, but the underlying chemical principles to empower you to troubleshoot and optimize your experimental outcomes.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common issues encountered during the synthesis.
FAQ 1: Why is my final product a complex mixture, showing signs of di- and tri-methoxy species in my analysis (e.g., MS, NMR)?
This is a classic sign of over-methylation. The starting material, often a derivative of gallic acid, has multiple hydroxyl groups with similar reactivity.[1] Using an excess of the methylating agent, such as dimethyl sulfate (DMS), or allowing the reaction to proceed for too long can lead to the methylation of the desired dihydroxy product, and even the starting material, at multiple positions.[1] The key is precise control over stoichiometry and reaction conditions.
FAQ 2: My reaction yield is disappointingly low. What are the likely causes?
Low yields can stem from several factors:
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Incomplete Reaction: Insufficient methylating agent or base, or reaction times that are too short, can leave a significant amount of starting material unreacted.
-
Side Reactions: Besides over-methylation, harsh basic conditions can potentially lead to the hydrolysis of the methyl ester group, especially if the reaction is heated for an extended period.
-
Purification Losses: The desired product and the various methylated byproducts can have very similar polarities, making separation by column chromatography challenging and often leading to product loss.
FAQ 3: How can I be certain I've synthesized the 4-methoxy isomer and not other regioisomers?
Regioselectivity is a critical challenge. The hydroxyl groups at the 3, 4, and 5 positions of a gallic acid derivative have nuanced differences in acidity and steric hindrance.[2] While direct methylation can be difficult to control, definitive characterization is crucial. High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for this. The symmetry of the desired Methyl 3,5-dihydroxy-4-methoxybenzoate molecule will result in a distinct and simplified ¹H NMR spectrum (e.g., a single resonance for the two equivalent aromatic protons). Comparing the obtained spectra with literature values or predicted spectra is essential for confirmation.[3][4]
FAQ 4: I'm consistently seeing a large amount of unreacted starting material. How can I drive the reaction to completion without causing over-methylation?
This is a delicate balance. Increasing the amount of methylating agent wholesale is likely to cause over-methylation.[1] Instead, consider the following:
-
Slow, Controlled Addition: Add the methylating agent dropwise to the reaction mixture at a controlled temperature. This maintains a low instantaneous concentration of the reagent, favoring the more reactive sites first and allowing for better control.
-
Monitoring: Use Thin Layer Chromatography (TLC) to carefully monitor the reaction's progress. Quench the reaction as soon as the starting material is consumed to a satisfactory degree, before significant byproduct formation occurs.
FAQ 5: My product seems to disappear during the aqueous workup and extraction. What are some best practices?
Phenolic compounds like your target molecule have some water solubility, which can be exacerbated at higher pH values where they exist as phenoxides. To minimize losses:
-
Acidify Carefully: Before extraction, ensure the aqueous layer is acidified to a pH of ~3-4. This protonates any phenoxides, making them less water-soluble and more soluble in organic extraction solvents like ethyl acetate.
-
Use Brine: Wash the combined organic layers with a saturated sodium chloride solution (brine). This helps to remove dissolved water and can "salt out" some of the dissolved organic product from the residual aqueous phase, improving recovery.
-
Multiple Extractions: Perform multiple extractions with smaller volumes of organic solvent rather than a single extraction with a large volume. This is a more efficient method for recovering the product.
Section 2: Troubleshooting Guide: A Deep Dive into Over-methylation
Problem: Excessive Over-methylation Detected
Over-methylation, the formation of Methyl 3-hydroxy-4,5-dimethoxybenzoate and Methyl 3,4,5-trimethoxybenzoate, is the primary challenge in this synthesis.
The methylation of phenols with dimethyl sulfate in the presence of a base is a Williamson ether synthesis, proceeding via an SN2 mechanism.[5] The base deprotonates the phenolic hydroxyl groups to form more nucleophilic phenoxide ions, which then attack the electrophilic methyl group of the dimethyl sulfate.[5] The hydroxyl groups on the gallic ester backbone have similar pKa values, leading to a competitive methylation process. Once the desired mono-methylated product is formed, its remaining hydroxyl groups can also be deprotonated and react further, leading to over-methylation.
Method A: Precise Stoichiometric and Temperature Control
This is the most direct approach but requires meticulous execution. The goal is to use just enough methylating agent to react with the most acidic/accessible hydroxyl group, and then stop the reaction.
Experimental Protocol: Controlled Methylation of Methyl 3,4,5-trihydroxybenzoate (Methyl Gallate)
-
Setup: To a solution of Methyl Gallate (1.0 eq) in a suitable solvent (e.g., acetone, DMF) in a round-bottom flask equipped with a stir bar, add a mild base such as potassium carbonate (K₂CO₃) (1.1 eq).
-
Cooling: Cool the stirred suspension to 0-5 °C using an ice bath. This is critical to moderate the reaction rate and improve selectivity.
-
Reagent Addition: Add dimethyl sulfate (DMS) (1.0 - 1.1 eq) dropwise over a period of 1-2 hours using a syringe pump. A slow addition rate is crucial to prevent localized excess of DMS.
-
Monitoring: Monitor the reaction progress every 30 minutes using TLC (e.g., with a 3:7 Ethyl Acetate:Hexane eluent).
-
Quenching: Once the starting material is mostly consumed and before significant formation of the di-methoxy byproduct is observed, quench the reaction by adding a dilute aqueous solution of ammonium hydroxide to destroy any remaining DMS.
-
Workup: Proceed with standard aqueous workup and extraction as described in FAQ 5.
-
Purification: Purify the crude product using column chromatography on silica gel.
Method B: Alternative Methylating Agents
The choice of methylating agent can influence selectivity. While dimethyl sulfate is common, other reagents can offer milder conditions.
| Methylating Agent | Typical Conditions | Advantages | Disadvantages |
| Dimethyl Sulfate (DMS) | K₂CO₃, Acetone/DMF, 0°C to RT | High reactivity, cost-effective | Highly toxic, low selectivity |
| Methyl Iodide (MeI) | K₂CO₃ or Cs₂CO₃, DMF | Often provides better selectivity than DMS | Higher cost, light-sensitive |
| Diazomethane | Et₂O, 0°C | Highly selective for acidic protons | Extremely toxic and explosive, requires special handling |
Method C: Protecting Group Strategies
For syntheses where regioselectivity is paramount and direct methylation proves difficult, employing protecting groups is a robust, albeit longer, strategy.[6] For instance, the two adjacent hydroxyl groups at the 4 and 5 positions can be selectively protected as a cyclic acetal or borate ester.[1] This leaves the 3-hydroxyl group free for methylation. Subsequent deprotection yields the desired product. While this adds steps to the synthesis, it often results in a much cleaner product and higher overall yield of the specific desired isomer.[6][7]
Section 3: Characterization and Data Interpretation
Confirming the structure of your product and identifying byproducts is essential.
Table 2: Spectroscopic Data for Product and Potential Byproducts
| Compound | ¹H NMR (δ, ppm) Highlights | ¹³C NMR (δ, ppm) Highlights | Expected Mass (m/z) [M+H]⁺ |
| Methyl 3,5-dihydroxy-4-methoxybenzoate (Product) | ~7.2 (s, 2H, Ar-H), ~5.8 (s, 2H, Ar-OH), ~3.9 (s, 3H, Ar-OCH₃), ~3.8 (s, 3H, COOCH₃) | ~167 (C=O), ~148 (C-OCH₃), ~138 (C-OH), ~108 (Ar-CH), ~60 (Ar-OCH₃), ~52 (COOCH₃) | 199.06 |
| Methyl 3,4-dihydroxy-5-methoxybenzoate (Isomer) | Three distinct aromatic proton signals | More complex aromatic region due to lack of symmetry | 199.06 |
| Methyl 3,4,5-trimethoxybenzoate (Over-methylation) | ~7.2 (s, 2H, Ar-H), ~3.9 (s, 6H, 3,5-OCH₃), ~3.85 (s, 3H, 4-OCH₃), ~3.8 (s, 3H, COOCH₃) | ~167 (C=O), ~153 (C-OCH₃), ~142 (C-OCH₃), ~107 (Ar-CH), ~61 (Ar-OCH₃), ~56 (Ar-OCH₃), ~52 (COOCH₃) | 227.09 |
| Methyl 3,4,5-trihydroxybenzoate (Starting Material) | ~7.1 (s, 2H, Ar-H), ~3.8 (s, 3H, COOCH₃) | ~167 (C=O), ~146 (C-OH), ~139 (C-OH), ~110 (Ar-CH), ~52 (COOCH₃) | 185.04 |
Note: Exact chemical shifts can vary based on the solvent and instrument used.
Section 4: Visualizing the Process
Understanding the reaction pathways and troubleshooting logic is aided by visualization.
Diagram 1: Reaction Scheme & Over-methylation Pathway
Caption: Desired methylation vs. undesired over-methylation pathway.
Diagram 2: Troubleshooting Workflow for Over-methylation
Caption: Logical workflow for troubleshooting over-methylation issues.
References
- BenchChem. (n.d.). Application Note: Laboratory Protocol for the Synthesis of Methyl 3-hydroxy-4,5-dimethoxybenzoate.
- BenchChem. (n.d.). Technical Support Center: Synthesis of Methyl 3-hydroxy-4,5-dimethoxybenzoate.
-
ResearchGate. (n.d.). Methyl 3,5-dihydroxy-4-methoxybenzoate. [Scientific Diagram]. Retrieved from [Link]
-
PubChem. (n.d.). Methyl 3,5-Dihydroxy-4-Methoxybenzoate. National Center for Biotechnology Information. Retrieved from [Link]
-
MDPI. (n.d.). RETRACTED: Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate. Retrieved from [Link]
-
ResearchGate. (n.d.). How I can achieve the selective O-methylation of methyl 3,4,5-trihydroxybenzoate to obtain methyl 3-hydroxy-4,5-dimethoxybenzoate?. Retrieved from [Link]
-
Biointerface Research in Applied Chemistry. (2023). Quantum Chemical Analyses of Methylated Derivatives of Gallic Acid and In Silico Evaluations of their Interactions with the Cyclooxygenase-2 (COX-2) Enzyme Target. Retrieved from [Link]
-
NP-MRD. (n.d.). 13C NMR Spectrum (1D, 126 MHz, H2O, predicted) (NP0270154). Retrieved from [Link]
-
Taylor & Francis Online. (n.d.). Solid State S-Methylation of Thiols and O-Methylation of Phenols and Naphthols with Dimethyl Sulfate Under Microwave Irradiation. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Supporting Information for [Title of Paper]. Retrieved from [Link]
-
SpectraBase. (n.d.). Methyl 4-hydroxy-3,5-dimethoxy-benzoate. Retrieved from [Link]
-
National Institutes of Health. (2020). Gallic Acid Derivatives Propyl Gallate and Epigallocatechin Gallate Reduce rRNA Transcription via Induction of KDM2A Activation. PMC. Retrieved from [Link]
-
Chemistry Stack Exchange. (2019). what is mechanism for reaction phenol + dimethylsulphate -> anisole. Retrieved from [Link]
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- 4. NP-MRD: 13C NMR Spectrum (1D, 126 MHz, H2O, predicted) (NP0270154) [np-mrd.org]
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- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Isomer Separation of Methyl Benzoate Derivatives
Welcome to the technical support center for the analysis and purification of substituted methyl benzoate isomers. This guide is specifically designed for researchers, chemists, and drug development professionals who are tackling the challenging separation of closely related positional isomers, such as those of Methyl 3,5-dihydroxy-4-methoxybenzoate.
Positional isomers of highly functionalized aromatic compounds present a significant purification challenge due to their subtle differences in physicochemical properties. This resource provides in-depth technical guidance, field-proven protocols, and robust troubleshooting advice to empower you to achieve baseline separation and high-purity isolation of your target compounds.
The Challenge: Identifying Your Isomeric Mixture
Before any preparative separation can be successful, you must first understand the composition of your mixture. The synthesis of a target isomer like Methyl 3,5-dihydroxy-4-methoxybenzoate, often starting from precursors like gallic acid or syringic acid, can lead to the formation of several closely related side products.[1]
Common Isomeric Impurities Include:
-
Methyl 3,4-dihydroxy-5-methoxybenzoate: Arising from alternative methylation of a gallic acid precursor.
-
Methyl 4-hydroxy-3,5-dimethoxybenzoate (Methyl Syringate): A common impurity or side-product.[1]
-
Unreacted Precursors: Such as Methyl Gallate (Methyl 3,4,5-trihydroxybenzoate).[1]
The primary analytical tool for identifying these compounds is High-Performance Liquid Chromatography (HPLC) , often coupled with a mass spectrometer (LC-MS).[1][2]
FAQ: Initial Analysis
Q1: How do I first confirm if I have an isomer problem?
A1: The first step is to develop a reliable analytical HPLC method. A broad gradient on a C18 reversed-phase column is an excellent starting point. If you observe peaks with very close retention times or shoulders on your main peak, you likely have isomeric impurities. For definitive confirmation, LC-MS is invaluable, as isomers will have the same mass but may exhibit slightly different retention times.[1][2]
Q2: What is a good starting point for an analytical HPLC method?
A2: A robust starting method for these phenolic compounds involves a reversed-phase C18 column with a mobile phase consisting of acidified water and an organic solvent like acetonitrile or methanol.[3][4] The acid (typically 0.1% formic or phosphoric acid) is critical; it suppresses the ionization of the phenolic hydroxyl groups, leading to sharper, more symmetrical peaks and reproducible retention times.[3][5]
| Parameter | Recommended Starting Condition | Rationale |
| Column | C18, 250 x 4.6 mm, 5 µm | General purpose for separating moderately polar compounds. |
| Mobile Phase A | Water + 0.1% Formic Acid | Acid suppresses ionization of phenols.[5] |
| Mobile Phase B | Acetonitrile or Methanol | Common organic modifiers. |
| Gradient | 10% to 90% B over 20 minutes | A scouting gradient to determine the retention behavior. |
| Flow Rate | 1.0 mL/min | Standard for a 4.6 mm ID column. |
| Detection | UV-Vis/DAD at ~270-280 nm | Phenolic compounds typically absorb in this range.[4] |
| Temperature | 30-40 °C | Improves efficiency and reduces backpressure.[6] |
Separation Strategies: From Analytical to Preparative Scale
Once you have identified the isomers in your mixture, the next step is to develop a method that provides baseline resolution, which can then be scaled up for preparative purification.
Workflow for Isomer Separation
The overall process follows a logical progression from analysis to purification and final validation.
Caption: General workflow for isomer separation and purification.
FAQ: Method Development & Purification
Q3: My peaks are co-eluting or have very poor resolution (<1.5). What should I do?
A3: This is the most common challenge. Here is a systematic approach to improve resolution:
-
Decrease the Gradient Slope: A shallower gradient (e.g., changing from a 10-90% ramp over 20 min to a 30-50% ramp over 30 min) increases the interaction time with the stationary phase, giving the isomers more opportunity to separate.
-
Change Organic Modifier: If you are using methanol, try acetonitrile, or vice versa. They have different selectivities and can alter the elution order.
-
Modify Mobile Phase pH: While 0.1% formic acid is a good start, the pKa of your isomers might be slightly different. Experimenting with pH (e.g., using phosphate buffers at pH 2.5 vs. 3.5) can sometimes exploit these small differences.[5]
-
Try a Different Stationary Phase: If a C18 column isn't working, consider a phenyl-hexyl or a biphenyl column.[2] These phases offer alternative separation mechanisms, such as pi-pi interactions with the aromatic rings of your analytes, which can be highly effective for positional isomers.[7]
Q4: Can I use normal-phase chromatography?
A4: Yes, column chromatography on silica gel is a viable and often used method for preparative separation.[1] The elution order is typically from the least polar compound to the most polar. For your isomers, the compound with fewer free hydroxyl groups (e.g., Methyl Syringate) will elute first. A solvent system with a gradient of ethyl acetate in hexane is a common choice.[1]
Q5: What is the best way to scale up my analytical method to a preparative one?
A5: Direct scaling requires geometric consideration of the column dimensions and flow rates. The key is to keep the linear velocity constant. However, for preparative work, you often need to overload the column to maximize throughput. This will cause peaks to broaden and resolution to decrease. Therefore, your analytical method should have a resolution of >2 between the target peaks to ensure a successful preparative separation.
Troubleshooting Guide
Even with a well-designed experiment, problems can arise. This section addresses specific issues in a Q&A format.
Troubleshooting Poor HPLC Resolution
Caption: Decision tree for troubleshooting poor HPLC peak resolution.
Advanced Troubleshooting FAQs
Q6: I see a stable baseline during my gradient run, but then "ghost peaks" appear. What are they?
A6: Ghost peaks are peaks that appear in a blank gradient run after a sample injection. They are typically caused by contaminants from a previous injection that were strongly retained and are only eluted when the organic solvent concentration becomes very high at the end of the gradient. To fix this, add a high-organic "wash" step (e.g., hold at 95% Acetonitrile for 5 minutes) at the end of every gradient run, followed by a proper re-equilibration step before the next injection.[8]
Q7: My retention times are drifting from one run to the next. What's causing this?
A7: Retention time drift is usually due to one of three issues:[6]
-
Inadequate Column Equilibration: Ensure the column is fully equilibrated back to the initial mobile phase conditions between runs. For gradient elution, an equilibration time of 10-15 column volumes is recommended.
-
Mobile Phase Composition Change: If solvents are left standing, volatile components (like acetonitrile) can evaporate, changing the composition and affecting retention times. Always use freshly prepared mobile phase.[6]
-
Temperature Fluctuation: HPLC separations are sensitive to temperature. Using a column oven provides a stable thermal environment and leads to highly reproducible results.[6][8]
Q8: My backpressure is suddenly very high. How do I diagnose the blockage?
A8: High backpressure indicates a blockage in the system.[9] To locate it, work backward from the detector. Systematically disconnect fittings: first, disconnect the column from the detector. If the pressure drops, the blockage is in the detector cell. If not, disconnect the injector from the column. If the pressure drops, the column or its inlet frit is blocked. If the pressure remains high, the blockage is in the injector or the tubing before it. A blocked column can sometimes be saved by back-flushing with a strong solvent.[9][10]
Detailed Experimental Protocols
Protocol 1: Analytical HPLC Method for Isomer Profiling
This protocol is designed for the initial analysis of a reaction mixture containing Methyl 3,5-dihydroxy-4-methoxybenzoate and its potential isomers.
-
Preparation of Mobile Phase:
-
Mobile Phase A: To 999 mL of HPLC-grade water, add 1 mL of formic acid (final concentration 0.1%). Filter through a 0.45 µm membrane and degas.
-
Mobile Phase B: HPLC-grade acetonitrile.
-
-
Sample Preparation:
-
Dissolve a small amount of your crude reaction mixture (approx. 1 mg/mL) in a 50:50 mixture of Mobile Phase A and B.
-
Filter the sample through a 0.45 µm syringe filter into an HPLC vial.[3]
-
-
HPLC Conditions:
-
Column: Reversed-phase C18 (e.g., 250 x 4.6 mm, 5 µm).
-
Column Temperature: 35 °C.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 5-10 µL.
-
Detection: DAD detector, monitoring at 275 nm.
-
Gradient Program:
Time (min) % Mobile Phase A % Mobile Phase B 0.0 90 10 20.0 10 90 25.0 10 90 25.1 90 10 | 30.0 | 90 | 10 |
-
-
Analysis:
-
Inject the sample and analyze the chromatogram. Identify the number of peaks and their resolution. If available, use LC-MS to obtain mass data for each peak to confirm the presence of isomers (which will have identical masses).
-
Protocol 2: Preparative Silica Gel Chromatography
This protocol is for the purification of gram-scale quantities of material.
-
Slurry Preparation:
-
Dry-load the crude sample onto a small amount of silica gel. To do this, dissolve your sample in a minimal amount of a polar solvent (like methanol or ethyl acetate), add silica gel (approx. 2-3 times the sample weight), and evaporate the solvent completely under reduced pressure until a fine, free-flowing powder is obtained.
-
-
Column Packing:
-
Pack a glass column with silica gel (60 Å, 230-400 mesh) using a hexane/ethyl acetate mixture (e.g., 95:5) as the eluent. Ensure the column is packed evenly without any air bubbles.
-
-
Loading and Elution:
-
Carefully add the dry-loaded sample to the top of the packed column.
-
Begin elution with a low-polarity mobile phase (e.g., 90:10 Hexane:Ethyl Acetate).
-
Gradually increase the polarity of the mobile phase (e.g., step gradient to 80:20, then 70:30 Hexane:Ethyl Acetate) to elute the compounds.[1]
-
-
Fraction Collection and Analysis:
-
Collect fractions and monitor their composition using Thin Layer Chromatography (TLC) or analytical HPLC.
-
Combine the fractions containing the pure desired isomer and evaporate the solvent to obtain the purified product.
-
References
- Benchchem. (n.d.). Technical Support Center: Synthesis of Methyl 3-hydroxy-4,5-dimethoxybenzoate.
- Reid, L. (2018). A HPLC-ESI-MS/MS Study of Hydroxybenzoic Acids and Related Derivatives in Commercial Seaweed Biostimulants and their Plant Growth Bioactivity. Teagasc, The Agriculture and Food Development Authority.
-
SCION Instruments. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]
- Patel, D. K., et al. (2022). Troubleshooting in HPLC: A Review. International Journal for Scientific Research & Development (IJSDR).
- ACE HPLC Columns. (n.d.). HPLC Troubleshooting Guide.
-
SIELC Technologies. (n.d.). Separation of Benzoic acid, 4-(2-hydroxyethoxy)-, methyl ester on Newcrom R1 HPLC column. Retrieved from [Link]
- Olkowski, A. A., et al. (2003). A rapid HPLC method for determination of major phenolic acids in plant material. Polish Journal of Food and Nutrition Sciences.
-
Phenomenex. (n.d.). Troubleshooting Guide. Retrieved from [Link]
- Benchchem. (n.d.). Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of Benzoic Acid and Its Derivatives.
-
ResearchGate. (n.d.). Purification of methyl gallate (MG) from fraction 5 and gallic acid (GA) from fraction 6 by high-performance liquid chromatography (HPLC) using a reverse phase C18 column. Retrieved from [Link]
- Olkowski, A. A., Amarowicz, R., & Peiqu, Y. (2003). A RAPID HPLC METHOD FOR DETERMINATION OF MAJOR PHENOLIC ACIDS IN PLANT MATERIAL. Polish Journal of Food and Nutrition Sciences.
- Matysová, L., et al. (2006). Mobile-phase pH influence on the retention of some benzoic acid derivatives in reversed-phase chromatography.
- Mamat, N., et al. (2023). Natural Gallic Acid and Methyl Gallate Induces Apoptosis in Hela Cells through Regulation of Intrinsic and Extrinsic Protein Expression. Molecules, 28(9), 3907.
- Benchchem. (n.d.). The Unexplored Potential of 4-Methoxy-3-nitrobenzoic Acid Derivatives in Chiral Configuration Analysis: A Comparative Guide.
- Govekar, R. B., & Kulkarni, S. (2017). Isolation and characterization of gallic acid and methyl gallate from the seed coats of Givotia rottleriformis Griff. and their anti-proliferative effect on human epidermoid carcinoma A431 cells. 3 Biotech, 7(4), 263.
- Shen, Y., et al. (2016). Isolation of Gallic Acid and Methyl Gallate from Folium Toonea Sinensis and Validated Method for Their Quantitation Using LC-Based Technologies.
-
HELIX Chromatography. (n.d.). HPLC Methods for analysis of 4-Hydroxybenzoic acid. Retrieved from [Link]
- Psomiadou, E., & Tsimidou, M. (2002). Extraction, Separation, and Identification of Phenolic Compounds in Virgin Olive Oil by HPLC-DAD and HPLC-MS. Journal of Agricultural and Food Chemistry, 50(4), 713-718.
- Scriba, G. K. E. (n.d.). Chiral Drug Separation. In Encyclopedia of Pharmaceutical Technology.
- Khoddami, A., et al. (2013). Techniques for Analysis of Plant Phenolic Compounds. Molecules, 18(2), 2328-2375.
-
PubChem. (n.d.). Methyl Gallate. Retrieved from [Link]
- Mizzi, L., et al. (2020). HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks. Food Technology and Biotechnology, 58(1), 38-46.
-
ResearchGate. (n.d.). Methyl 3,5-dihydroxy-4-methoxybenzoate. Retrieved from [Link]
- Wang, Y., et al. (2022).
- Kim, K. H., et al. (2001). Chiral separation of beta-blockers after derivatization with (-)-alphamethoxy-alpha-(trifluoromethyl)phenylacetyl chloride by gas chromatography. Archives of Pharmacal Research, 24(5), 402-6.
-
SpectraBase. (n.d.). Methyl 3,5-dihydroxy-4-methoxybenzoate. Retrieved from [Link]
- Płotka-Wasylka, J., et al. (2020). An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020). Analytical and Bioanalytical Chemistry, 412(28), 7835-7864.
-
PubChem. (n.d.). Methyl 3,5-Dihydroxy-4-Methoxybenzoate. Retrieved from [Link]
- Li, W., et al. (2008).
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Technical Support Center: Optimizing Regioselective Methylation of Methyl Gallate
Welcome to the technical support center for the regioselective methylation of methyl gallate. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this valuable synthetic transformation. Here, you will find in-depth troubleshooting advice and frequently asked questions to help you overcome common challenges and optimize your reaction outcomes.
Introduction: The Challenge of Regioselectivity
Methyl gallate, the methyl ester of gallic acid, is a key building block in the synthesis of numerous pharmaceuticals and bioactive molecules, including the antibacterial synergist Trimethoprim.[1] Its three phenolic hydroxyl groups, while offering multiple sites for functionalization, present a significant challenge in achieving regioselective methylation. Controlling the methylation to occur at a specific hydroxyl group is paramount to avoid the formation of a mixture of mono-, di-, and tri-methylated products, which complicates purification and reduces the yield of the desired isomer.
This guide will provide practical, experience-driven advice to help you master the regioselective methylation of methyl gallate.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during your experiments, offering explanations for the underlying causes and actionable solutions.
Issue 1: Low or No Conversion of Methyl Gallate
You've set up your reaction, but upon analysis (TLC, HPLC, GC-MS), you observe a significant amount of unreacted methyl gallate.
Possible Causes & Solutions:
-
Insufficient Base: The phenolic hydroxyl groups of methyl gallate are acidic and require deprotonation to become nucleophilic enough to react with the methylating agent. An insufficient amount of base will result in incomplete deprotonation and, therefore, low conversion.
-
Solution: Ensure you are using a sufficient molar excess of a suitable base. For methylating agents like dimethyl sulfate or methyl iodide, inorganic bases such as potassium carbonate (K₂CO₃) or sodium carbonate (Na₂CO₃) are commonly used.[1] The base should be finely powdered and dried before use to maximize its reactivity.
-
-
Inactive Methylating Agent: Methylating agents can degrade over time, especially if not stored properly.
-
Solution: Use a fresh bottle of the methylating agent or purify it before use. For example, dimethyl sulfate can be distilled under reduced pressure. Always store methylating agents in a cool, dry, dark place.
-
-
Low Reaction Temperature: While higher temperatures can sometimes lead to side reactions, a temperature that is too low may not provide enough energy to overcome the activation barrier of the reaction.
-
Solution: Gradually increase the reaction temperature in increments of 5-10 °C and monitor the reaction progress. For many methylation reactions of methyl gallate, temperatures in the range of 20-60 °C are effective.[1]
-
-
Poor Solvent Choice: The solvent plays a crucial role in dissolving the reactants and facilitating the reaction.
-
Solution: Polar aprotic solvents like N,N-dimethylformamide (DMF) or acetone are often good choices as they can dissolve both the methyl gallate salt and the methylating agent.[1] Ensure the solvent is anhydrous, as water can react with the base and the methylating agent.
-
Issue 2: Poor Regioselectivity - Formation of Multiple Products
Your reaction yields a mixture of mono-, di-, and even tri-methylated products, making purification difficult and significantly lowering the yield of your target compound.
Possible Causes & Solutions:
-
Strongly Basic Conditions: Using a very strong base (e.g., sodium hydride) can lead to the deprotonation of multiple hydroxyl groups, resulting in a loss of selectivity.
-
Solution: Opt for a milder base like potassium carbonate or cesium carbonate. The choice of base can influence the relative nucleophilicity of the different hydroxyl groups.
-
-
High Reaction Temperature or Prolonged Reaction Time: These conditions can provide enough energy for the less reactive hydroxyl groups to also undergo methylation.
-
Solution: Optimize the reaction temperature and time by running small-scale experiments and monitoring them closely by TLC or HPLC. Quench the reaction as soon as the desired product is maximized.
-
-
Steric Hindrance vs. Electronic Effects: The regioselectivity is a delicate balance between the steric accessibility and the acidity (pKa) of the hydroxyl groups. The 4-OH group is generally the most acidic, followed by the 3-OH and 5-OH groups, which are sterically more hindered.[2][3]
-
Solution: To favor methylation at the more acidic 4-position, you can use a bulky protecting group to block the 3- and 5-positions. Alternatively, to favor methylation at the 3- or 5-position, you might employ a strategy that relies on chelation with a metal ion to direct the methylation.
-
-
Use of Protecting Groups: This is the most robust strategy for achieving high regioselectivity.
-
Solution: Employ protecting groups to temporarily block the hydroxyl groups you do not want to methylate. For example, a benzyl group can be selectively introduced at the 4-position, allowing for methylation of the 3- and 5-positions, followed by deprotection. The 2-nitrobenzenesulfonyl (Ns) group has also been successfully used as a protecting group for phenols in the regioselective synthesis of methylated catechins.[4]
-
Issue 3: Formation of Byproducts
Besides the expected methylated products, you observe other spots on your TLC plate or peaks in your chromatogram.
Possible Causes & Solutions:
-
Hydrolysis of the Ester Group: If the reaction conditions are too basic or if there is water present, the methyl ester group can be hydrolyzed back to a carboxylic acid.
-
Solution: Use anhydrous solvents and avoid excessively strong bases. If hydrolysis is unavoidable, the resulting carboxylic acid can be re-esterified in a separate step.
-
-
O- vs. C-Methylation: While O-methylation of the hydroxyl groups is the desired reaction, under certain conditions, C-methylation of the aromatic ring can occur, although this is less common for phenols.
-
Solution: This is generally not a major issue with standard methylating agents for phenols. Sticking to optimized conditions for O-methylation should prevent this side reaction.
-
-
Degradation of Starting Material or Products: Methyl gallate and its methylated derivatives can be sensitive to oxidation, especially under basic conditions and at elevated temperatures.[2]
-
Solution: Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation. Keep reaction times as short as possible.
-
Issue 4: Difficult Purification
You have a mixture of products that are difficult to separate by column chromatography due to similar polarities.
Possible Causes & Solutions:
-
Incomplete Reaction or Poor Selectivity: This is the root cause.
-
Solution: Re-optimize the reaction conditions as described above to improve conversion and selectivity. A cleaner reaction mixture is always easier to purify.
-
-
Inappropriate Chromatographic Conditions: The choice of solvent system and stationary phase is critical for achieving good separation.
-
Solution: Experiment with different solvent systems for your column chromatography. A gradient elution might be necessary. Consider using a different stationary phase, such as a bonded-phase silica gel, if standard silica gel does not provide adequate separation. High-performance liquid chromatography (HPLC) can also be a powerful tool for both analysis and purification.
-
Frequently Asked Questions (FAQs)
Q1: What is the best methylating agent for the regioselective methylation of methyl gallate?
A1: The "best" methylating agent depends on the desired regioselectivity and the overall synthetic strategy.
-
Dimethyl sulfate (DMS) and methyl iodide (MeI) are common and effective methylating agents. DMS is often preferred for large-scale reactions due to its lower cost, but it is highly toxic and should be handled with extreme care.[1][5]
-
"Greener" alternatives like dimethyl carbonate (DMC) can also be used, often requiring higher temperatures and specific catalysts.
-
For enzymatic approaches, S-adenosyl-L-methionine (SAM) is the methyl donor, catalyzed by O-methyltransferases (OMTs).[6][7]
Q2: How can I selectively methylate the 4-OH group of methyl gallate?
A2: The 4-OH group is the most acidic, making it the most likely to be deprotonated first under carefully controlled basic conditions.
-
Strategy: Use one equivalent of a mild base like potassium carbonate at a low temperature and slowly add one equivalent of the methylating agent. Monitor the reaction closely and stop it before significant di-methylation occurs. Enzymatic methods using specific O-methyltransferases have also shown high selectivity for the 4-position.[6]
Q3: I want to synthesize methyl 3,5-di-O-methylgallate. What is the best approach?
A3: This requires protecting the more reactive 4-OH group first.
-
Protecting Group Strategy:
-
Selectively protect the 4-OH group, for example, as a benzyl ether.
-
Methylate the remaining two hydroxyl groups at the 3- and 5-positions using an excess of a methylating agent and a suitable base.
-
Deprotect the 4-OH group, for instance, by catalytic hydrogenation to remove the benzyl group.
-
Q4: Can I achieve complete methylation to get methyl 3,4,5-trimethoxybenzoate in one step?
A4: Yes, this is a common transformation.
-
Procedure: Use an excess of both the base (e.g., potassium carbonate) and the methylating agent (e.g., dimethyl sulfate or methyl chloride) in a suitable solvent like DMF.[1][5] Heating the reaction mixture will drive it to completion. The reaction progress can be monitored by HPLC to ensure all hydroxyl groups have been methylated.[1][5]
Q5: What analytical techniques are best for monitoring the reaction and characterizing the products?
A5: A combination of techniques is recommended for a thorough analysis.
-
Reaction Monitoring:
-
Product Characterization:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Essential for unambiguous structure elucidation of the different methylated isomers.
-
Mass Spectrometry (MS): Confirms the molecular weight of the products. Gas Chromatography-Mass Spectrometry (GC-MS) can be particularly useful for analyzing the mixture of methylated compounds.[8]
-
Infrared (IR) Spectroscopy: Can show the disappearance of the phenolic O-H stretch and the appearance of C-O-C stretches of the methyl ethers.
-
Experimental Protocols
Protocol 1: Synthesis of Methyl 3,4,5-Trimethoxybenzoate[1]
This protocol is adapted from a patented industrial method.
Materials:
-
Methyl gallate
-
N,N-Dimethylformamide (DMF), anhydrous
-
Potassium carbonate (K₂CO₃), finely powdered and dried
-
Methyl chloride (CH₃Cl) gas or Dimethyl sulfate (DMS)
-
Methanol
-
Water
Procedure:
-
In a four-necked flask equipped with a mechanical stirrer, gas inlet, and thermometer, add methyl gallate (e.g., 80 g), DMF (e.g., 480 ml), and potassium carbonate (e.g., 24 g).
-
Stir the mixture and cool it to below 10 °C.
-
If using methyl chloride, bubble the gas (e.g., 160 g) through the reaction mixture. If using dimethyl sulfate, add it dropwise while maintaining the temperature below 10 °C.
-
After the addition is complete, warm the reaction mixture to 55-60 °C and maintain it for 8 hours.
-
Cool the reaction mixture to room temperature and concentrate it under reduced pressure to remove the DMF.
-
Add water (e.g., 800 ml) to the residue and stir for about 30 minutes to precipitate the crude product.
-
Filter the crude product and wash it with water.
-
Recrystallize the crude product from methanol to obtain pure methyl 3,4,5-trimethoxybenzoate.
-
Dry the pure product under vacuum. The final product can be characterized by HPLC for purity and by melting point determination.[1]
Visualizations
Workflow for Troubleshooting Low Conversion
Caption: Troubleshooting workflow for low reaction conversion.
Decision Tree for Achieving Regioselectivity
Caption: Decision-making for regioselective methylation strategies.
References
- CN105732374A - Method for synthesizing methyl 3,4,5-trimethoxybenzoate by using one-step method - Google P
- CN105732375A - Method for synthesizing methyl 3,4,5-trimethoxybenzoate from gallic acid - Google P
-
Regioselective synthesis of methylated epigallocatechin gallate via nitrobenzenesulfonyl (Ns) protecting group - PubMed. (URL: [Link])
-
Characterization of the 3-O-Methylgallate Dioxygenase Gene and Evidence of Multiple 3-O-Methylgallate Catabolic Pathways in Sphingomonas paucimobilis SYK-6 - PMC - NIH. (URL: [Link])
-
Characterization of two O-methyltransferases involved in the biosynthesis of O-methylated catechins in tea plant - PMC - PubMed Central. (URL: [Link])
-
A summary of possible sites of methylation (M) and glucuronidation (G) of EGCG and EGC. - ResearchGate. (URL: [Link])
-
Synthesis of a Series of Methyl Benzoates through Esterification with a Zr/Ti Solid Acid Catalyst - MDPI. (URL: [Link])
-
Synthesis of 1. Methyl Gallate - PrepChem.com. (URL: [Link])
-
3-O-Methylgallate | C8H7O5- | CID 54707974 - PubChem. (URL: [Link])
-
Methyl 3,4,5-trimethoxybenzoate | Request PDF - ResearchGate. (URL: [Link])
-
Preparation of methyl gallate a Mixing the methanol with gallic acid to... - ResearchGate. (URL: [Link])
-
Mutational study-based identification of high activity O-methyltransferase for the regioselective methylation of epigallocatechin gallate - PubMed. (URL: [Link])
-
Methyl gallate, gallic acid-derived compound, inhibit cell proliferation through increasing ROS production and apoptosis in hepatocellular carcinoma cells - NIH. (URL: [Link])
-
Late-stage oxidative C(sp3)–H methylation - PMC - PubMed Central. (URL: [Link])
-
Methyl gallate – Knowledge and References - Taylor & Francis. (URL: [Link])
-
Reaction development a, Optimization of the oxidative methylation... - ResearchGate. (URL: [Link])
-
Polyphenols on DNA methylation and histone modification. - ResearchGate. (URL: [Link])
-
Dietary Polyphenols May Affect DNA Methylation - SciSpace. (URL: [Link])
-
Methylated polyphenols are poor "chemical" antioxidants but can still effectively protect cells from hydrogen peroxide-induced cytotoxicity - PubMed. (URL: [Link])
-
Polyphenols: biological activities, molecular targets, and the effect of methylation - PubMed. (URL: [Link])
-
The effect of polyphenols on DNA methylation-assessed biological age attenuation: the DIRECT PLUS randomized controlled trial - PubMed Central. (URL: [Link])
-
Optimization of reaction conditions | Download Scientific Diagram - ResearchGate. (URL: [Link])
-
Methyl gallate - Wikipedia. (URL: [Link])
-
Methyl gallate, gallic acid-derived compound, inhibit cell proliferation through increasing ROS production and apoptosis in hepatocellular carcinoma cells - PubMed. (URL: [Link])
-
Epigallocatechin 3-O-(3,5-di-O-methylgallate) | C24H22O11 | CID 9913276 - PubChem. (URL: [Link])
-
Deprotonation Mechanism of Methyl Gallate: UV Spectroscopic and Computational Studies. (URL: [Link])
-
Mechanism and regioselectivity in methylation of nitronates [CH>2>NO>2>]->-: resonance vs. inductive effects. (URL: [Link])
-
METHYLATION & MTHFR - NutriPATH. (URL: [Link])
-
Methyl Gallate | C8H8O5 | CID 7428 - PubChem. (URL: [Link])
-
Methyl gallate, methyl-3,4,5-trihydroxybenzoate, is a potent and highly specific inhibitor of herpes simplex virus in vitro. I. Purification and characterization of methyl gallate from Sapium sebiferum - PubMed. (URL: [Link])
-
Deprotonation Mechanism of Methyl Gallate: UV Spectroscopic and Computational Studies. (URL: [Link])
-
methyl gallate, 99-24-1 - The Good Scents Company. (URL: [Link])
-
Articles List - Analytical Methods in Environmental Chemistry Journal. (URL: [Link])
-
Antioxidant activity and protective effect of methyl gallate against t-BHP induced oxidative stress through inhibiting ROS production - PubMed. (URL: [Link])
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- 3. merckmillipore.com [merckmillipore.com]
- 4. Regioselective synthesis of methylated epigallocatechin gallate via nitrobenzenesulfonyl (Ns) protecting group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. CN105732374A - Method for synthesizing methyl 3,4,5-trimethoxybenzoate by using one-step method - Google Patents [patents.google.com]
- 6. Characterization of two O-methyltransferases involved in the biosynthesis of O-methylated catechins in tea plant - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mutational study-based identification of high activity O-methyltransferase for the regioselective methylation of epigallocatechin gallate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Characterization of the 3-O-Methylgallate Dioxygenase Gene and Evidence of Multiple 3-O-Methylgallate Catabolic Pathways in Sphingomonas paucimobilis SYK-6 - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Low Yield in Gallic Acid Esterification
Welcome to the technical support center for gallic acid esterification. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of gallic acid esters. As your virtual Senior Application Scientist, I will provide in-depth, field-proven insights to help you diagnose and resolve issues leading to low reaction yields. Our approach is grounded in established scientific principles and practical, validated protocols.
Frequently Asked Questions (FAQs)
Here are some of the most common questions we receive regarding gallic acid esterification:
Q1: What is the most significant factor affecting the yield of my gallic acid esterification?
The most critical factor is the equilibrium of the Fischer-Speier esterification reaction. The reaction between gallic acid and an alcohol is reversible and produces water as a byproduct. To achieve a high yield, this water must be continuously removed from the reaction mixture to drive the equilibrium towards the product side.[1][2]
Q2: Which catalyst should I choose for my reaction?
Common and effective catalysts include strong protic acids like sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (p-TsOH).[3][4] For reactions with more sterically hindered alcohols, pyridine bisulfate has been shown to achieve high conversion rates.[3] Enzymatic catalysts, such as immobilized lipase, offer a milder, more selective alternative, particularly for producing high-purity esters.[5][6][7]
Q3: What are the optimal reaction temperatures?
Reaction temperatures typically range from 70°C to the reflux temperature of the alcohol used.[3][8] For higher boiling point alcohols, using a non-polar, inert solvent that forms an azeotrope with water, such as benzene or toluene, can allow for effective water removal at a controlled temperature.[9][10] Microwave-assisted synthesis can also be employed to reduce reaction times.[4]
Q4: How can I monitor the progress of my esterification reaction?
Thin-layer chromatography (TLC) is a straightforward method for monitoring the disappearance of the gallic acid starting material and the appearance of the ester product.[8] For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) can be utilized.[11][12]
Q5: My final product is impure. What are the likely side products?
The primary side reaction is the self-esterification of gallic acid to form dimers or larger oligomers, especially at higher temperatures. Incomplete reaction will also leave unreacted gallic acid and alcohol in your product mixture.
In-Depth Troubleshooting Guides
Experiencing a lower-than-expected yield can be frustrating. This section provides a systematic approach to identifying and resolving the root cause of the issue.
Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting low yields in gallic acid esterification.
Sources
- 1. reaxis.com [reaxis.com]
- 2. chemguide.co.uk [chemguide.co.uk]
- 3. jstage.jst.go.jp [jstage.jst.go.jp]
- 4. researchgate.net [researchgate.net]
- 5. Gallic acid-based alkyl esters synthesis in a water-free system by celite-bound lipase of Bacillus licheniformis SCD11501 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Enzymatic gallic acid esterification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. US2623897A - Process for the preparation of gallic acid esters of alcohols having at least 7 carbon atoms - Google Patents [patents.google.com]
- 10. DE824636C - Process for the production of gallic acid esters - Google Patents [patents.google.com]
- 11. Improved Quantification of Free and Ester-Bound Gallic Acid in Foods and Beverages by UHPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. HPLC Method for Analysis of Gallic Acid on Newcrom BH | SIELC Technologies [sielc.com]
Technical Support Center: Synthesis of Methyl 3,5-dihydroxy-4-methoxybenzoate
Welcome to the technical support center for the synthesis of Methyl 3,5-dihydroxy-4-methoxybenzoate. This guide is designed for researchers, medicinal chemists, and process development professionals who are navigating the complexities of this synthesis. The inherent challenge in selectively manipulating the hydroxyl groups of gallic acid and its derivatives frequently leads to the formation of undesired side products. This document provides in-depth troubleshooting guides, validated protocols, and answers to frequently asked questions to help you optimize your reaction outcomes, improve yield, and ensure the purity of your target compound.
Troubleshooting Guide: Common Issues and Solutions
This section addresses the most common experimental hurdles encountered during the synthesis of Methyl 3,5-dihydroxy-4-methoxybenzoate, which typically proceeds from gallic acid or its methyl ester.
Problem 1: Low Yield and a Complex Mixture of Isomeric Products
Question: My final product is a complex mixture that includes the desired Methyl 3,5-dihydroxy-4-methoxybenzoate, but also significant amounts of Methyl 4,5-dihydroxy-3-methoxybenzoate and Methyl 3,4-dihydroxy-5-methoxybenzoate. Why is this happening and how can I improve selectivity?
Answer: This is the most frequent challenge and stems from the non-selective methylation of the three phenolic hydroxyl groups on the methyl gallate core. The hydroxyl groups at the C3, C4, and C5 positions have similar nucleophilicity, leading to a statistical mixture of mono-methylated products when using standard methylating agents.
Causality: Direct methylation of methyl gallate with agents like dimethyl sulfate (DMS) or methyl iodide (MeI) under basic conditions does not sufficiently differentiate between the phenolic positions. The para-hydroxyl (C4) is often slightly more acidic, but this does not always translate to predictable kinetic selectivity over the ortho-hydroxyls (C3, C5).
Solutions: A robust and reliable method to achieve regioselectivity for the 4-position is to employ a protection-methylation-deprotection strategy. The ortho-hydroxyls at C3 and C5 can be selectively protected, leaving the C4 hydroxyl available for methylation.
-
Recommended Strategy: Benzyl Protection
-
Protect the 3,5-Hydroxyls: React methyl gallate with benzyl bromide (BnBr) or benzyl chloride (BnCl) in the presence of a suitable base (e.g., K₂CO₃, Cs₂CO₃) to form Methyl 3,5-bis(benzyloxy)-4-hydroxybenzoate. The C4-hydroxyl is sterically less accessible and often reacts slower, allowing for selective protection of the C3 and C5 positions with careful control of stoichiometry (using ~2 equivalents of the benzyl halide).
-
Methylate the 4-Hydroxyl: The remaining free hydroxyl at C4 can then be methylated using a standard methylating agent (e.g., dimethyl sulfate, methyl iodide) and a base (e.g., K₂CO₃) to yield Methyl 3,5-bis(benzyloxy)-4-methoxybenzoate.
-
Deprotection: The benzyl protecting groups can be cleanly removed via catalytic hydrogenation (H₂ gas with a Palladium on carbon catalyst, Pd/C) to yield the final desired product with high purity.[1]
-
Problem 2: Significant Formation of Over-Methylated Product
Question: My reaction produces a significant amount of the fully methylated side product, Methyl 3,4,5-trimethoxybenzoate. How can I prevent this?
Answer: Over-methylation is a classic issue when the reaction is allowed to proceed too far or with an excess of the methylating agent. The desired mono-methylated product is itself a substrate for further methylation.
Causality: Once the first hydroxyl group is methylated, the remaining hydroxyls can still react. If a significant excess of the methylating agent is present or the reaction time is too long, the formation of di- and tri-methylated species becomes highly probable.[2]
Solutions:
-
Strict Stoichiometric Control: Carefully control the stoichiometry of your methylating agent. For direct methylation attempts, use no more than 1.0-1.1 equivalents.
-
Slow Addition: Add the methylating agent dropwise over an extended period to maintain a low instantaneous concentration, which favors mono-methylation.
-
Reaction Monitoring: Monitor the reaction progress closely using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). Quench the reaction as soon as the starting material is consumed and before significant amounts of the over-methylated product appear.
-
Lower Temperature: Running the reaction at a lower temperature (e.g., 0 °C or room temperature instead of reflux) can reduce the reaction rate and provide better control, minimizing the formation of the fully methylated product.[2]
Problem 3: Reaction Mixture Turns Dark Brown or Black
Question: During the methylation step, my reaction mixture turns a dark brown/black color, and I have difficulty purifying the final product from these colored impurities. What is causing this and how can it be avoided?
Answer: The dark coloration is almost certainly due to the oxidation of the electron-rich phenol or phenoxide intermediates.[3] Gallic acid and its derivatives are highly susceptible to oxidation, especially under basic conditions in the presence of air (oxygen), forming highly colored quinone-type structures.[4][5][6]
Causality: Phenols are easily oxidized, and this process can be catalyzed by trace metal impurities or simply by atmospheric oxygen.[3] The resulting quinones are highly conjugated and intensely colored, and can polymerize to form complex, tar-like substances.
Solutions:
-
Inert Atmosphere: The most effective solution is to run the reaction under an inert atmosphere. Before adding reagents, thoroughly degas your solvent and purge the reaction vessel with dry nitrogen or argon. Maintain a positive pressure of the inert gas throughout the reaction.
-
Use Fresh, High-Purity Solvents: Solvents can contain dissolved oxygen or peroxide impurities that initiate oxidation. Using freshly distilled or sparged solvents is recommended.
-
Control Basicity: While base is required to deprotonate the phenol, using an excessively strong base or a large excess can increase the concentration of the highly reactive phenoxide, making it more prone to oxidation.
Problem 4: Presence of Carboxylic Acid Impurities in the Final Product
Question: My final product is contaminated with 4-methoxy-3,5-dihydroxybenzoic acid. How did this form?
Answer: This impurity arises from the hydrolysis of the methyl ester group. This can happen during the reaction workup or purification if conditions are too acidic or basic, especially in the presence of water.[7][8]
Causality: The ester functional group is susceptible to saponification (base-catalyzed hydrolysis) or acid-catalyzed hydrolysis. This is particularly relevant during aqueous workup steps.
Solutions:
-
Careful pH Control During Workup: When neutralizing the reaction mixture or performing extractions, avoid extreme pH values. If you must acidify, do so cautiously at low temperatures (e.g., on an ice bath) and work quickly. Use a milder acid like saturated ammonium chloride (NH₄Cl) solution for quenching where appropriate.
-
Avoid Prolonged Basic/Acidic Conditions: Minimize the time the product is in contact with aqueous acidic or basic solutions.
-
Purification Strategy: If hydrolysis occurs, the resulting carboxylic acid will have a very different polarity from the desired ester. It can often be removed by a mild basic wash (e.g., with saturated sodium bicarbonate solution) during the workup, as the acid will be deprotonated and move to the aqueous layer, while the ester remains in the organic layer.
Data Summary and Identification of Side Products
Proper identification of impurities is critical for troubleshooting. The following table summarizes the key side products and their expected analytical signatures.
| Side Product Name | Potential Cause | Suggested Analytical Methods | Expected Mass (m/z [M+H]⁺) |
| Methyl 3,4,5-trimethoxybenzoate | Over-methylation | HPLC, LC-MS, ¹H NMR | 227.09 |
| Methyl 4,5-dihydroxy-3-methoxybenzoate | Non-selective methylation | HPLC, LC-MS, ¹H NMR | 199.06 |
| Methyl 3,4-dihydroxy-5-methoxybenzoate | Non-selective methylation | HPLC, LC-MS, ¹H NMR | 199.06 |
| Methyl Gallate (Starting Material) | Incomplete reaction | TLC, HPLC, LC-MS | 185.05 |
| 4-Methoxy-3,5-dihydroxybenzoic Acid | Ester hydrolysis | HPLC, LC-MS | 185.05 |
| Quinone-type Species | Oxidation | UV-Vis, LC-MS | Variable (often polymeric) |
| Pyrogallol derivatives | Thermal decarboxylation | GC-MS, LC-MS | Variable (e.g., 127.04 for pyrogallol) |
Experimental Protocols & Visualizations
Protocol 1: Regioselective Synthesis of Methyl 3,5-dihydroxy-4-methoxybenzoate
This protocol utilizes a robust protection-methylation-deprotection strategy to ensure high regioselectivity and purity.
Step 1: Esterification of Gallic Acid (if starting from Gallic Acid)
-
Suspend gallic acid (1.0 eq) in methanol (10-20 volumes).
-
Add a catalytic amount of concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH) (0.05-0.1 eq).
-
Heat the mixture to reflux for 4-6 hours, monitoring by TLC until the gallic acid spot disappears.[9]
-
Cool the reaction, evaporate the methanol under reduced pressure.
-
Redissolve the residue in ethyl acetate, wash with saturated sodium bicarbonate solution, then brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate to yield crude methyl gallate.
Step 2: Selective Protection of 3,5-Hydroxyl Groups
-
Dissolve methyl gallate (1.0 eq) in a dry polar aprotic solvent like DMF or acetone under a nitrogen atmosphere.
-
Add a mild base, such as potassium carbonate (K₂CO₃) (2.2 eq).
-
Add benzyl bromide (BnBr) (2.1 eq) dropwise at room temperature.
-
Heat the mixture to 50-60 °C and stir for 12-18 hours, monitoring by TLC.
-
Cool the reaction, pour into ice water, and extract with ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over Na₂SO₄, and concentrate.
-
Purify by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate Methyl 3,5-bis(benzyloxy)-4-hydroxybenzoate.
Step 3: Methylation of the 4-Hydroxyl Group
-
Dissolve the protected intermediate (1.0 eq) in dry acetone or DMF under a nitrogen atmosphere.
-
Add K₂CO₃ (1.5 eq) followed by dimethyl sulfate (DMS) (1.2 eq).
-
Stir the mixture at room temperature for 4-8 hours, monitoring by TLC.
-
Quench the reaction by adding a small amount of aqueous ammonia solution.
-
Pour into water and extract with ethyl acetate.
-
Wash, dry, and concentrate the organic layer. The crude Methyl 3,5-bis(benzyloxy)-4-methoxybenzoate is often pure enough for the next step.
Step 4: Deprotection to Yield Final Product
-
Dissolve the methylated intermediate in a solvent like ethanol, methanol, or ethyl acetate.
-
Add 10% Palladium on carbon (Pd/C) catalyst (5-10% by weight).
-
Purge the flask with hydrogen gas (H₂) and stir under a hydrogen atmosphere (using a balloon or a Parr shaker) at room temperature for 6-12 hours.
-
Monitor by TLC until the starting material is fully consumed.
-
Carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst, washing the pad with the solvent.
-
Concentrate the filtrate under reduced pressure to yield the final product, Methyl 3,5-dihydroxy-4-methoxybenzoate. Purify further by recrystallization or column chromatography if necessary.
Visual Workflow: Regioselective Synthesis Strategy
Caption: Common pathways leading to the formation of undesired side products.
Frequently Asked Questions (FAQs)
Q1: Is it better to start from gallic acid or methyl gallate? A1: Starting with commercially available methyl gallate is often more efficient as it saves you the esterification step. However, if gallic acid is more readily available or cost-effective, the esterification is a straightforward, high-yielding reaction.
Q2: Can I achieve selective 4-OH methylation without protecting groups? A2: While theoretically possible by fine-tuning conditions (e.g., specific base, solvent, temperature), it is practically very difficult to achieve high selectivity and yield. This approach invariably leads to a mixture of isomers requiring difficult chromatographic separation. For high purity and a reproducible process, the protection-deprotection strategy is strongly recommended.
Q3: What is the most effective way to purify the final product from its isomers? A3: The isomers of methyl monomethoxy-dihydroxybenzoate have very similar polarities, making their separation by standard column chromatography challenging but feasible. You will likely need a long column, a shallow solvent gradient (e.g., starting with dichloromethane and slowly increasing the percentage of methanol or ethyl acetate), and careful collection of many small fractions. Reverse-phase HPLC (RP-HPLC) is often more effective for separating these closely related isomers.
Q4: How can I confirm the identity of my final product and distinguish it from isomers? A4: Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool. For Methyl 3,5-dihydroxy-4-methoxybenzoate, the ¹H NMR spectrum will show a single peak for the two equivalent aromatic protons (H2 and H6), a singlet for the methoxy group protons, and a singlet for the methyl ester protons. The isomers will have different aromatic proton splitting patterns. For example, Methyl 4,5-dihydroxy-3-methoxybenzoate would show two distinct aromatic proton signals (doublets or singlets depending on coupling). 2D NMR techniques like HMBC and NOESY can provide definitive structural confirmation.
References
-
ResearchGate. "Protect Gallic acid from oxidation?". Available at: [Link]
-
Wikipedia. "Oxidative coupling of phenols". Available at: [Link]
-
Yoshida, H., & Yamada, H. (1982). "Microbial Production of Pyrogallol through Decarboxylation of Gallic Acid". Agricultural and Biological Chemistry, 46(3), 659-665. Available at: [Link]
-
Pearson. "Oxidation of Phenols to Quinones: Videos & Practice Problems". Available at: [Link]
-
JoVE. "Video: Oxidation of Phenols to Quinones". Available at: [Link]
-
Chemistry LibreTexts. "17.10: Reactions of Phenols". Available at: [Link]
-
Chemistry LibreTexts. "3.1.11: Reactions of Phenols". Available at: [Link]
-
ResearchGate. "Decarboxylation reaction of gallic acid (GA) to produce pyrogallol". Available at: [Link]
-
Frontiers. "Agdc1p – a Gallic Acid Decarboxylase Involved in the Degradation of Tannic Acid in the Yeast Blastobotrys (Arxula) adeninivorans". Available at: [Link]
-
ResearchGate. "Biodegradation of Gallic Acid to Prepare Pyrogallol by Enterobacter aerogenes through Substrate Induction". Available at: [Link]
-
National Institutes of Health (NIH). "Gastrointestinal Digestion and Microbial Hydrolysis of Alkyl Gallates: Potential Sustained Release of Gallic Acid". Available at: [Link]
-
CDC Stacks. "Supporting Information". Available at: [Link]
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- 3. Oxidative coupling of phenols - Wikipedia [en.wikipedia.org]
- 4. Oxidation of Phenols to Quinones Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
- 5. Video: Oxidation of Phenols to Quinones [jove.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Gastrointestinal Digestion and Microbial Hydrolysis of Alkyl Gallates: Potential Sustained Release of Gallic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 9. stacks.cdc.gov [stacks.cdc.gov]
Technical Support Center: Methyl 3,5-dihydroxy-4-methoxybenzoate Purification
Welcome to the technical support guide for the purification of Methyl 3,5-dihydroxy-4-methoxybenzoate. This resource is designed for researchers, scientists, and drug development professionals who may encounter challenges in isolating this compound with high purity. As a phenolic ester, this molecule presents a unique set of purification hurdles, from isomeric contamination to oxidative degradation. This guide provides in-depth, field-proven insights and troubleshooting strategies in a direct question-and-answer format to help you navigate these complexities.
Physicochemical Profile
Understanding the fundamental properties of Methyl 3,5-dihydroxy-4-methoxybenzoate is the first step in designing a robust purification strategy. These characteristics dictate its behavior in various solvents and on different stationary phases.
| Property | Value | Source |
| IUPAC Name | methyl 3,5-dihydroxy-4-methoxybenzoate | [1] |
| CAS Number | 24093-81-0 | [2] |
| Molecular Formula | C₉H₁₀O₅ | [1][2] |
| Molecular Weight | 198.17 g/mol | [1][2] |
| Appearance | White to off-white powder or crystal | [3] |
| Melting Point | 147-151°C | [3] |
| Topological Polar Surface Area | 76 Ų | [1] |
| XLogP3 | 1.2 | [1] |
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses the most common issues encountered during the purification of Methyl 3,5-dihydroxy-4-methoxybenzoate.
Q1: My final product is a complex mixture containing multiple methylated species. What went wrong?
A1: This is a classic challenge stemming from the synthesis, which often involves the methylation of a gallic acid precursor. The hydroxyl groups at positions 3, 4, and 5 have similar reactivity, leading to a statistical mixture of products.
Root Cause Analysis:
-
Non-Selective Methylation: The core issue is the lack of regioselectivity in the methylation step. This results in a crude mixture containing not only the desired product but also unreacted starting material (e.g., methyl gallate), other regioisomers, and over-methylated byproducts.[4][5]
-
Reaction Conditions: Factors like the choice of methylating agent, base, solvent, reaction time, and temperature heavily influence the product distribution. Excess methylating agent or prolonged reaction times will favor the formation of the fully methylated product, Methyl 3,4,5-trimethoxybenzoate.[4][5]
Troubleshooting & Resolution:
-
Reaction Monitoring: Closely monitor the reaction's progress using Thin Layer Chromatography (TLC). The goal is to stop the reaction when the concentration of the desired product is maximal, even if it means some starting material remains. This simplifies the subsequent purification.[4]
-
Purification Strategy: For such complex mixtures, column chromatography is the most effective purification method. Recrystallization is unlikely to succeed in separating multiple components with similar structures.[5][6]
Q2: I'm struggling to separate my desired product from its isomers using column chromatography. The spots on the TLC plate are very close.
A2: Poor resolution between isomers is a common and frustrating problem. The structural similarity between Methyl 3,5-dihydroxy-4-methoxybenzoate and its isomers (e.g., Methyl 3,4-dihydroxy-5-methoxybenzoate) means they have very similar polarities, making separation difficult.
Root Cause Analysis:
-
Suboptimal Mobile Phase: The solvent system (mobile phase) lacks the selectivity needed to differentiate between the isomers.
-
Column Overloading: Loading too much crude product onto the column will cause bands to broaden and overlap, destroying any potential separation.
-
Improper Column Packing: An unevenly packed column will lead to channeling and a non-uniform solvent front, resulting in poor separation.[5]
Troubleshooting & Resolution:
-
TLC Optimization: The key is to find a mobile phase that provides the best possible separation on a TLC plate first.
-
Test various solvent systems. Start with a standard mixture like Hexane:Ethyl Acetate and systematically vary the ratio (e.g., 8:2, 7:3, 6:4).[5]
-
If simple binary mixtures fail, try adding a third solvent. A small amount of a polar solvent like methanol or a modifier like acetic acid can sometimes dramatically alter selectivity.
-
-
Improve Column Technique:
-
Use a Longer Column: Increasing the column length provides more surface area for interaction, which can improve resolution.
-
Fine-Tune the Gradient: If using gradient elution, make the gradient shallower (i.e., increase the polarity more slowly) in the region where your compounds of interest elute.[5]
-
Dry Loading: If your compound is not very soluble in the initial mobile phase, use the dry loading technique. Dissolve your crude product in a strong solvent (e.g., methanol), add a small amount of silica gel, and evaporate the solvent to get a dry, free-flowing powder. This powder can then be carefully added to the top of your packed column, leading to sharper bands.[5]
-
Q3: My purified product is a tan or brownish solid, not the expected white powder. Why?
A3: Discoloration is almost always due to the oxidation of the phenolic hydroxyl groups. Phenols are notoriously susceptible to oxidation by atmospheric oxygen, a process that can be accelerated by light, heat, or the presence of metallic impurities.[6] The resulting oxidized species are often highly colored quinone-type compounds.
Root Cause Analysis:
-
Air Oxidation: Prolonged exposure to air during work-up, purification, or storage.
-
pH Instability: The compound may be less stable at very high or low pH values, which can promote degradation.[7]
-
Trace Metal Contamination: Metal ions can catalyze oxidation reactions.
Troubleshooting & Resolution:
-
Prevention During Work-up:
-
Work efficiently to minimize exposure to air.
-
Consider performing extractions and solvent removal under an inert atmosphere (e.g., Nitrogen or Argon).
-
-
Removal of Colored Impurities:
-
Activated Carbon (Charcoal) Treatment: Dissolve the discolored product in a suitable hot solvent (e.g., ethanol). Add a small amount of activated carbon, keep the solution hot for a few minutes, and then perform a hot filtration through a pad of Celite to remove the carbon and the adsorbed colored impurities.[6] Then, proceed with crystallization.
-
Recrystallization: This can be effective if the colored impurities have different solubility profiles from your product.[6]
-
-
Proper Storage: Store the final, pure product in a tightly sealed container, protected from light (e.g., in an amber vial), and at a low temperature (4°C is often recommended) to minimize degradation over time.[7]
Q4: During recrystallization, my product "oils out" instead of forming crystals. What should I do?
A4: "Oiling out" occurs when the solute separates from the solution as a supercooled liquid or oil, rather than a solid crystalline lattice. This is common for compounds with relatively low melting points or when significant impurities are present, which causes melting point depression.
Root Cause Analysis:
-
Solution is Too Concentrated: The concentration of the solute is too high for the given temperature.
-
Cooling is Too Rapid: Fast cooling doesn't give the molecules enough time to align into an ordered crystal lattice.
-
Inappropriate Solvent: The chosen solvent may be too good a solvent, preventing the compound from precipitating effectively.
Troubleshooting & Resolution:
-
Re-heat and Dilute: If the product oils out, re-heat the solution until the oil redissolves. Then, add more of the primary solvent to create a more dilute solution and allow it to cool slowly again.[8]
-
Slow Down the Cooling Process: Let the flask cool to room temperature on the benchtop, undisturbed. Insulating the flask (e.g., with glass wool) can help slow the process even further. Only after it has reached room temperature should you move it to an ice bath to maximize yield.[8]
-
Induce Crystallization:
-
Scratching: Use a glass rod to gently scratch the inside surface of the flask at the air-liquid interface. The microscopic imperfections in the glass can provide nucleation sites for crystal growth.[6]
-
Seed Crystals: If you have a small amount of pure, solid material, add a tiny crystal to the cooled solution. This provides a template for further crystal growth.[8]
-
-
Change the Solvent System: If the problem persists, you may need a different recrystallization solvent or a two-solvent system (one in which the compound is soluble and one in which it is not).[8]
Purification Workflow and Decision Logic
The choice of purification strategy depends on the initial purity and the nature of the impurities. The following diagram outlines a logical workflow for purifying crude Methyl 3,5-dihydroxy-4-methoxybenzoate.
Sources
- 1. Methyl 3,5-Dihydroxy-4-Methoxybenzoate | C9H10O5 | CID 5319726 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. echemi.com [echemi.com]
- 3. Methyl 3,5-Dihydroxy-4-methoxybenzoate [myskinrecipes.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
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- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: HPLC Method Development for Methyl 3,5-dihydroxy-4-methoxybenzoate Isomers
Welcome to the technical support center for the analysis of Methyl 3,5-dihydroxy-4-methoxybenzoate and its structural isomers. This guide is designed for researchers, analytical scientists, and drug development professionals to provide expert-driven advice, detailed protocols, and robust troubleshooting solutions for common challenges encountered during HPLC method development.
Frequently Asked Questions (FAQs)
This section provides quick answers to common initial questions, helping you establish a strong starting point for your method development.
Q1: What are the key challenges in separating isomers of Methyl 3,5-dihydroxy-4-methoxybenzoate?
Methyl 3,5-dihydroxy-4-methoxybenzoate and its positional isomers (e.g., Methyl 3,4-dihydroxy-5-methoxybenzoate or Methyl 2,3-dihydroxy-4-methoxybenzoate) are small, polar, acidic molecules. Their structural similarity results in very close physicochemical properties, making them difficult to separate. The primary challenges are achieving adequate resolution between isomeric peaks and managing the peak shape of these phenolic compounds, which are prone to tailing.[1][2]
Q2: What is a good starting point for column selection?
A modern, high-purity silica, end-capped C18 column is the recommended starting point for reversed-phase HPLC.[3][4] Given the polar nature of the analytes, consider columns specifically designed for polar compound retention, which are often compatible with highly aqueous mobile phases.[5]
| Column Type | Particle Size (µm) | Dimensions (mm) | Rationale |
| C18 (High-Purity Silica) | 1.8 - 3.5 | 100-150 x 2.1-4.6 | General purpose, good starting point for screening. Smaller particles improve efficiency. |
| C18 (Aqueous Stable) | 3 - 5 | 150 x 4.6 | Designed for high aqueous mobile phases, preventing phase collapse and ensuring robust retention for polar analytes. |
| Phenyl-Hexyl | 3 - 5 | 150 x 4.6 | Offers alternative selectivity through π-π interactions with the aromatic ring of the analytes, which can be beneficial for separating isomers.[6] |
Q3: What mobile phase composition and pH should I start with?
For reversed-phase chromatography, a mobile phase consisting of a buffered aqueous solution and an organic modifier is standard.
-
Aqueous Phase (A): 0.1% Formic Acid or Phosphoric Acid in Water (pH ~2.5-3.0).[7]
-
Organic Phase (B): Acetonitrile or Methanol.
Rationale: A low pH is critical. The phenolic hydroxyl groups on the analytes are acidic. By operating at a pH at least 2 units below their pKa, you ensure they remain in their neutral, protonated form.[8] This suppresses ionization, leading to better retention on the non-polar stationary phase and significantly improved peak symmetry by minimizing secondary interactions with the column packing.[9][10][11] Acetonitrile is often preferred as it typically provides lower backpressure and better UV transparency.
Q4: Which detection wavelength is optimal?
Phenolic compounds like these typically exhibit strong UV absorbance. A photodiode array (PDA) detector is ideal for initial method development. Scan the analyte peak from 200-400 nm to determine the wavelength of maximum absorbance (λ-max). For Methyl 3,5-dihydroxy-4-methoxybenzoate, expect strong absorbance around 260-300 nm .[12] Monitoring at a specific λ-max will provide the best sensitivity.
In-Depth Protocols & Workflows
This section provides detailed, step-by-step procedures for key stages of method development.
Protocol 1: Initial Method Screening with a Generic Gradient
This protocol is designed to quickly assess the retention behavior of your isomers and establish a baseline chromatogram.
1. System Preparation:
- Prepare Mobile Phase A: 0.1% (v/v) formic acid in HPLC-grade water.
- Prepare Mobile Phase B: 0.1% (v/v) formic acid in HPLC-grade acetonitrile.
- Filter and degas both mobile phases.
- Install a C18 column (e.g., 150 mm x 4.6 mm, 5 µm).
- Equilibrate the system with 95% A / 5% B for at least 30 minutes at a flow rate of 1.0 mL/min.
2. Sample Preparation:
- Accurately weigh and dissolve your sample (containing the isomers) in a 50:50 mixture of water and methanol to a concentration of approximately 100 µg/mL.
- Filter the sample through a 0.45 µm syringe filter before injection.
3. Chromatographic Conditions:
- Column: C18, 150 mm x 4.6 mm, 5 µm
- Flow Rate: 1.0 mL/min
- Column Temperature: 30 °C
- Injection Volume: 5 µL
- Detector: PDA/UV at 270 nm
- Gradient Program:
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 95 | 5 |
| 20.0 | 50 | 50 |
| 25.0 | 5 | 95 |
| 30.0 | 5 | 95 |
| 30.1 | 95 | 5 |
| 35.0 | 95 | 5 |
4. System Suitability:
- Before analyzing samples, perform at least five replicate injections of a standard mixture.
- The system is deemed suitable if the Relative Standard Deviation (%RSD) for retention time and peak area is less than 2.0%.[7]
Workflow for Method Development
The following diagram illustrates a systematic approach to developing and optimizing your HPLC method.
Troubleshooting Guide
This Q&A guide addresses specific problems you may encounter and provides logical solutions based on scientific principles.
Problem: Poor resolution between two adjacent isomer peaks (Resolution < 1.5).
-
Q: My isomer peaks are merged or poorly separated. What is the first thing I should adjust?
-
A: Decrease the gradient slope. A shallower gradient increases the separation time between peaks with similar hydrophobicity. For example, if your peaks elute at 30% B, modify the gradient to run from 25% to 35% B over a longer period (e.g., 20 minutes instead of 10). This is the most effective first step for improving resolution in reversed-phase chromatography.
-
-
Q: I've flattened the gradient, but resolution is still insufficient. What's next?
-
A: Change the organic modifier. Switch from acetonitrile to methanol (or vice versa). The different solvent properties can alter selectivity ("alpha"), potentially changing the elution order or increasing the spacing between your isomers. Ensure you re-equilibrate the column thoroughly when changing solvents.
-
-
Q: I've tried changing the gradient and solvent, but the peaks won't separate. What else can I do?
-
A: Modify the mobile phase pH or screen a different column. A small change in pH can subtly alter the polarity of the phenolic analytes, which may be enough to improve separation.[10][13] If that fails, the interaction mechanism with the stationary phase may not be selective enough. Switching to a column with a different chemistry, like a Phenyl-Hexyl phase, introduces new separation mechanisms (π-π interactions) that can be highly effective for aromatic isomers.[6]
-
Problem: Analyte peaks are tailing (Tailing Factor > 1.5).
-
Q: Why are my phenolic compound peaks tailing?
-
A: Peak tailing for acidic compounds like phenols is most often caused by secondary interactions between the analyte and residual silanol groups on the silica-based column packing.[11][14] At a pH where the analyte or the silanols are ionized, these interactions can cause a portion of the analyte molecules to be retained longer, resulting in a skewed peak.[11] Other causes include column contamination, column voids, or extra-column volume.[15]
-
-
Q: How can I fix peak tailing?
-
A: First, ensure your mobile phase pH is sufficiently low. The mobile phase should be buffered at least 2 pH units below the pKa of your analytes. Using 0.1% formic or phosphoric acid typically achieves this.[8] This keeps the phenols fully protonated and minimizes interaction with silanols.
-
A: If pH is correct, consider the column. The column may be aging or contaminated. Try flushing the column according to the manufacturer's instructions or replace it with a new one. Using a column with advanced end-capping technology can also significantly reduce silanol activity and peak tailing.
-
A: Check for extra-column effects. Ensure you are using tubing with the smallest possible inner diameter and length between the injector, column, and detector to minimize band broadening.
-
Troubleshooting Logic Tree: Poor Resolution
Method Validation & System Suitability
Once an optimized method is developed, it must be validated to ensure it is fit for its intended purpose.[16][17] System Suitability Testing (SST) is a critical part of this, performed before any sample analysis to verify the chromatographic system is performing adequately.[18][19][20]
Key System Suitability Parameters
According to ICH and USP guidelines, the following SST parameters should be monitored.[18][21][22]
| Parameter | Acceptance Criteria | Purpose |
| Resolution (Rs) | Rs ≥ 2.0 between the critical pair (closest eluting isomers) | Ensures baseline separation and accurate quantification.[18] |
| Tailing Factor (Tf) | 0.8 ≤ Tf ≤ 1.5 | Confirms peak symmetry, which is vital for reproducible integration.[19] |
| Repeatability (%RSD) | %RSD ≤ 2.0% for peak area and retention time (n≥5 injections) | Demonstrates the precision of the system under the current conditions.[19] |
| Theoretical Plates (N) | N > 2000 | Measures the efficiency of the column. A higher number indicates sharper peaks. |
By systematically applying these principles of method development, troubleshooting, and validation, you can create a robust and reliable HPLC method for the challenging separation of Methyl 3,5-dihydroxy-4-methoxybenzoate isomers.
References
-
Pharmaguideline. (n.d.). System Suitability in HPLC Analysis. Retrieved from [Link]
-
Assay Analytica. (n.d.). System Suitability Test in HPLC – Key Parameters Explained. assayprism.com. Retrieved from [Link]
-
American Chemical Society. (n.d.). Getting the peaks perfect: System suitability for HPLC. Retrieved from [Link]
-
Pharmaceutical Updates. (2021, May 3). System suitability in HPLC Analysis. Retrieved from [Link]
-
KNAUER. (n.d.). Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds. Retrieved from [Link]
-
Labtech. (n.d.). A Comprehensive Guide to Selecting HPLC Columns. Retrieved from [Link]
-
Waters Corporation. (2022, January). Waters Column Selection Guide for Polar Compounds. Retrieved from [Link]
-
Phenomenex. (n.d.). Choosing the Right HPLC Column: A Complete Guide. Retrieved from [Link]
-
Slideshare. (n.d.). System suitability testing. Retrieved from [Link]
-
Chromatography Today. (2020, March 2). The use of Mobile Phase pH as a Method Development Tool. Retrieved from [Link]
-
Biotage. (2023, January 24). How does an acid pH affect reversed-phase chromatography separations?. Retrieved from [Link]
-
Waters Blog. (2017, August 3). Infographic: What's the Best Column for Polar Compound Retention?. Retrieved from [Link]
-
Advanced Chromatography Solutions. (2013, July 29). HPLC Basics: Improving resolution (III): Mobile Phases : pH EFFECT ON HPLC SEPARATIONS. Retrieved from [Link]
-
Moravek. (n.d.). Exploring the Role of pH in HPLC Separation. Retrieved from [Link]
-
LCGC International. (n.d.). Improving HPLC Separation of Polyphenols. Retrieved from [Link]
-
ResearchGate. (2025, August 6). Recent developments in the HPLC separation of phenolic compounds. Retrieved from [Link]
-
Phenomenex. (n.d.). HPLC Troubleshooting Mini Guide - Peak Issues. Retrieved from [Link]
-
Acta Scientific. (2020, March 23). New Method Development by HPLC and Validation as per ICH Guidelines. Retrieved from [Link]
-
Restek. (2014, March 11). [20]Troubleshooting HPLC- Tailing Peaks. Retrieved from [Link]
-
MySkinRecipes. (n.d.). Methyl 3,5-Dihydroxy-4-methoxybenzoate. Retrieved from [Link]
-
PubChem. (n.d.). Methyl 3,5-Dihydroxy-4-Methoxybenzoate. Retrieved from [Link]
-
IRIS Unimore. (n.d.). HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks. Retrieved from [Link]
-
AMSbiopharma. (2025, July 22). Understanding ICH Q2(R2) Guidelines for Analytical Method Validation. Retrieved from [Link]
-
ResearchGate. (n.d.). Methyl 3,5-dihydroxy-4-methoxybenzoate. Retrieved from [Link]
-
PubMed. (n.d.). Recent developments in the HPLC separation of phenolic compounds. Retrieved from [Link]
-
YouTube. (2025, July 2). Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. Retrieved from [Link]
-
International Council for Harmonisation (ICH). (2023, November 30). Validation of Analytical Procedures Q2(R2). Retrieved from [Link]
-
National Institutes of Health (NIH). (2019, January 8). Chromatographic Separation of Phenolic Compounds from Extra Virgin Olive Oil: Development and Validation of a New Method Based on a Biphenyl HPLC Column. Retrieved from [Link]
-
European Medicines Agency (EMA). (n.d.). ICH Q2(R2) Validation of analytical procedures. Retrieved from [Link]
-
SIELC Technologies. (n.d.). Separation of Benzoic acid, 4-hydroxy-3,5-dimethoxy-, methyl ester on Newcrom R1 HPLC column. Retrieved from [Link]
-
ResearchGate. (2023, August 1). RP-HPLC METHOD FOR DETERMINATION OF METHYL 4-HYDROXY BENZOATE AS PRESERVATIVE IN PHARMACEUTICAL FORMULATIONS. Retrieved from [Link]
Sources
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- 2. Recent developments in the HPLC separation of phenolic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 4. Choosing the Right HPLC Column: A Complete Guide | Phenomenex [phenomenex.com]
- 5. lcms.cz [lcms.cz]
- 6. Chromatographic Separation of Phenolic Compounds from Extra Virgin Olive Oil: Development and Validation of a New Method Based on a Biphenyl HPLC Column - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. biotage.com [biotage.com]
- 9. Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds – secrets of science [shimadzu-webapp.eu]
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- 17. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 18. System Suitability in HPLC Analysis | Pharmaguideline [pharmaguideline.com]
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- 21. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 22. youtube.com [youtube.com]
Technical Support Center: Scaling Up the Synthesis of Methyl 3,5-dihydroxy-4-methoxybenzoate
Welcome to the technical support center for the synthesis of Methyl 3,5-dihydroxy-4-methoxybenzoate. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during the synthesis and scale-up of this valuable pharmaceutical intermediate.[1] We will move beyond simple procedural steps to explore the underlying chemical principles, enabling you to troubleshoot effectively and optimize your reaction conditions.
The core challenge in synthesizing Methyl 3,5-dihydroxy-4-methoxybenzoate lies in the regioselective functionalization of the gallic acid scaffold. The three hydroxyl groups on the aromatic ring exhibit similar reactivity, often leading to a mixture of undesired isomers and over-methylated products.[2] This guide provides a structured approach to overcoming these hurdles.
Overall Synthetic Workflow
The most common and cost-effective pathway begins with gallic acid, proceeding through an initial esterification followed by a carefully controlled selective methylation. The key to success is managing the methylation step to favor the desired 4-methoxy isomer.
Caption: General workflow for the regioselective synthesis of Methyl 3,5-dihydroxy-4-methoxybenzoate.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems you may encounter during the synthesis in a question-and-answer format.
Part 1: Fischer Esterification of Gallic Acid
Question 1: My esterification reaction has a low yield, and I recover a significant amount of unreacted gallic acid. What's going wrong?
Answer: This is a classic equilibrium problem. The Fischer esterification is a reversible reaction where water is produced as a byproduct.[3] According to Le Chatelier's principle, the presence of this water can shift the equilibrium back towards the starting materials.
-
Causality: Insufficient measures to drive the reaction forward.
-
Solutions:
-
Use Excess Alcohol: Employ a large excess of methanol. This serves as both the reactant and the solvent, pushing the equilibrium towards the ester product.[3]
-
Ensure Anhydrous Conditions: Use anhydrous methanol and thoroughly dried glassware. Any water present at the start will inhibit the reaction.[3]
-
Increase Reaction Time: Monitor the reaction's progress using Thin Layer Chromatography (TLC). If starting material persists, consider extending the reflux duration.[3]
-
Catalyst Activity: Ensure you are using a fresh, active batch of your acid catalyst (e.g., concentrated sulfuric acid).[3]
-
A typical laboratory-scale protocol involves refluxing gallic acid in methanol with a catalytic amount of sulfuric acid for 4-6 hours.[4][5]
Question 2: The reaction mixture turned dark brown/black during reflux, and the final product is discolored and difficult to purify. Why?
Answer: Phenolic compounds like gallic acid are susceptible to oxidation, especially at elevated temperatures in the presence of an acid catalyst. The dark coloration suggests the formation of quinone-type byproducts or other degradation products.
-
Causality: Thermal degradation or oxidation of the phenol groups.
-
Solutions:
-
Temperature Control: While reflux is necessary, avoid excessive, aggressive heating. Maintain a gentle, consistent reflux.
-
Inert Atmosphere: For larger-scale reactions or if purity is paramount, consider running the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to minimize oxidation.
-
Alternative Methods: If discoloration is a persistent issue, consider milder esterification methods. One such alternative is using iodomethane with a base like potassium carbonate in a polar aprotic solvent, although this adds cost and complexity.[6] Another approach is DCC (dicyclohexylcarbodiimide) coupling, which avoids high heat but introduces its own purification challenges.[7]
-
Part 2: Selective Methylation
This is the most critical and challenging step of the synthesis. The goal is to methylate the hydroxyl group at the C4 position while leaving the C3 and C5 hydroxyls untouched.
Question 3: My final product is a complex mixture containing the desired product along with Methyl 3-hydroxy-4,5-dimethoxybenzoate and the fully methylated Methyl 3,4,5-trimethoxybenzoate. How can I improve selectivity?
Answer: This outcome indicates non-selective methylation, the primary challenge in this synthesis.[2] The hydroxyl groups at positions 3, 4, and 5 have similar reactivities, leading to this mixture.[2] The key is to temporarily differentiate their reactivity.
-
Causality: Direct methylation without protecting the more reactive hydroxyl groups.
-
Authoritative Solution: Use of a Protecting Group. The most effective strategy is to selectively protect the vicinal hydroxyl groups at the C3 and C4 positions. Borax (sodium borate) is a classic and effective reagent for this purpose.[2] It reacts with the adjacent diols to form a temporary cyclic borate ester, leaving the C5 hydroxyl group (or in the case of starting with methyl gallate, the C3 and C5 hydroxyls relative to the C4) sterically hindered or electronically deactivated, thus directing methylation to the desired position.
-
Self-Validation: The formation of the borate complex can often be observed by a change in the solubility or appearance of the reaction mixture. Successful protection will lead to a cleaner product profile on TLC or HPLC, with a dominant spot for the desired product rather than multiple spots for various isomers.
-
Caption: A decision tree to troubleshoot low selectivity in the methylation step.
Question 4: I am seeing a significant amount of the fully methylated product, Methyl 3,4,5-trimethoxybenzoate. What should I change?
Answer: This is a clear sign of over-methylation. This typically happens when the reaction conditions are too harsh or the stoichiometry is incorrect.[2]
-
Causality: Excess methylating agent or prolonged reaction time.[2]
-
Solutions:
-
Control Stoichiometry: Carefully reduce the equivalents of your methylating agent (e.g., dimethyl sulfate). Start with a stoichiometric amount relative to the single hydroxyl group you intend to methylate.[2]
-
Monitor Closely: Use TLC to track the reaction's progress. Quench the reaction as soon as the desired product appears to be the major component to prevent further methylation.[2]
-
Lower Temperature: Reducing the reaction temperature can increase selectivity and slow down the rate of the undesired second and third methylation reactions.[4]
-
Part 3: Purification
Question 5: I am having difficulty separating my desired product from the isomeric side products using column chromatography. What can I do?
Answer: Isomers with very similar structures, such as different mono-methylated gallate esters, can have very close polarities, making separation challenging.
-
Causality: Similar polarities of the desired product and isomeric impurities.
-
Solutions:
-
Optimize Eluent System: Before running a large column, meticulously test various solvent mixtures on TLC plates to find an eluent system that provides the best possible separation (largest ΔRf).
-
Use High-Performance Techniques: For high-purity requirements, consider using Medium Pressure Liquid Chromatography (MPLC) or High-Performance Liquid Chromatography (HPLC), which offer superior resolving power compared to traditional flash chromatography.[4]
-
Recrystallization: If the product is a solid, recrystallization can be a powerful purification technique, especially for removing small amounts of impurities. Experiment with different solvent systems (e.g., methanol/water, ethanol, ethyl acetate/hexanes) to find conditions that selectively crystallize the desired product.[4]
-
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting material: Gallic Acid or Methyl Gallate? A1: Starting with commercially available Methyl Gallate is often more efficient as it bypasses the initial esterification step, its associated challenges, and a purification step. However, if cost is the primary driver and gallic acid is significantly cheaper, performing the esterification in-house is a viable option.
Q2: Are there any "greener" or safer alternatives to highly toxic methylating agents like dimethyl sulfate (DMS)? A2: Yes. Dimethyl carbonate (DMC) is considered a greener alternative to traditional methylating agents like DMS and methyl iodide.[4] It is less toxic and produces environmentally benign byproducts. However, DMC is less reactive and often requires higher temperatures and pressures to be effective, which may not be suitable for all substrates or lab setups.[2]
Q3: How can I effectively monitor the reaction progress? A3: For routine lab-scale synthesis, Thin-Layer Chromatography (TLC) is the most convenient method.[4] For more precise analysis, especially during scale-up and process optimization, High-Performance Liquid Chromatography (HPLC) is recommended to accurately quantify the starting material, desired product, and any byproducts.[4]
Q4: My methylation reaction seems to have stalled, with both starting material and product visible on TLC after several hours. What should I do? A4: This indicates that the reaction conditions may not be sufficient to drive the reaction to completion.[2] You can cautiously try:
-
Slightly increasing the reaction temperature.
-
Extending the reaction time.
-
Adding another small portion of the methylating agent and base. Be aware that these changes can also increase the risk of side product formation, so proceed carefully and continue to monitor by TLC.[2]
Data & Protocols
Table 1: Common Side Products in Methylation Step
| Side Product Name | Potential Cause | Recommended Analytical Method |
| Methyl 3-hydroxy-4,5-dimethoxybenzoate | Non-selective methylation | HPLC, LC-MS, NMR[2] |
| Methyl 3,4,5-trimethoxybenzoate | Excess methylating agent, prolonged reaction time | HPLC, LC-MS, NMR[2] |
| Unreacted Methyl Gallate | Incomplete reaction, insufficient reagents | HPLC, TLC[4] |
Experimental Protocol: Selective Mono-methylation of Methyl Gallate
This protocol is a representative example and should be adapted and optimized for your specific laboratory conditions and scale.
Safety First: Dimethyl sulfate (DMS) is highly toxic and a suspected carcinogen. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.
-
Protection Step:
-
Dissolve methyl gallate (1.0 eq) in a 5% aqueous solution of borax (sodium borate). Stir until a homogenous solution or fine suspension is formed. This step forms the protective cyclic borate ester.[2]
-
-
Methylation:
-
To the stirred solution, simultaneously add dimethyl sulfate (1.0-1.1 eq) and a solution of sodium hydroxide (e.g., 2M) dropwise over several hours at room temperature. Use two separate dropping funnels or syringe pumps for controlled addition.
-
Maintain the pH of the reaction mixture in the alkaline range (pH 9-11) by adjusting the addition rate of the NaOH solution.
-
Monitor the reaction progress by TLC (e.g., using a 1:1 ethyl acetate:hexanes eluent). The reaction is typically complete when the starting methyl gallate spot has disappeared.
-
-
Deprotection and Work-up:
-
Once the reaction is complete, cool the mixture in an ice bath.
-
Carefully acidify the solution with dilute HCl or H₂SO₄ to hydrolyze the borate ester and neutralize excess base. The product may precipitate at this stage.
-
Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate, 3x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
-
Purification:
-
Concentrate the organic extract under reduced pressure to obtain the crude product.
-
Purify the crude material by flash column chromatography on silica gel or by recrystallization to yield pure Methyl 3,5-dihydroxy-4-methoxybenzoate.[2]
-
References
-
Methyl 3,5-dihydroxy-4-methoxybenzoate. ResearchGate. Available from: [Link]
-
Enzymatic Synthesis and Antioxidant Activity of Mono- and Diacylated Epigallocatechin Gallate and Related By-Products. ACS Figshare. Available from: [Link]
-
Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate. MDPI. Available from: [Link]
-
Methyl 3,5-Dihydroxy-4-methoxybenzoate. MySkinRecipes. Available from: [Link]
- Process for the preparation of aromatic methyl methoxycarboxylates. Google Patents.
-
Suter, C. M., & Weston, A. W. (1939). Some Esters of 3,5-Dihydroxybenzoic Acid. Journal of the American Chemical Society, 61(2), 531–532. Available from: [Link]
- Esterification of hydroxybenzoic acids. Google Patents.
-
Synthesis of Bosutinib from 3-Methoxy-4-hydroxybenzoic Acid. MDPI. Available from: [Link]
-
Synthesis and evaluation of gallate esters as alternatives to traditional parabens. Digital Commons @ Longwood University. Available from: [Link]
-
Antioxidant, Anti-Inflammatory, and Oral Bioavailability of Novel Sulfonamide Derivatives of Gallic Acid. MDPI. Available from: [Link]
-
Preparation and Applications of 4-Methoxybenzyl Esters in Organic Synthesis. PMC - NIH. Available from: [Link]
-
Gallic Acid Alkyl Esters: Trypanocidal and Leishmanicidal Activity, and Target Identification via Modeling Studies. MDPI. Available from: [Link]
Sources
- 1. Methyl 3,5-Dihydroxy-4-methoxybenzoate [myskinrecipes.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
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- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. METHYL 3,5-DIHYDROXY-4-METHYLBENZOATE synthesis - chemicalbook [chemicalbook.com]
- 7. digitalcommons.longwood.edu [digitalcommons.longwood.edu]
Navigating the Nuances of Regioselectivity: A Technical Guide to Stoichiometry Control in Methyl 3,5-dihydroxy-4-methoxybenzoate Synthesis
Welcome to the technical support center for the synthesis of Methyl 3,5-dihydroxy-4-methoxybenzoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) related to the critical aspect of stoichiometry control in this synthesis. Achieving high yield and purity of the desired 4-O-methylated product hinges on the precise management of reagent ratios, and this resource is intended to help you navigate the common challenges encountered in this regioselective methylation.
Troubleshooting Guide: Addressing Common Issues in Your Synthesis
This section addresses specific problems you may encounter during the synthesis of Methyl 3,5-dihydroxy-4-methoxybenzoate, with a focus on issues arising from improper stoichiometry.
Problem 1: Low Yield of the Desired Product and a Complex Mixture of Methylated Species
Possible Cause: This is the most common issue and typically points to a lack of regioselectivity in the methylation of the methyl gallate precursor. The hydroxyl groups at the 3, 4, and 5 positions of methyl gallate have similar reactivity, and without careful control of stoichiometry, the methylating agent can react non-selectively, leading to a mixture of mono-, di-, and tri-methylated products.[1]
Solutions:
-
Strict Stoichiometric Control of the Methylating Agent: The most critical factor is the amount of methylating agent (e.g., dimethyl sulfate or methyl iodide) used. Start with a stoichiometric equivalent or even a slight sub-stoichiometric amount relative to one hydroxyl group. This minimizes the chances of multiple methylations on the same molecule.[1]
-
Slow, Controlled Addition: Add the methylating agent dropwise to the reaction mixture at a low temperature (e.g., 0 °C to room temperature). This helps to maintain a low concentration of the methylating agent at any given time, favoring mono-methylation.
-
Choice of Base and Solvent: The choice of base and solvent can influence the relative acidity of the phenolic hydroxyl groups and, consequently, the regioselectivity of the methylation. While detailed studies on the selective 4-O-methylation are not abundant, exploring different base/solvent combinations (e.g., K₂CO₃ in DMF, NaH in THF) may be necessary to optimize the yield of the desired isomer.
-
Reaction Monitoring: Closely monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[2] This will allow you to stop the reaction at the optimal time, when the formation of the desired mono-methylated product is maximized and the formation of di- and tri-methylated byproducts is minimal.
Problem 2: Predominant Formation of the Fully Methylated Product (Methyl 3,4,5-trimethoxybenzoate)
Possible Cause: The formation of a significant amount of the tri-methylated byproduct is a clear indication of an excess of the methylating agent or prolonged reaction times.
Solutions:
-
Reduce Equivalents of Methylating Agent: Carefully recalculate and reduce the molar equivalents of your methylating agent. It is often better to have some unreacted starting material, which can be separated more easily than a mixture of methylated isomers.
-
Decrease Reaction Time and Temperature: Shorter reaction times and lower temperatures will reduce the extent of over-methylation. Again, diligent reaction monitoring is key to identifying the optimal endpoint.[1]
Problem 3: Difficulty in Separating the Desired 4-O-Methylated Isomer from Other Mono-methylated Byproducts
Possible Cause: The mono-methylated isomers (3-O-methyl, 4-O-methyl, and 5-O-methyl) have very similar polarities, making their separation by standard column chromatography challenging.
Solutions:
-
High-Resolution Chromatography: Employing a high-performance flash chromatography system or preparative HPLC can provide the necessary resolution to separate these closely related isomers.[3]
-
Alternative Solvent Systems: Experiment with different solvent systems for column chromatography. A shallow gradient of a more polar solvent in a non-polar solvent (e.g., a slow increase of ethyl acetate in hexane) can improve separation. The use of a slightly acidic mobile phase in HPLC can sometimes enhance the separation of phenolic compounds.
-
Derivatization: In some cases, derivatizing the mixture of isomers (e.g., by acylation of the remaining free hydroxyl groups) can alter their physical properties, potentially making them easier to separate. The protecting groups would then need to be removed in a subsequent step.
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the synthesis of Methyl 3,5-dihydroxy-4-methoxybenzoate.
Q1: What is the general synthetic route for Methyl 3,5-dihydroxy-4-methoxybenzoate?
The most common synthetic approach begins with the readily available starting material, gallic acid. The synthesis typically involves two main steps:
-
Esterification: Gallic acid is first esterified with methanol in the presence of an acid catalyst (e.g., sulfuric acid) to form methyl gallate.[4]
-
Regioselective Methylation: The crucial step is the selective methylation of the hydroxyl group at the 4-position of methyl gallate. This is typically achieved using a methylating agent like dimethyl sulfate or methyl iodide in the presence of a base.[1]
Q2: Why is the 4-hydroxyl group preferentially methylated in some cases?
The relative acidity of the three phenolic hydroxyl groups in methyl gallate plays a significant role in the regioselectivity of the methylation under basic conditions. The 4-hydroxyl group is para to the electron-withdrawing ester group, which can influence its acidity compared to the 3 and 5-hydroxyl groups. Computational and spectroscopic studies on the deprotonation of methyl gallate suggest that the first deprotonation occurs at the 4-hydroxyl group under certain conditions.[5] This makes the corresponding phenoxide a more readily formed and reactive nucleophile for the subsequent methylation reaction.
Q3: Can protecting groups be used to improve the regioselectivity of the 4-O-methylation?
Yes, a protecting group strategy can be employed to achieve higher regioselectivity. This involves:
-
Selective Protection: Protecting the hydroxyl groups at the 3 and 5 positions. This could potentially be achieved by forming a cyclic acetal or ketal, although this can be challenging. A more common approach in related syntheses is to use a bulky protecting group that preferentially reacts with the less sterically hindered hydroxyl groups.
-
Methylation: Methylating the unprotected 4-hydroxyl group.
-
Deprotection: Removing the protecting groups to yield the desired product.
While this adds extra steps to the synthesis, it can significantly improve the yield and purity of the final product by preventing the formation of unwanted isomers.[6]
Q4: What are the recommended analytical techniques for monitoring the reaction and characterizing the product?
-
Thin Layer Chromatography (TLC): A quick and effective method to monitor the progress of the reaction. By comparing the spots of the reaction mixture with the starting material and, if available, a standard of the product, one can determine the extent of the reaction.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative information about the composition of the reaction mixture, allowing for the determination of the ratio of starting material, desired product, and byproducts.[2]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for the structural elucidation and confirmation of the final product and any isolated byproducts. The chemical shifts and coupling constants of the aromatic protons and carbons will be distinct for each isomer.[7]
-
Mass Spectrometry (MS): Used to determine the molecular weight of the product and its fragments, confirming the addition of a methyl group.[8]
Quantitative Data Summary
The following table provides a hypothetical representation of how the stoichiometry of the methylating agent can influence the product distribution in the methylation of methyl gallate. Actual results may vary depending on the specific reaction conditions.
| Equivalents of Methylating Agent | Methyl Gallate (Starting Material) (%) | Methyl 3,5-dihydroxy-4-methoxybenzoate (Desired Product) (%) | Other Mono-methylated Isomers (%) | Di- and Tri-methylated Byproducts (%) |
| 0.8 | 30 | 50 | 15 | 5 |
| 1.0 | 10 | 65 | 15 | 10 |
| 1.2 | <5 | 55 | 20 | 25 |
| 2.0 | 0 | 10 | 30 | 60 |
Experimental Workflow
The general workflow for the synthesis of Methyl 3,5-dihydroxy-4-methoxybenzoate is outlined below.
Step 1: Esterification of Gallic Acid
A detailed protocol for the Fischer esterification of gallic acid can be found in the literature.[4] In a typical procedure, gallic acid is refluxed in methanol with a catalytic amount of sulfuric acid. The reaction is monitored by TLC until completion. Work-up involves neutralization and extraction to yield methyl gallate.
Step 2: Regioselective 4-O-Methylation of Methyl Gallate (Illustrative Protocol)
This is a generalized protocol and may require optimization.
-
Dissolve Methyl Gallate: In a round-bottom flask, dissolve methyl gallate (1.0 eq) in a suitable anhydrous solvent (e.g., acetone or DMF).
-
Add Base: Add a mild base, such as potassium carbonate (K₂CO₃, 1.1 eq), to the solution and stir the suspension at room temperature for 30 minutes.
-
Controlled Addition of Methylating Agent: Cool the mixture to 0 °C in an ice bath. Slowly add a solution of the methylating agent (e.g., dimethyl sulfate, 1.0 eq) in the same solvent dropwise over a period of 1-2 hours.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for several hours. Monitor the progress of the reaction by TLC every hour.
-
Work-up: Once the desired product is maximized, quench the reaction by adding water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel, using a gradient elution system (e.g., hexane/ethyl acetate) to separate the desired product from unreacted starting material and byproducts.[3]
Logical Workflow Diagram
Caption: Synthesis workflow for Methyl 3,5-dihydroxy-4-methoxybenzoate.
References
- BenchChem. (n.d.). Application Note: Laboratory Protocol for the Synthesis of Methyl 3-hydroxy-4,5-dimethoxybenzoate.
- BenchChem. (n.d.). Technical Support Center: Synthesis of Methyl 3-hydroxy-4,5-dimethoxybenzoate.
-
ResearchGate. (n.d.). Analytical HPLC chromatogram of methyl gallate showing single peaks.... Retrieved from [Link]
- Zhang, L., Liu, Y., & Wang, Y. (2018). Deprotonation Mechanism of Methyl Gallate: UV Spectroscopic and Computational Studies. International Journal of Molecular Sciences, 19(10), 3137.
- Unknown. (n.d.). III Analytical Methods.
-
PubChem. (n.d.). Methyl Gallate. Retrieved from [Link]
-
MDPI. (n.d.). RETRACTED: Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate. Retrieved from [Link]
- Perera, K. D., & Perera, B. (2020).
-
ResearchGate. (n.d.). Isolation of Gallic Acid and Methyl Gallate from Folium Toonea Sinensis and Validated Method for Their Quantitation Using LC-Based Technologies. Retrieved from [Link]
-
ResearchGate. (n.d.). Methyl 3,5-dihydroxy-4-methoxybenzoate. Retrieved from [Link]
- Farhoosh, R., & Nyström, L. (2022). Kinetics and stoichiometry of gallic acid and methyl gallate in scavenging DPPH radical as affected by the reaction solvent. Scientific Reports, 12(1), 8765.
- Berim, A., & Gang, D. R. (2012). A set of regioselective O-methyltransferases gives rise to the complex pattern of methoxylated flavones in sweet basil. Plant Physiology, 160(2), 1052–1069.
-
ResearchGate. (n.d.). The mass spectrum of methyl gallate and its fragmentation pattern. Retrieved from [Link]
- Farhoosh, R., & Nyström, L. (2022). Kinetics and stoichiometry of gallic acid and methyl gallate in scavenging DPPH radical as affected by the reaction solvent. Scientific Reports, 12(1), 8765.
- Kim, J., Lee, S., & Park, J. (2020). Mutational study-based identification of high activity O-methyltransferase for the regioselective methylation of epigallocatechin gallate. Enzyme and Microbial Technology, 134, 109483.
-
ResearchGate. (n.d.). (PDF) Kinetics and stoichiometry of gallic acid and methyl gallate in scavenging DPPH radical as affected by the reaction solvent. Retrieved from [Link]
- Lu, H., Meng, X., Yang, C. S. (2003). Enzymology of Methylation of Tea Catechins and Inhibition of Catechol-O-methyltransferase by (−)-Epigallocatechin Gallate. Drug Metabolism and Disposition, 31(5), 572-579.
- Unknown. (2021).
- Unknown. (n.d.).
- Chen, Y.-C., et al. (2021). Methyl gallate, gallic acid-derived compound, inhibit cell proliferation through increasing ROS production and apoptosis in hepatocellular carcinoma cells. PLOS ONE, 16(3), e0248521.
- Farhoosh, R., & Nyström, L. (2022). Kinetics and stoichiometry of gallic acid and methyl gallate in scavenging DPPH radical as affected by the reaction solvent. Scientific Reports, 12(1), 8765.
- Wang, Y., et al. (2019). Regiospecific methylation of all the hydroxyls in (+)-catechin by a stepwise differentiation strategy. Journal of the Science of Food and Agriculture, 99(8), 3785-3791.
- Kim, B.-G., et al. (2008). Altered regioselectivity of a poplar O-methyltransferase, POMT-7. Journal of Biotechnology, 137(1-4), 108-111.
- Li, N.-G., et al. (2009). An efficient partial synthesis of 4′-O-methylquercetin via regioselective protection and alkylation of quercetin. Beilstein Journal of Organic Chemistry, 5, 43.
- Chen, Y.-C., et al. (2021). Methyl gallate, gallic acid-derived compound, inhibit cell proliferation through increasing ROS production and apoptosis in hepatocellular carcinoma cells. PLOS ONE, 16(3), e0248521.
- Tundo, P., & Selva, M. (2002). Selective monomethylation reactions of methylene-active compounds with dimethylcarbonate. An example of clean synthesis. Green Chemistry, 4(5), 462-466.
- Chen, K., & Arnold, F. H. (2016). Late-stage oxidative C(sp3)–H methylation.
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- 8. researchgate.net [researchgate.net]
Removal of unreacted starting material in "Methyl 3,5-dihydroxy-4-methoxybenzoate" synthesis
Technical Support Center: Synthesis of Methyl 3,5-dihydroxy-4-methoxybenzoate
Welcome to the technical support center for the synthesis of Methyl 3,5-dihydroxy-4-methoxybenzoate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis and purification of this valuable compound. We will focus specifically on the persistent issue of unreacted starting material and provide actionable, field-proven solutions.
Frequently Asked Questions (FAQs)
Q1: How can I confirm the presence of unreacted starting material in my crude product?
The most common and efficient method for detecting unreacted starting material is Thin Layer Chromatography (TLC). You should run a TLC plate spotting your crude product, the starting material, and a co-spot (a mix of the crude product and starting material). Unreacted starting material will appear as a distinct spot with the same retention factor (Rf) as the starting material standard. Due to the phenolic acid nature of common precursors like 3,5-dihydroxybenzoic acid, this spot will typically be at a much lower Rf (more polar) than the desired product. 1H NMR spectroscopy can also be used; characteristic peaks of the starting material will be visible in the spectrum of the crude product.
Q2: My reaction seems to have stalled, leaving a significant amount of starting material. What are the primary causes?
Several factors can lead to an incomplete reaction in the synthesis of Methyl 3,5-dihydroxy-4-methoxybenzoate:
-
Insufficient Reagents: The stoichiometry of your methylating agent (e.g., dimethyl sulfate, methyl iodide) or the base (e.g., potassium carbonate) may be inadequate to drive the reaction to completion.[1][2]
-
Reaction Conditions: The reaction temperature might be too low, or the reaction time too short. Esterification and methylation reactions often require sufficient time and thermal energy to proceed to completion.[3]
-
Base Incompatibility: The chosen base may not be strong enough to deprotonate the phenolic hydroxyl groups effectively, which is a prerequisite for methylation.
-
Solvent Issues: The solubility of the starting material or reagents in the chosen solvent could be a limiting factor.
Q3: Is it better to try and force the reaction to completion or to remove the unreacted starting material during work-up?
While optimizing the reaction to maximize yield is always the primary goal, aggressively pushing the reaction with excess reagents or prolonged heating can lead to the formation of undesired side products, such as the fully methylated Methyl 3,4,5-trimethoxybenzoate.[4] Often, a more efficient and cleaner approach is to aim for a reasonable conversion and then selectively remove the unreacted starting material during the work-up and purification stages.
Troubleshooting Guide: Removal of Unreacted Starting Material
This section addresses the practical steps to take when faced with significant starting material contamination in your crude product.
Problem: A highly polar spot, corresponding to my starting material (e.g., 3,5-dihydroxybenzoic acid), is prominent on my TLC plate.
This is a common issue, particularly when using acidic starting materials. The free carboxylic acid group makes the starting material significantly more polar than the desired ester product.
Solution 1: Selective Liquid-Liquid Extraction (Acid-Base Extraction)
Causality: The key difference between the starting material (a carboxylic acid) and the product (a methyl ester) is their acidity. The carboxylic acid can be deprotonated by a weak base to form a water-soluble salt, while the ester and the less acidic phenolic hydroxyls on the product remain in the organic phase.
Experimental Protocol: Acid-Base Extraction
-
Dissolution: Dissolve the crude reaction mixture in an organic solvent such as ethyl acetate.
-
Basic Wash: Transfer the organic solution to a separatory funnel and wash it with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Typically, 2-3 washes are sufficient.
-
Expert Tip: You will likely observe effervescence (CO₂ gas) as the bicarbonate neutralizes the acidic starting material. Continue washing until the effervescence ceases.
-
-
Phase Separation: Allow the layers to separate and drain the aqueous layer. This layer now contains the deprotonated, water-soluble salt of your starting material.
-
Final Wash: Wash the organic layer with brine (saturated NaCl solution) to remove any residual water.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product, now significantly depleted of the acidic starting material.
Solution 2: Column Chromatography
Causality: Column chromatography separates compounds based on their differential adsorption to a stationary phase (like silica gel) and solubility in a mobile phase.[5] The more polar starting material will adhere more strongly to the polar silica gel, while the less polar product will travel down the column faster with the eluent.
Experimental Protocol: Silica Gel Column Chromatography
-
Column Packing: Prepare a silica gel column using a slurry packing method with your initial, least polar eluent.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent. Alternatively, for less soluble samples, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel.[5]
-
Elution: Begin elution with a non-polar solvent system and gradually increase the polarity. A common gradient for this separation is ethyl acetate in hexane.[5]
-
Example Gradient: Start with 10% ethyl acetate in hexane and gradually increase to 30-40% ethyl acetate.
-
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure.
Solution 3: Recrystallization
Causality: Recrystallization purifies a solid compound by dissolving it in a hot solvent and then allowing it to cool slowly, forming crystals. Impurities, such as the unreacted starting material, remain in the solution (mother liquor) if they are more soluble or present in smaller amounts.
Experimental Protocol: Recrystallization
-
Solvent Selection: The key is to find a solvent or solvent system in which your product, Methyl 3,5-dihydroxy-4-methoxybenzoate, is soluble when hot but sparingly soluble when cold. The unreacted starting material should ideally remain soluble at cold temperatures. A mixture of ethyl acetate and a non-polar solvent like hexane is often a good starting point.[5]
-
Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the hot primary solvent (e.g., ethyl acetate) until the solid dissolves completely.
-
Induce Crystallization: If using a solvent pair, add the less polar solvent (e.g., hexane) dropwise to the hot solution until it becomes slightly cloudy. Add a few drops of the hot primary solvent to redissolve the precipitate.
-
Cooling: Allow the flask to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the pure crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.
Data for Purification Strategy
The choice of purification method is guided by the differing physicochemical properties of the product and the likely starting materials.
| Compound | Structure | Molecular Weight ( g/mol ) | Polarity | Acidity (pKa) |
| 3,5-Dihydroxybenzoic Acid (Starting Material) | (HO)₂C₆H₃COOH | 154.12 | Very High | ~4.0 (Carboxylic Acid) |
| Methyl 3,5-dihydroxy-4-methoxybenzoate (Product) | (HO)₂C₆H₂(OCH₃)COOCH₃ | 198.17 | Moderate | ~9-10 (Phenolic OH) |
This data illustrates why an acid-base extraction is highly effective. The significant difference in pKa allows for selective separation.
Workflow for Purification Decision-Making
The following diagram outlines the logical workflow for purifying your crude Methyl 3,5-dihydroxy-4-methoxybenzoate.
Caption: Decision workflow for purification.
References
- BenchChem.
- BenchChem.
- BenchChem.
- ChemicalBook.
- ResearchGate.
- BenchChem. Methyl 3-hydroxy-4,5-dimethoxybenzoate: A Comprehensive Technical Guide for Researchers.
- MDPI.
- Google Patents.
Sources
Validation & Comparative
A Comparative Guide to the Antioxidant Activities of Methyl 3,5-dihydroxy-4-methoxybenzoate and Gallic Acid
For Researchers, Scientists, and Drug Development Professionals
In the continuous search for potent antioxidant compounds for therapeutic and industrial applications, derivatives of naturally occurring polyphenols are of significant interest. This guide provides an in-depth, objective comparison of the antioxidant properties of Methyl 3,5-dihydroxy-4-methoxybenzoate and its parent compound, gallic acid. While gallic acid is a well-established antioxidant benchmark, this guide will delve into the structural and potential mechanistic differences that influence the antioxidant capacity of its methylated and esterified derivative, Methyl 3,5-dihydroxy-4-methoxybenzoate. This analysis is grounded in established chemical principles and available data, offering a valuable resource for researchers in drug discovery and development.
Introduction to the Compounds
Gallic Acid (3,4,5-trihydroxybenzoic acid) is a naturally occurring phenolic acid found in a variety of plants, including gallnuts, tea leaves, and grapes.[1] Its potent antioxidant and anti-inflammatory properties have been extensively studied, making it a cornerstone in the field of free radical biology.[2] The therapeutic potential of gallic acid is attributed to its ability to scavenge a wide range of reactive oxygen species (ROS) and reactive nitrogen species (RNS), chelate metal ions, and modulate cellular signaling pathways involved in oxidative stress.[1][3]
Methyl 3,5-dihydroxy-4-methoxybenzoate is a derivative of gallic acid that has been isolated from natural sources. As a structurally related compound, it is also recognized for its potential as a natural antioxidant.[4] The key structural differences from gallic acid are the esterification of the carboxylic acid group to a methyl ester and the methylation of the hydroxyl group at the 4-position of the aromatic ring. These modifications can significantly impact the physicochemical properties and, consequently, the biological activity of the molecule.
Chemical Structures
The antioxidant activity of phenolic compounds is intrinsically linked to their chemical structure. Below are the structures of gallic acid and Methyl 3,5-dihydroxy-4-methoxybenzoate.
Caption: Proposed radical scavenging mechanism of Gallic Acid and its derivative.
Gallic acid can also chelate metal ions, such as iron and copper, which are involved in the generation of free radicals via the Fenton reaction. The structural modifications in Methyl 3,5-dihydroxy-4-methoxybenzoate may alter its metal-chelating properties.
Experimental Protocols for Antioxidant Activity Assessment
To facilitate further research and direct comparison, detailed protocols for two common in vitro antioxidant assays are provided below. For a definitive comparison, both compounds should be evaluated concurrently under identical experimental conditions.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay is based on the reduction of the stable DPPH radical by an antioxidant. The reduction of the DPPH radical is monitored by the decrease in its absorbance at approximately 517 nm. [5] Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare a 0.1 mM solution of DPPH in methanol. Store this solution in a dark bottle at 4°C.
-
Prepare stock solutions of the test compounds (Methyl 3,5-dihydroxy-4-methoxybenzoate and gallic acid) and a standard antioxidant (e.g., Trolox or ascorbic acid) in methanol.
-
-
Assay Procedure:
-
In a 96-well microplate, add various concentrations of the test compounds or standard.
-
Add the DPPH solution to each well. Include a control well containing only the solvent and the DPPH solution.
-
-
Incubation:
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
-
Measurement and Calculation:
-
Measure the absorbance at 517 nm using a microplate reader.
-
Calculate the percentage of DPPH radical scavenging activity using the following formula: % Scavenging = [ (A_control - A_sample) / A_control ] x 100 Where:
-
A_control is the absorbance of the control.
-
A_sample is the absorbance of the test sample.
-
-
Determine the IC50 value by plotting the percentage of scavenging activity against the concentration of the antioxidant.
-
Caption: Generalized workflow for the DPPH radical scavenging assay.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay
This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+). The reduction of the blue-green ABTS•+ is measured by the decrease in its absorbance at 734 nm.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.
-
To generate the ABTS radical cation (ABTS•+), mix the two solutions in a 1:1 ratio and allow the mixture to stand in the dark at room temperature for 12-16 hours.
-
Dilute the ABTS•+ solution with ethanol or phosphate-buffered saline (PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
-
Assay Procedure:
-
Add various concentrations of the test compounds or a standard antioxidant to the diluted ABTS•+ solution.
-
-
Incubation:
-
Incubate the mixture at room temperature for a specified time (e.g., 6 minutes).
-
-
Measurement and Calculation:
-
Measure the absorbance at 734 nm.
-
Calculate the percentage of ABTS•+ scavenging activity using the same formula as for the DPPH assay.
-
Determine the IC50 value from the plot of scavenging percentage against the antioxidant concentration.
-
Conclusion and Future Directions
Gallic acid is a well-established and potent natural antioxidant. Based on a structure-activity relationship analysis, its derivative, Methyl 3,5-dihydroxy-4-methoxybenzoate, is likely to exhibit antioxidant activity, though potentially to a lesser extent than its parent compound due to a reduced number of free hydroxyl groups.
The lack of direct comparative experimental data for Methyl 3,5-dihydroxy-4-methoxybenzoate highlights a significant research gap. Future studies should focus on performing direct, side-by-side comparisons of the antioxidant activities of these two compounds using standardized assays such as DPPH, ABTS, and FRAP. Furthermore, investigating their effects in cellular models of oxidative stress would provide valuable insights into how their structural differences, particularly in lipophilicity, influence their biological efficacy. Such research will be instrumental in fully elucidating the therapeutic potential of Methyl 3,5-dihydroxy-4-methoxybenzoate and other gallic acid derivatives.
References
-
Gallic acid: a versatile antioxidant with promising therapeutic and industrial applications. RSC Publishing. Available at: [Link]
-
Antioxidant, Anti-Inflammatory, and Oral Bioavailability of Novel Sulfonamide Derivatives of Gallic Acid. PMC - NIH. Available at: [Link]
-
Characterization and Antioxidant Activity of Gallic Acid Derivative. AIP Publishing. Available at: [Link]
-
Evaluation of the antioxidant and prooxidant actions of gallic acid and its derivatives. Journal of Agricultural and Food Chemistry. Available at: [Link]
-
Antioxidant and Anti-Inflammatory Activity Determination of One Hundred Kinds of Pure Chemical Compounds Using Offline and Online Screening HPLC Assay. PMC - NIH. Available at: [Link]
-
Characterization and antioxidant activity of gallic acid derivative. AIP Publishing. Available at: [Link]
-
Potential Antioxidant Activity Methods DPPH, ABTS, FRAP, Total Phenol and Total Flavonoid Levels of Macaranga hypoleuca (Reichb. - E3S Web of Conferences. Available at: [Link]
-
Structure–antioxidant activity relationships of gallic acid and phloroglucinol. ResearchGate. Available at: [Link]
-
Comparative Effects of the Potent Antioxidant 3,5-Dihydroxy-4-methoxybenzyl Alcohol and Gallic Acid on the Growth and Death of RAW264.7 Macrophages and Lung Cancer A549 Cells In Vitro. MDPI. Available at: [Link]
-
antioxidant activity ic50: Topics by Science.gov. Available at: [Link]
-
IC50 values of antioxidant activities, DPPH and ABTS radical scavenging... ResearchGate. Available at: [Link]
-
Verification of the Conditions for Determination of Antioxidant Activity by ABTS and DPPH Assays—A Practical Approach. NIH. Available at: [Link]
-
Methyl 3,5-dihydroxy-4-methoxybenzoate. | Download Scientific Diagram. ResearchGate. Available at: [Link]
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- 5. Structure-activity relationship analysis of antioxidant ability and neuroprotective effect of gallic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Differentiating Methyl Benzoate Isomers by NMR
Introduction: The Analytical Imperative in Isomer Characterization
In the realm of pharmaceutical development and synthetic chemistry, the unambiguous identification of constitutional isomers is not merely an academic exercise; it is a critical determinant of a compound's efficacy, safety, and intellectual property value. Closely related isomers can exhibit dramatically different biological activities, making their precise structural elucidation a cornerstone of regulatory compliance and successful drug design. This guide provides an in-depth, practical workflow for differentiating three closely related and synthetically plausible isomers of a substituted methyl benzoate, derived from gallic acid precursors: Methyl 3,5-dihydroxy-4-methoxybenzoate and its isomeric impurities.
We will move beyond a simple recitation of data, focusing instead on the strategic application of one- and two-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy. The logic behind each experimental choice will be explored, providing a robust, self-validating methodology for researchers confronting similar analytical challenges.
The Isomeric Challenge: More Than Just a Shift in Position
The synthesis of substituted aromatic compounds, such as those derived from gallic acid, can often yield a mixture of isomers.[1] The three isomers under consideration—Methyl 3,5-dihydroxy-4-methoxybenzoate (1) , Methyl 3,4-dihydroxy-5-methoxybenzoate (2) , and the common related compound Methyl 4-hydroxy-3,5-dimethoxybenzoate (3, Methyl Syringate) —possess the same molecular formula but differ in the placement of hydroxyl and methoxy groups. This subtle variation profoundly impacts their electronic and magnetic environments, which can be expertly decoded by NMR.
| Compound | Structure | Key Differentiating Feature |
| 1: Methyl 3,5-dihydroxy-4-methoxybenzoate | ![]() | Symmetric, One Methoxy Group |
| 2: Methyl 3,4-dihydroxy-5-methoxybenzoate | ![]() | Asymmetric, One Methoxy Group |
| 3: Methyl 4-hydroxy-3,5-dimethoxybenzoate | ![]() | Symmetric, Two Methoxy Groups |
Note: Placeholder images are used for structural representation.
Foundational NMR Principles in Aromatic Systems
To differentiate these isomers, we must leverage fundamental NMR principles related to chemical equivalence, shielding/deshielding effects, and through-bond scalar coupling.
-
Symmetry and Chemical Equivalence : Molecular symmetry is the most powerful initial tool for isomer differentiation. A plane of symmetry renders protons and carbons reflected across that plane chemically and magnetically equivalent, resulting in fewer signals in the NMR spectrum.[2][3][4] As we will see, compounds 1 and 3 possess a key symmetry element that is absent in 2 .
-
Substituent Effects on Chemical Shift : The electronic nature of substituents dramatically influences the chemical shifts of aromatic protons and carbons.[5] Electron-donating groups (EDGs) like hydroxyl (-OH) and methoxy (-OCH₃) increase electron density on the ring, particularly at the ortho and para positions, shielding these nuclei and shifting their signals upfield (to a lower ppm value).[6][7] Conversely, electron-withdrawing groups (EWGs) like the methyl ester (-COOCH₃) deshield the ring, shifting signals downfield.[5]
-
Spin-Spin Coupling : The interaction between non-equivalent protons on a benzene ring provides definitive information about their relative positions. The magnitude of the coupling constant (J) is distance-dependent:
A Strategic Workflow for Isomer Elucidation
A multi-step approach, beginning with simple 1D experiments and progressing to more information-rich 2D experiments, provides the most efficient and definitive path to structure confirmation.
Caption: Logical workflow for NMR-based isomer differentiation.
Step 1: ¹H NMR – The Initial Screen
The proton NMR spectrum provides the first and most immediate clues, primarily through signal count, integration, and splitting patterns.
-
Compound 1 (Symmetric) : Due to the plane of symmetry bisecting the C1-C4 axis, the two aromatic protons (H-2 and H-6) are chemically equivalent. They will appear as a single signal, integrating to 2H.
-
Compound 2 (Asymmetric) : The lack of symmetry makes H-2 and H-6 chemically distinct. They will appear as two separate signals, each integrating to 1H. These protons are meta to each other, so they should appear as two doublets with a small coupling constant (⁴J ≈ 2-3 Hz).[8]
-
Compound 3 (Symmetric) : This isomer is also symmetric. Like compound 1 , it will show a single aromatic signal for H-2 and H-6, integrating to 2H. However, a crucial differentiator is the presence of two equivalent methoxy groups, which will produce a sharp singlet integrating to 6H in the ~3.8-4.0 ppm region.
Step 2: ¹³C NMR and DEPT – Mapping the Carbon Framework
The ¹³C NMR spectrum, particularly when combined with a DEPT (Distortionless Enhancement by Polarization Transfer) experiment, confirms the deductions from the ¹H spectrum by revealing the number of unique carbon environments.
-
Compound 1 (Symmetric) : Expect 5 aromatic carbon signals (C-1, C-2/6, C-3/5, C-4) plus the carbonyl and two methyl carbons, for a total of 8 signals.
-
Compound 2 (Asymmetric) : All 6 aromatic carbons are unique. This will result in 6 aromatic signals plus the carbonyl and two methyl carbons, for a total of 9 signals.
-
Compound 3 (Symmetric) : Expect 5 aromatic carbon signals (similar to 1 ) plus the carbonyl and two methyl carbons (one for the ester, one for the two equivalent methoxy groups), for a total of 8 signals.
The DEPT-135 experiment will positively identify CH carbons and negatively identify CH₃ carbons, helping to assign the aromatic and methyl signals unambiguously.
Step 3: 2D NMR – The Definitive Connectivity Proof
While 1D NMR can often distinguish these specific isomers, 2D NMR provides irrefutable proof of the atomic connectivity, a necessity for publication and regulatory submission. The Heteronuclear Multiple Bond Correlation (HMBC) experiment is the most powerful tool for this task.[10][11]
HMBC (Heteronuclear Multiple Bond Correlation) : This experiment reveals correlations between protons and carbons that are two or three bonds away (²JCH and ³JCH). This allows us to "walk" across the molecule, connecting protons to non-protonated (quaternary) carbons and piecing together the full structure.
Key HMBC Correlations for Compound 1 (Methyl 3,5-dihydroxy-4-methoxybenzoate):
-
Aromatic Protons (H-2/H-6) : These protons will show a ³J correlation to the methoxy-substituted carbon (C-4) and a ²J correlation to the hydroxyl-substituted carbons (C-3/C-5). They will also show a crucial ³J correlation to the carbonyl carbon of the ester group.
-
Methoxy Protons (-OCH₃) : The protons of the methoxy group will show a strong ³J correlation only to the carbon they are attached to, C-4.
-
Methyl Ester Protons (-COOCH₃) : These protons will show a strong ³J correlation to the carbonyl carbon.
By mapping these connections, the substitution pattern is unequivocally established. For example, finding a correlation from the methoxy protons to a carbon that also correlates with both aromatic protons is definitive proof of the 1,3,4,5-substitution pattern of compound 1 .
Caption: Key HMBC correlations confirming the structure of Compound 1.
Comparative Data Summary
The following table summarizes the key expected NMR data that allows for the differentiation of the three isomers. Chemical shifts (δ) are approximate and can vary based on solvent and concentration.
| NMR Feature | Compound 1 | Compound 2 | Compound 3 |
| ¹H Aromatic Signals | 1 signal (2H, singlet) | 2 signals (1H each, d, J≈2-3 Hz) | 1 signal (2H, singlet) |
| ¹H Methoxy Signals | 1 signal (3H, singlet) | 1 signal (3H, singlet) | 1 signal (6H, singlet) |
| Total ¹³C Signals | 8 | 9 | 8 |
| Symmetry | Yes | No | Yes |
| Key HMBC Correlation | H-2/6 → C-4 (methoxy-bearing) | H-2 → C-4 (OH-bearing)H-6 → C-5 (methoxy-bearing) | H-2/6 → C-3/5 (methoxy-bearing) |
Experimental Protocols
Sample Preparation
-
Solvent Selection : Choose a deuterated solvent in which the sample is fully soluble, typically Chloroform-d (CDCl₃) or DMSO-d₆. DMSO-d₆ is often preferred for phenolic compounds as it can slow the exchange of hydroxyl protons, sometimes allowing them to be observed.
-
Concentration : Dissolve 5-10 mg of the purified analyte in 0.6-0.7 mL of the chosen deuterated solvent.
-
Filtration : Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.
-
Internal Standard : Tetramethylsilane (TMS) is typically added by the manufacturer as a 0 ppm reference.
NMR Data Acquisition
The following are general parameters for a 400 or 500 MHz spectrometer. Optimization may be required.
-
¹H NMR :
-
Pulse Program : Standard single pulse (zg30).
-
Spectral Width : -2 to 12 ppm.
-
Acquisition Time : ~3 seconds.
-
Relaxation Delay (d1) : 2 seconds.
-
Number of Scans : 8-16.
-
-
¹³C{¹H} NMR :
-
Pulse Program : Standard proton-decoupled (zgpg30).
-
Spectral Width : 0 to 220 ppm.
-
Acquisition Time : ~1.5 seconds.
-
Relaxation Delay (d1) : 2 seconds.
-
Number of Scans : 1024 or more, depending on concentration.
-
-
DEPT-135 :
-
Pulse Program : Standard DEPT-135 sequence.
-
Parameters : Use standard parameters provided by the spectrometer software.
-
-
gCOSY :
-
Pulse Program : Standard gradient-selected COSY (cosygpqf).
-
Data Points : 2048 (F2) x 256 (F1).
-
Number of Scans : 2-4 per increment.
-
-
gHSQC :
-
Pulse Program : Standard gradient-selected HSQC with sensitivity enhancement (hsqcedetgpsisp2.3).
-
Spectral Width (F1) : 0 to 165 ppm (or as needed).
-
¹JCH Coupling Constant : Set to ~145 Hz for aromatic C-H.
-
-
gHMBC :
-
Pulse Program : Standard gradient-selected HMBC (hmbcgplpndqf).
-
Long-Range Coupling Delay : Optimized for ⁿJCH of 8 Hz.
-
Number of Scans : 8-16 per increment.
-
Conclusion
The differentiation of constitutional isomers like Methyl 3,5-dihydroxy-4-methoxybenzoate and its related compounds is a challenge readily met by a systematic and logical application of modern NMR spectroscopy. While ¹H NMR provides powerful initial insights based on symmetry and signal multiplicity, it is the irrefutable connectivity evidence from 2D experiments, particularly HMBC, that provides the gold standard for structural verification. By understanding the causal principles behind the observed spectral data and following a structured analytical workflow, researchers can confidently and accurately characterize their molecules, ensuring the integrity and success of their scientific endeavors.
References
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Spectral Database for Organic Compounds (SDBS) . National Institute of Advanced Industrial Science and Technology (AIST), Japan. [Link][12][13][14]
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NMRShiftDB . University of Cologne. A web database for organic structures and their NMR spectra. [Link][15]
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Scott, K. N. (1972). ¹³C N.M.R. Studies. X. ¹³C Spectra of Some Substituted Methyl Benzoates . Canadian Journal of Chemistry, 50(12), 234-242. [Link][16][17]
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Wiley Science Solutions Spectral Databases . Wiley. Comprehensive collections of spectral data. [Link][18]
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Electrophilic Aromatic Substitution, Nitration of Methyl Benzoate . Anasazi Instruments. Provides example spectra for substituted methyl benzoate. [Link][2]
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NMR Spectroscopy of Benzene Derivatives . Moodle. An overview of NMR principles for aromatic compounds. [Link][5]
-
Protons on aromatic rings in NMR . Chemistry Stack Exchange. A discussion on factors affecting aromatic proton chemical shifts. [Link][19]
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Diehl, P. (1961). Proton Chemical Shifts in Polysubstituted Benzenes . The Journal of Chemical Physics, 35(5), 1820-1826. [Link][20]
-
Assigning the ¹H-NMR Signals of Aromatic Ring ¹H-atoms . A guide to predicting and assigning aromatic signals. [Link][6]
-
Spectroscopy of Aromatic Compounds . Chemistry LibreTexts. Covers characteristic absorptions of aromatic compounds. [Link][21]
-
PubChem Compound Summary for CID 2733956, Methyl 3-hydroxy-4,5-dimethoxybenzoate . National Center for Biotechnology Information. [Link][22]
-
How to Predict the Number of Signals in a 1H NMR . YouTube video by Chemistry with Caroline. Explains symmetry and chemical equivalence. [Link][3]
-
How NMR Helps Identify Isomers in Organic Chemistry? . Creative Biostructure. Discusses the role of NMR in distinguishing constitutional isomers. [Link][23]
-
How ortho, para, meta groups of an aromatic molecule are identified in a NMR spectrum? . ResearchGate. Discussion on identifying substitution patterns by coupling constants. [Link][8]
-
How to Analyze Chemical Shift in the Aromatic Region (1H NMR) . YouTube video by Chemistry with Caroline. Explains substituent effects on aromatic shifts. [Link][7]
-
2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC . YouTube video by Ed(ucation) in Chemistry. An introduction to common 2D NMR techniques. [Link][10]
-
Lecture 22. Aspects of COSY, HMQC, HMBC, and Related Experiments . YouTube video by UCIrvine. Graduate-level discussion of 2D NMR. [Link][24]
-
2D NMR- Worked Example 2 (HSQC and HMBC) . YouTube video by Chem Help ASAP. A worked example using HSQC and HMBC to differentiate isomers. [Link][11]
-
Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy . Oxford Instruments. Application note on using NMR to distinguish isomers. [Link][4]
-
How to determine the position of groups of atoms on a benzene ring . Quora. Discussion on using coupling constants to determine substitution patterns. [Link][9]
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A Comparative Guide to the Biological Efficacy of Methyl 3,5-dihydroxy-4-methoxybenzoate and its Parent Compound, Syringic Acid
For researchers, scientists, and drug development professionals, understanding the nuanced differences in biological activity imparted by subtle chemical modifications is paramount. This guide provides an in-depth technical comparison of Methyl 3,5-dihydroxy-4-methoxybenzoate and its parent compound, Syringic Acid (4-hydroxy-3,5-dimethoxybenzoic acid). While specific experimental data on Methyl 3,5-dihydroxy-4-methoxybenzoate is emerging, this guide synthesizes available information and leverages the extensive research on its well-characterized parent, Syringic Acid, to provide a comparative framework. We will explore their antioxidant, anti-inflammatory, and cytotoxic properties, supported by experimental data and detailed protocols.
Introduction: Chemical Structures and Rationale for Comparison
Methyl 3,5-dihydroxy-4-methoxybenzoate is a phenolic compound that can be conceptually derived from Syringic Acid through demethylation of one methoxy group and esterification of the carboxylic acid moiety. These modifications can significantly impact the molecule's physicochemical properties, such as lipophilicity and hydrogen-donating ability, which in turn are expected to modulate its biological activity. Syringic acid itself is a well-known natural phenolic compound found in various plants and fruits, exhibiting a wide range of therapeutic properties including antioxidant, anti-inflammatory, and anticancer effects.[1][2] This comparison aims to elucidate how these specific structural changes might alter the therapeutic potential of the core phenolic scaffold.
Comparative Analysis of Biological Activities
Antioxidant Activity
The antioxidant capacity of phenolic compounds is largely attributed to their ability to scavenge free radicals. This activity is critically dependent on the number and arrangement of hydroxyl groups on the aromatic ring.[3]
Syringic Acid has demonstrated potent free radical scavenging properties.[2] In the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay, syringic acid has shown significant activity, with reported IC50 values indicating its efficacy. For instance, one study reported an IC50 value of 9.8 μg/mL.[4] Another study reported a strong radical scavenging activity with an IC50 of 19.86 µg/mL.[5]
Methyl 3,5-dihydroxy-4-methoxybenzoate , while less studied, has been identified as a natural antioxidant. The presence of two hydroxyl groups suggests it retains radical scavenging capabilities. However, the esterification of the carboxylic acid group may alter its antioxidant potential. Some studies on other phenolic acids have shown that esterification can either maintain or in some cases enhance antioxidant activity, potentially by increasing lipophilicity and allowing for better interaction with lipid-based radical species.[6]
Data Presentation: Antioxidant Activity
| Compound | Assay | IC50 (µg/mL) | Citation |
| Syringic Acid | DPPH Radical Scavenging | 9.8 | [4] |
| Syringic Acid | DPPH Radical Scavenging | 19.86 | [5] |
| Methyl 3,5-dihydroxy-4-methoxybenzoate | DPPH Radical Scavenging | Data Not Available | - |
Anti-inflammatory Activity
Chronic inflammation is a key factor in the pathogenesis of numerous diseases. Phenolic compounds are known to exert anti-inflammatory effects through various mechanisms, including the inhibition of pro-inflammatory enzymes and modulation of inflammatory signaling pathways.
Syringic Acid exhibits significant anti-inflammatory properties. It has been shown to inhibit protein denaturation and proteinase activity in vitro, with IC50 values of 49.38±0.56 µg/ml and 53.73±0.27 µg/ml, respectively.[7] Mechanistically, syringic acid has been demonstrated to suppress the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), key enzymes in the inflammatory cascade.[8][9] This suppression is mediated, at least in part, by the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway, a central regulator of inflammation.[10][11][12]
Methyl 3,5-dihydroxy-4-methoxybenzoate's anti-inflammatory potential is yet to be extensively characterized. However, its structural similarity to other anti-inflammatory phenolic compounds suggests it may also interfere with inflammatory pathways. The modulation of the NF-κB pathway is a common mechanism for such compounds, and it is plausible that this molecule could exhibit similar activity.
Data Presentation: In Vitro Anti-inflammatory Activity
| Compound | Assay | IC50 (µg/mL) | Citation |
| Syringic Acid | Inhibition of Protein Denaturation | 49.38 ± 0.56 | [7] |
| Syringic Acid | Proteinase Inhibition | 53.73 ± 0.27 | [7] |
| Methyl 3,5-dihydroxy-4-methoxybenzoate | Various | Data Not Available | - |
Cytotoxic Activity
The potential of a compound to induce cell death in cancer cells is a critical aspect of anticancer drug discovery.
Syringic Acid has been shown to exhibit cytotoxic effects against various cancer cell lines. For example, it induced cytotoxicity in gastric cancer cells with an IC50 of 30 μg/mL.[13] In another study, the IC50 value for syringic acid against oral squamous cell carcinoma SCC131 cells was found to be 25 µM.[14] The proposed mechanisms often involve the induction of apoptosis through the modulation of key signaling pathways such as AKT/mTOR.[13][15]
The cytotoxic potential of Methyl 3,5-dihydroxy-4-methoxybenzoate has not been widely reported. The structural modifications could influence its uptake by cancer cells and its interaction with molecular targets, thus altering its cytotoxic profile compared to syringic acid.
Data Presentation: Cytotoxic Activity
| Compound | Cancer Cell Line | IC50 | Citation |
| Syringic Acid | Gastric Cancer (AGS) | 30 µg/mL | [13] |
| Syringic Acid | Oral Squamous Carcinoma (SCC131) | 25 µM | [14] |
| Methyl 3,5-dihydroxy-4-methoxybenzoate | Various | Data Not Available | - |
Mechanistic Insights: Signaling Pathways
A key mechanism underlying the anti-inflammatory effects of many phenolic compounds is the inhibition of the NF-κB signaling pathway.
Caption: The NF-κB signaling pathway and potential inhibition by phenolic compounds.
This pathway is a critical regulator of inflammatory responses. Inflammatory stimuli activate the IKK complex, leading to the phosphorylation and subsequent degradation of IκBα. This releases the NF-κB dimer, allowing it to translocate to the nucleus and induce the expression of pro-inflammatory genes. Syringic acid has been shown to inhibit this pathway, thereby reducing inflammation.[10][11] It is hypothesized that Methyl 3,5-dihydroxy-4-methoxybenzoate may exert similar effects.
Experimental Protocols
To facilitate further research and direct comparison, detailed protocols for key in vitro assays are provided below.
Protocol 1: DPPH Radical Scavenging Assay
This assay is a standard method for evaluating the antioxidant activity of compounds.[16][17][18]
Caption: Workflow for the DPPH radical scavenging assay.
Methodology:
-
Reagent Preparation:
-
Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol. Keep this solution in a light-protected container.
-
Prepare stock solutions of the test compounds (Methyl 3,5-dihydroxy-4-methoxybenzoate and Syringic Acid) and a positive control (e.g., ascorbic acid) in a suitable solvent (e.g., methanol or DMSO).
-
Perform serial dilutions of the stock solutions to obtain a range of concentrations for testing.
-
-
Assay Procedure:
-
In a 96-well microplate, add 100 µL of each concentration of the test compounds and positive control to respective wells.
-
Add 100 µL of the DPPH solution to each well.
-
For the blank, add 100 µL of the solvent instead of the test compound.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at 517 nm using a microplate reader.
-
Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100
-
Plot the percentage of inhibition against the concentration of the test compounds to determine the IC50 value (the concentration required to inhibit 50% of the DPPH radicals).
-
Protocol 2: Nitric Oxide (NO) Production Assay (Griess Assay)
This assay measures nitrite, a stable metabolite of NO, to quantify NO production by cells, often in the context of inflammation.[19][20][21][22]
Methodology:
-
Cell Culture and Treatment:
-
Seed RAW 264.7 macrophage cells in a 96-well plate and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of the test compounds for 1-2 hours.
-
Stimulate the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) to induce NO production and incubate for 24 hours.
-
-
Griess Reagent Preparation:
-
Prepare Griess Reagent A: 1% (w/v) sulfanilamide in 5% phosphoric acid.
-
Prepare Griess Reagent B: 0.1% (w/v) N-(1-naphthyl)ethylenediamine dihydrochloride in water.
-
-
Assay Procedure:
-
Collect 50 µL of the cell culture supernatant from each well.
-
Add 50 µL of Griess Reagent A to each supernatant sample and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent B and incubate for another 10 minutes at room temperature, protected from light.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 540 nm.
-
Prepare a standard curve using known concentrations of sodium nitrite to determine the nitrite concentration in the samples.
-
Calculate the percentage of inhibition of NO production compared to the LPS-stimulated control.
-
Protocol 3: Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[23][24][25][26]
Methodology:
-
Cell Seeding and Treatment:
-
Seed cancer cells (e.g., AGS or SCC131) in a 96-well plate and allow them to attach.
-
Treat the cells with a range of concentrations of the test compounds and incubate for 24-48 hours.
-
-
MTT Incubation:
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C until purple formazan crystals are visible.
-
-
Formazan Solubilization:
-
Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.
-
Mix thoroughly to dissolve the formazan crystals.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at a wavelength of 570 nm.
-
Calculate the percentage of cell viability relative to the untreated control cells.
-
Plot the percentage of viability against the compound concentration to determine the IC50 value.
-
Conclusion and Future Directions
This guide provides a comparative analysis of the biological activities of Methyl 3,5-dihydroxy-4-methoxybenzoate and its parent compound, Syringic Acid. The available data strongly supports the antioxidant, anti-inflammatory, and cytotoxic properties of Syringic Acid, with well-defined mechanisms of action. While direct experimental evidence for Methyl 3,5-dihydroxy-4-methoxybenzoate is limited, its structural features suggest it is a promising candidate for possessing similar, and potentially modulated, biological activities. The esterification and altered hydroxylation pattern could influence its bioavailability and interaction with molecular targets, warranting further investigation.
Future research should focus on the direct experimental evaluation of Methyl 3,5-dihydroxy-4-methoxybenzoate using the standardized assays outlined in this guide. Such studies will provide the necessary quantitative data to make a definitive comparison with Syringic Acid and to fully elucidate the therapeutic potential of this interesting phenolic compound.
References
- ACME Research Solutions. (2024, February 23). DPPH Scavenging Assay Protocol- Detailed Procedure. Retrieved from https://www.acmeresearchsolutions.com/blogs/dpph-scavenging-assay-protocol
- Springer Nature Experiments. Cytotoxicity MTT Assay Protocols and Methods. Retrieved from https://experiments.springernature.com/search?query=Cytotoxicity+MTT+Assay
- BroadPharm. (2022, January 18). Protocol for Cell Viability Assays. Retrieved from https://broadpharm.com/blog/protocol-for-cell-viability-assays-art-81.html
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- Frontiers. Unveiling the antioxidant and anti-inflammatory potential of syringic acid: mechanistic insights and pathway interactions. Retrieved from https://www.frontiersin.org/articles/10.3389/fphar.2024.1384386/full
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- PMC - PubMed Central. Unveiling the antioxidant and anti-inflammatory potential of syringic acid: mechanistic insights and pathway interactions. Retrieved from https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11128362/
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- IMSEAR Repository. In Vitro Anti-Inflammatory Activity Of Syringic Acid. Retrieved from https://imsear.searo.who.int/jspui/handle/123456789/204217
- Bio-protocol. Experimental protocol of DPPH assay to assess the antioxidant activity of EOs. Retrieved from https://bio-protocol.org/exchange/posts/71018
- NCBI Bookshelf - NIH. (2013, May 1). Cell Viability Assays - Assay Guidance Manual. Retrieved from https://www.ncbi.nlm.nih.gov/books/NBK144065/
- Benchchem. Application Note: Laboratory Protocol for the Synthesis of Methyl 3-hydroxy-4,5-dimethoxybenzoate. Retrieved from https://www.benchchem.
- ResearchGate. Theoretical and Experimental Studies of the Antioxidant and Antinitrosant Activity of Syringic Acid | Request PDF. Retrieved from https://www.researchgate.net/publication/362947155_Theoretical_and_Experimental_Studies_of_the_Antioxidant_and_Antinitrosant_Activity_of_Syringic_Acid
- Benchchem. Application Notes: Quantifying Nitric Oxide Production with the Griess Reaction. Retrieved from https://www.benchchem.
- Benchchem. Application Note and Protocol: DPPH Radical Scavenging Assay for 13-Dehydroxyindaconitine. Retrieved from https://www.benchchem.
- ScienCell Research Laboratories. Nitric Oxide Assay (NO). Retrieved from https://sciencellonline.com/media/wysiwyg/manuals/8098.pdf
- Benchchem. Validating the Molecular Targets of Syringic Acid in Cancer Cell Lines: A Comparative Guide. Retrieved from https://www.benchchem.
- MDPI. Measurement of Nitric Oxide Production in Biological Systems by Using Griess Reaction Assay. Retrieved from https://www.mdpi.com/1420-3049/12/8/1661
- G-Biosciences. DPPH Antioxidant Assay, Cat # BAQ103, BAQ104 BAQ. Retrieved from https://www.gbiosciences.com/image/pdfs/protocol/BAQ103_protocol.pdf
- Bio-protocol. 2.5.4. DPPH∙ Radical Scavenging Assay.
- PMC - PubMed Central. Syringic acid demonstrates an anti-inflammatory effect via modulation of the NF-κB-iNOS-COX-2 and JAK-STAT signaling pathways in methyl cellosolve-induced hepato-testicular inflammation in rats. Retrieved from https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10184048/
- R&D Systems. Nitric Oxide (NO2 /NO3 ) Assay. Retrieved from https://www.rndsystems.com/resources/protocols/nitric-oxide-no2-no3-assay-protocol
- Sigma-Aldrich. Nitrite Assay Kit (Griess Reagent). Retrieved from https://www.sigmaaldrich.com/deepweb/assets/sigmaaldrich/product/documents/343/915/mak367bul.pdf
- PMC - NIH. (2021, December 14). Effects of Syringic Acid on Apoptosis, Inflammation, and AKT/mTOR Signaling Pathway in Gastric Cancer Cells. Retrieved from https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8688555/
- ResearchGate. (2025, August 6). Structure-Property-Activity Relationship of Phenolic Acids and Derivatives. Protocatechuic Acid Alkyl Esters | Request PDF. Retrieved from https://www.researchgate.
- ChemicalBook. METHYL 3,5-DIHYDROXY-4-METHYLBENZOATE synthesis. Retrieved from https://www.chemicalbook.com/synthesis/24093-81-0.html
- PubMed. (2023, May 5). Syringic acid demonstrates an anti-inflammatory effect via modulation of the NF-κB-iNOS-COX-2 and JAK-STAT signaling pathways in methyl cellosolve-induced hepato-testicular inflammation in rats. Retrieved from https://pubmed.ncbi.nlm.nih.gov/37197735/
- PubMed. (2023, December 14). Inhibition of TLR4, NF-κB, and INOS pathways mediates ameliorative effect of syringic acid in experimental ulcerative colitis in rats. Retrieved from https://pubmed.ncbi.nlm.nih.gov/38095759/
- ResearchGate. (2023, December 16). (PDF) Inhibition of TLR4, NF-κB, and INOS pathways mediates ameliorative effect of syringic acid in experimental ulcerative colitis in rats. Retrieved from https://www.researchgate.
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A Comparative Guide to the Antioxidant Potential of Methyl 3,5-dihydroxy-4-methoxybenzoate and Other Leading Natural Antioxidants
For researchers, scientists, and drug development professionals, the quest for potent and effective natural antioxidants is a continuous endeavor. This guide provides an in-depth technical comparison of Methyl 3,5-dihydroxy-4-methoxybenzoate against established natural antioxidants: Vitamin C (Ascorbic Acid), Vitamin E (α-Tocopherol), and Quercetin.
Navigating the landscape of antioxidant research often reveals that while some compounds are extensively studied, others, like Methyl 3,5-dihydroxy-4-methoxybenzoate, have a more nascent body of literature. Direct, quantitative comparative data for this specific molecule in standardized antioxidant assays is not yet widely available. Therefore, this guide will employ a scientifically grounded approach by leveraging data from structurally analogous and closely related phenolic compounds, namely Methyl Syringate (Methyl 4-hydroxy-3,5-dimethoxybenzoate) and Methyl 3,4-dihydroxybenzoate . This comparative analysis will provide valuable insights into the potential antioxidant efficacy and mechanisms of Methyl 3,5-dihydroxy-4-methoxybenzoate.
The Antioxidant Landscape: A Comparative Overview
Antioxidants are crucial for mitigating the detrimental effects of oxidative stress, a key factor in the pathogenesis of numerous diseases. Their efficacy is primarily determined by their ability to neutralize reactive oxygen species (ROS) and reactive nitrogen species (RNS). This is often quantified using standardized in vitro assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical cation decolorization assay, and the FRAP (Ferric Reducing Antioxidant Power) assay.
Structural and Mechanistic Insights
-
Methyl 3,5-dihydroxy-4-methoxybenzoate is a phenolic compound. Its antioxidant potential is predicted to stem from the hydroxyl groups on the benzene ring, which can donate hydrogen atoms to neutralize free radicals. Its structural similarity to other gallic acid and syringic acid derivatives suggests it may possess significant antioxidant and anti-inflammatory properties. One study identified it as a natural antioxidant compound with potential antimicrobial properties[1].
-
Vitamin C (Ascorbic Acid) is a water-soluble antioxidant that can directly scavenge a wide variety of ROS and RNS[2][3]. It also plays a crucial role in regenerating other antioxidants, such as Vitamin E, from their radical forms[3][4].
-
Vitamin E (α-Tocopherol) is a lipid-soluble antioxidant that is a primary defender against lipid peroxidation in cell membranes[5][6]. It acts as a chain-breaking antioxidant, effectively terminating free radical chain reactions[5].
-
Quercetin , a flavonoid ubiquitously found in plants, is a potent antioxidant due to its unique chemical structure, featuring multiple hydroxyl groups and a catechol group in the B-ring[7][8]. It can chelate metal ions, thereby preventing the generation of free radicals, and also scavenge radicals directly[9].
Quantitative Comparison of Antioxidant Activity
The following table summarizes the available quantitative data from DPPH and ABTS assays for our selected antioxidants and the proxy compounds for Methyl 3,5-dihydroxy-4-methoxybenzoate. The IC50 value represents the concentration of the antioxidant required to scavenge 50% of the free radicals in the assay; a lower IC50 value indicates higher antioxidant activity.
| Antioxidant | Assay | IC50 Value | Reference |
| Methyl Syringate (Proxy) | DPPH | - | |
| ABTS | - | ||
| Cellular ROS Reduction | Reduced ROS activity by up to 66% in neutrophils | [10] | |
| Vitamin C (Ascorbic Acid) | DPPH | 3.37 µg/mL | [11] |
| DPPH | 10.65 µg/mL | [12] | |
| ABTS | - | ||
| Vitamin E (as Trolox) | DPPH | - | |
| ABTS | - | ||
| Quercetin | DPPH | 4.97 µg/mL | [13] |
| ABTS | 2.10 µg/mL (for a fraction rich in quercetin-like compounds) | [13] |
Mechanistic Insights: Signaling Pathways in Antioxidant Defense
The antioxidant effects of these compounds are not solely due to direct radical scavenging but also involve the modulation of cellular signaling pathways that control endogenous antioxidant and anti-inflammatory responses.
The Nrf2/ARE Pathway: A Master Regulator of Antioxidant Response
The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that plays a pivotal role in the cellular defense against oxidative stress. Under normal conditions, Nrf2 is kept in the cytoplasm by Keap1. Upon exposure to oxidative stress or electrophiles, Nrf2 is released from Keap1 and translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant genes, leading to their transcription.
Many phenolic compounds, including those structurally similar to Methyl 3,5-dihydroxy-4-methoxybenzoate, are known to activate the Nrf2 pathway[2][7]. For instance, Methyl 3,4-dihydroxybenzoate has been shown to upregulate the expression of Nrf2 and its target antioxidant enzymes, thereby protecting cells from oxidative damage[14]. This suggests a plausible and significant mechanism for the antioxidant action of Methyl 3,5-dihydroxy-4-methoxybenzoate.
Caption: Proposed activation of the Nrf2/ARE pathway by Methyl 3,5-dihydroxy-4-methoxybenzoate.
The NF-κB Pathway: Linking Oxidative Stress and Inflammation
The Nuclear Factor-kappa B (NF-κB) signaling pathway is a central regulator of inflammation. Oxidative stress is a potent activator of NF-κB, which in turn promotes the expression of pro-inflammatory genes. Many natural antioxidants, including phenolic compounds, can inhibit the NF-κB pathway, thereby exerting anti-inflammatory effects[15][16]. Research on a brominated derivative of a compound structurally similar to our target molecule has shown regulation of the Toll-like receptor (TLR)/NF-κB signaling pathway[17]. This suggests that Methyl 3,5-dihydroxy-4-methoxybenzoate may also possess anti-inflammatory properties through the modulation of this critical pathway.
Caption: Proposed inhibition of the NF-κB signaling pathway by Methyl 3,5-dihydroxy-4-methoxybenzoate.
Experimental Protocols for Antioxidant Activity Assessment
For researchers aiming to conduct their own comparative studies, the following are detailed, step-by-step methodologies for the most common antioxidant assays.
DPPH Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, causing a color change from violet to yellow.
Workflow Diagram:
Caption: A generalized workflow for the DPPH radical scavenging assay.
Step-by-Step Protocol:
-
Reagent Preparation:
-
Prepare a 0.1 mM solution of DPPH in methanol. Store in a dark, airtight container.
-
Prepare stock solutions of the test compounds (Methyl 3,5-dihydroxy-4-methoxybenzoate, Vitamin C, Vitamin E, Quercetin) in a suitable solvent (e.g., methanol or DMSO).
-
Perform serial dilutions of the stock solutions to obtain a range of concentrations.
-
-
Assay Procedure:
-
In a 96-well microplate, add a specific volume (e.g., 100 µL) of each concentration of the test compounds to respective wells.
-
Add an equal volume (e.g., 100 µL) of the DPPH solution to all wells.
-
Prepare a blank well containing the solvent and a control well containing the solvent and the DPPH solution.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at 517 nm using a microplate reader.
-
Calculate the percentage of DPPH radical scavenging activity using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100
-
Plot the percentage of inhibition against the concentration of the test compound to determine the IC50 value.
-
ABTS Radical Cation Decolorization Assay
This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore.
Step-by-Step Protocol:
-
Reagent Preparation:
-
Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.
-
Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ stock solution.
-
Dilute the ABTS•+ stock solution with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
-
Assay Procedure:
-
Add a small volume (e.g., 10 µL) of the test compound at various concentrations to a cuvette or microplate well.
-
Add a larger volume (e.g., 1 mL or 190 µL) of the diluted ABTS•+ solution and mix thoroughly.
-
Incubate at room temperature for a defined period (e.g., 6 minutes).
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 734 nm.
-
Calculate the percentage of inhibition as described for the DPPH assay.
-
Determine the IC50 value from the concentration-inhibition curve.
-
Ferric Reducing Antioxidant Power (FRAP) Assay
This assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color.
Step-by-Step Protocol:
-
Reagent Preparation:
-
Prepare the FRAP reagent by mixing 300 mM acetate buffer (pH 3.6), 10 mM TPTZ in 40 mM HCl, and 20 mM FeCl₃·6H₂O in a 10:1:1 ratio. Warm the reagent to 37°C before use.
-
Prepare a standard curve using a known concentration of FeSO₄·7H₂O.
-
-
Assay Procedure:
-
Add a small volume (e.g., 30 µL) of the test compound to a cuvette or microplate well.
-
Add a larger volume (e.g., 900 µL or 270 µL) of the FRAP reagent.
-
Incubate at 37°C for a defined period (e.g., 4 minutes).
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 593 nm.
-
The antioxidant capacity is expressed as ferric reducing ability in µM Fe(II) equivalents, calculated from the standard curve.
-
Conclusion and Future Directions
While direct comparative data for Methyl 3,5-dihydroxy-4-methoxybenzoate is still emerging, the analysis of its structurally similar counterparts, Methyl Syringate and Methyl 3,4-dihydroxybenzoate, provides a strong indication of its potential as a potent natural antioxidant. Its predicted ability to not only directly scavenge free radicals but also to modulate key cellular signaling pathways like Nrf2 and NF-κB positions it as a promising candidate for further investigation in the fields of drug discovery and functional food development.
Future research should focus on conducting direct head-to-head comparative studies of Methyl 3,5-dihydroxy-4-methoxybenzoate against established antioxidants using standardized assays. Elucidating its precise mechanisms of action, including its impact on specific downstream targets of the Nrf2 and NF-κB pathways, will be crucial in unlocking its full therapeutic potential.
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This technical guide provides a detailed comparative analysis of the spectroscopic data for Methyl 3,5-dihydroxy-4-methoxybenzoate and two structurally related and commercially significant phenolic compounds: Methyl gallate and Methyl syringate. For researchers, scientists, and professionals in drug development, the precise structural elucidation of such compounds is paramount for ensuring the integrity and reproducibility of their work. This document offers a comprehensive reference for cross-validating experimental findings by comparing key spectroscopic features across ¹H NMR, ¹³C NMR, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
Introduction
Methyl 3,5-dihydroxy-4-methoxybenzoate, a derivative of gallic acid, belongs to a class of phenolic compounds that are of significant interest due to their diverse biological activities. Accurate and unambiguous characterization of these molecules is the foundation of reliable scientific investigation. Spectroscopic techniques provide a powerful toolkit for this purpose, each offering a unique window into the molecular structure. This guide will delve into the nuances of ¹H NMR, ¹³C NMR, IR, and MS data, highlighting the subtle yet significant differences that arise from the variation in hydroxyl and methoxy substituents on the benzene ring.
Comparative Spectroscopic Data
The following sections present a side-by-side comparison of the spectroscopic data for Methyl 3,5-dihydroxy-4-methoxybenzoate, Methyl gallate, and Methyl syringate. This allows for a direct correlation between structural modifications and their impact on the respective spectra.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy is a cornerstone technique for determining the proton framework of a molecule. The chemical shift (δ), multiplicity, and integration of the signals provide invaluable information about the electronic environment and connectivity of the protons.
Table 1: Comparative ¹H NMR Data (400 MHz)
| Compound | Solvent | Chemical Shift (δ) ppm, Multiplicity, Integration, Assignment |
| Methyl 3,5-dihydroxy-4-methoxybenzoate | Data not available in searched literature. | - |
| Methyl gallate [1][2] | Acetone-d₆ | 8.17 (s, 3H, OH), 7.11 (s, 2H, H-2, H-6), 3.78 (s, 3H, OMe) |
| DMSO-d₆ | 9.25 (br s, 2H, OH), 8.95 (br s, 1H, OH), 6.92 (s, 2H, H-2, H-6), 3.72 (s, 3H, -COOCH₃) | |
| Methyl syringate [3] | Not specified | ~7.23 (s, 2H, H-2, H-6), ~5.90 (s, 1H, Ar-OH), ~3.89 (s, 6H, 2 x -OCH₃), ~3.87 (s, 3H, -COOCH₃) |
Analysis and Interpretation:
The ¹H NMR spectrum of Methyl gallate is characterized by its simplicity due to the molecule's symmetry. The two aromatic protons (H-2 and H-6) are chemically equivalent and thus appear as a single singlet. The three hydroxyl protons also often appear as a broad singlet, though their chemical shift can be highly dependent on the solvent and concentration. The sharp singlet for the methoxy protons of the ester group is a key identifying feature.
For Methyl syringate , the two aromatic protons are also equivalent and appear as a singlet. A key distinction from methyl gallate is the presence of two methoxy groups on the aromatic ring, which give rise to a singlet integrating to six protons, in addition to the singlet for the methyl ester protons.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. The chemical shifts of the carbon atoms are sensitive to their local electronic environment, allowing for the differentiation of carbons in various functional groups.
Table 2: Comparative ¹³C NMR Data (100 MHz)
| Compound | Solvent | Chemical Shift (δ) ppm, Assignment |
| Methyl 3,5-dihydroxy-4-methoxybenzoate | Data referenced but not publicly detailed in searched literature. | - |
| Methyl gallate [4][5] | Acetone-d₆ | 166.27 (C=O), 145.16 (C-3, C-5), 137.82 (C-4), 120.93 (C-1), 108.92 (C-2, C-6), 51.01 (OMe) |
| Methyl syringate [3] | Not specified | ~167.0 (C=O), ~147.0 (C-3, C-5), ~141.0 (C-4), ~120.5 (C-1), ~106.5 (C-2, C-6), ~56.5 (-OCH₃, methoxy), ~52.5 (-OCH₃, ester) |
Analysis and Interpretation:
The ¹³C NMR spectrum of Methyl gallate shows six distinct signals, corresponding to the six unique carbon environments in the molecule, taking symmetry into account. The carbonyl carbon of the ester appears at the lowest field (~166 ppm). The oxygenated aromatic carbons (C-3, C-4, C-5) appear in the range of 137-145 ppm, while the aromatic C-1 and C-2/C-6 carbons are found at higher fields. The methoxy carbon of the ester is observed around 51 ppm.
In the case of Methyl syringate , the key differences in the ¹³C NMR spectrum compared to methyl gallate are the chemical shifts of the aromatic carbons and the presence of an additional signal for the two equivalent methoxy groups on the ring. The C-3 and C-5 carbons, now bearing methoxy groups, will have a distinct chemical shift compared to the hydroxyl-bearing carbons in methyl gallate.
For Methyl 3,5-dihydroxy-4-methoxybenzoate , a predicted ¹³C NMR spectrum would show a unique set of signals for the aromatic carbons due to the specific substitution pattern of two hydroxyl groups and one methoxy group, which would differentiate it from both methyl gallate and methyl syringate.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation, which excites molecular vibrations.
Table 3: Comparative IR Data (cm⁻¹)
| Compound | Key Absorption Bands (cm⁻¹), Assignment |
| Methyl 3,5-dihydroxy-4-methoxybenzoate | 3367.6 (O-H stretch), 1586.0 (C=O stretch)[6] |
| Methyl gallate [7] | 3515-3373 (O-H stretch, broad), 2960 (C-H stretch, alkane), 1691 (C=O stretch, ester), 1618 (C=C stretch, aromatic) |
| Methyl syringate [3] | 3550-3200 (O-H stretch, phenolic, strong, broad), ~3000-2850 (C-H stretch, aromatic and alkyl), ~1710 (C=O stretch, ester, strong), ~1600, ~1500 (C=C stretch, aromatic), ~1320-1210 (C-O stretch, ester and ether), ~1120 (C-O stretch, ether) |
Analysis and Interpretation:
All three compounds exhibit a broad absorption band in the region of 3200-3600 cm⁻¹, which is characteristic of the O-H stretching vibration of the phenolic hydroxyl groups. The broadness of this peak is due to hydrogen bonding. A strong absorption band corresponding to the C=O stretching of the ester group is observed around 1700 cm⁻¹. The exact position of this band can be influenced by the electronic effects of the ring substituents. The spectra also show characteristic absorptions for aromatic C=C stretching and C-H stretching.
The IR spectrum of Methyl 3,5-dihydroxy-4-methoxybenzoate shows the expected strong O-H and C=O stretching bands. The position of the C=O stretch at 1586.0 cm⁻¹ is notably lower than in the other two compounds, which could be due to increased conjugation or intramolecular hydrogen bonding.
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique for determining the molecular weight of a compound and providing information about its structure through fragmentation patterns.
Table 4: Comparative Mass Spectrometry Data
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Mass-to-Charge Ratios (m/z) |
| Methyl 3,5-dihydroxy-4-methoxybenzoate | C₉H₁₀O₅ | 198.17 | 199.0 ([M+H]⁺)[6] |
| Methyl gallate | C₈H₈O₅ | 184.15 | 184 (M⁺), 153 ([M-OCH₃]⁺), 125 ([M-COOCH₃]⁺)[7] |
| Methyl syringate | C₁₀H₁₂O₅ | 212.20 | 212 (M⁺), 197 ([M-CH₃]⁺), 181 ([M-OCH₃]⁺), 153, 125[3] |
Analysis and Interpretation:
The mass spectra of these compounds provide their molecular weights, which are distinct for each. The fragmentation patterns are also informative. For Methyl gallate , common fragmentation pathways include the loss of the methoxy group (-OCH₃) from the ester to give a fragment at m/z 153, and the loss of the entire carbomethoxy group (-COOCH₃) to yield a fragment at m/z 125.
Methyl syringate , with its higher molecular weight, shows a molecular ion peak at m/z 212. Its fragmentation pattern will be influenced by the presence of the two methoxy groups on the ring, leading to characteristic losses.
The ESI-MS data for Methyl 3,5-dihydroxy-4-methoxybenzoate shows a protonated molecular ion at m/z 199.0, which confirms its molecular weight of 198.17 g/mol . Further fragmentation analysis would be needed to fully characterize its fragmentation pathways and distinguish it from its isomers.
Experimental Protocols
The following are generalized, yet detailed, step-by-step methodologies for acquiring the spectroscopic data discussed in this guide. These protocols represent best practices in the field and are designed to yield high-quality, reproducible data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the solid sample for ¹H NMR or 20-50 mg for ¹³C NMR.
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Acetone-d₆, DMSO-d₆, CDCl₃) in a clean, dry NMR tube.
-
Ensure the sample is fully dissolved; vortex or sonicate if necessary.
-
-
Instrument Parameters (400 MHz Spectrometer):
-
¹H NMR:
-
Pulse Program: A standard single-pulse experiment (e.g., zg30).
-
Spectral Width: Typically 0-16 ppm.
-
Number of Scans: 16-64 scans, depending on the sample concentration.
-
Relaxation Delay (d1): 1-2 seconds.
-
-
¹³C NMR:
-
Pulse Program: A proton-decoupled experiment (e.g., zgpg30).
-
Spectral Width: Typically 0-220 ppm.
-
Number of Scans: 1024 or more scans are often required to achieve a good signal-to-noise ratio.
-
Relaxation Delay (d1): 2 seconds.
-
-
-
Data Processing:
-
Apply a Fourier transform to the Free Induction Decay (FID).
-
Phase correct the spectrum.
-
Perform baseline correction.
-
Calibrate the chemical shift scale using the residual solvent peak as an internal standard.
-
Infrared (IR) Spectroscopy (Attenuated Total Reflectance - ATR)
-
Background Spectrum: Record a background spectrum of the clean, empty ATR crystal to account for atmospheric and instrument absorbances.
-
Sample Application: Place a small amount of the solid powder directly onto the ATR crystal, ensuring complete coverage.
-
Pressure Application: Use the pressure arm to apply consistent and even pressure, ensuring good contact between the sample and the crystal.
-
Data Acquisition:
-
Scan Range: Typically 4000-400 cm⁻¹.
-
Number of Scans: Co-add 16-32 scans to improve the signal-to-noise ratio.
-
-
Data Processing: The software automatically subtracts the background spectrum from the sample spectrum.
Mass Spectrometry (MS) (Electron Ionization - EI)
-
Sample Introduction: Introduce a dilute solution of the sample in a volatile solvent (e.g., methanol, dichloromethane) into the instrument, often via a gas chromatograph (GC-MS) for separation prior to analysis.
-
Ionization: In the ion source, bombard the vaporized sample with a high-energy electron beam (typically 70 eV) to induce ionization and fragmentation.
-
Mass Analysis: Accelerate the resulting positively charged ions and separate them based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: Detect the separated ions and plot their relative abundance against their m/z to generate the mass spectrum.
Visualizing the Workflow
To provide a clearer understanding of the analytical process, the following diagrams illustrate the typical workflows for spectroscopic analysis.
Caption: A generalized workflow for the spectroscopic analysis of a solid organic compound.
Conclusion
This guide provides a comparative framework for the spectroscopic analysis of Methyl 3,5-dihydroxy-4-methoxybenzoate and its close analogs, Methyl gallate and Methyl syringate. While complete spectroscopic data for Methyl 3,5-dihydroxy-4-methoxybenzoate is not as readily available in the public domain, the detailed analysis of its well-characterized relatives provides a strong basis for its identification and characterization. The subtle shifts in NMR signals, the precise wavenumbers of IR absorptions, and the unique fragmentation patterns in mass spectrometry serve as powerful diagnostic tools for distinguishing between these structurally similar compounds. Researchers are encouraged to use this guide as a reference to support their own experimental findings and to ensure the rigorous structural assignment of these important phenolic compounds.
References
- BenchChem. (2025). Spectroscopic Profile of Methyl Gallate: A Technical Guide.
- BenchChem. (2025). Cross-Referencing Spectroscopic Data of Methyl 3-hydroxy-4,5-dimethoxybenzoate: A Comparative Guide for Researchers.
-
ResearchGate. (n.d.). Methyl gallate, NMR 1 H (400 MHz, Acetone-d 6 ) δ ppm: 3.78 (s, 3H, OMe), 7.11 (s, 2H, H-2, H-6), 8.17 (s, 3H, OH). Retrieved from [Link]
-
ResearchGate. (n.d.). Figure S5. 13 C NMR spectrum of methyl gallate. Retrieved from [Link]
-
ResearchGate. (n.d.). Methyl gallate, NMR 13 C (100 MHz, Acetone-d 6 ) δ ppm: 51.01 (OMe), 108.92 (C2, C6), 120.93 (C1), 137.82 (C4), 145.16 (C3, C5), 166.27 (COOR). Retrieved from [Link]
-
PubChem. (n.d.). Methyl Gallate. Retrieved from [Link]
-
ResearchGate. (n.d.). 1 H and 13 C NMR spectral data of methyl gallate. Retrieved from [Link]
- BenchChem. (2025). A Technical Guide to the Spectroscopic Data of Methyl Syringate.
-
ResearchGate. (n.d.). Figure S3. Mass spectrum of methyl gallate. Retrieved from [Link]
-
ResearchGate. (n.d.). (A) UV-Visible spectrum of Methyl Gallate (MG) and Starch encapsulated.... Retrieved from [Link]
-
SpectraBase. (n.d.). Methyl 3,5-dihydroxy-4-methoxybenzoate. Retrieved from [Link]
-
PubChem. (n.d.). Methyl Syringate. Retrieved from [Link]
-
ResearchGate. (n.d.). Methyl 3,5-dihydroxy-4-methoxybenzoate. Retrieved from [Link]
-
MDPI. (2023). Natural Gallic Acid and Methyl Gallate Induces Apoptosis in Hela Cells through Regulation of Intrinsic and Extrinsic Protein Expression. Retrieved from [Link]
-
PubChem. (n.d.). Methyl 3,5-dihydroxy-4-methoxybenzoate. Retrieved from [Link]
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A Researcher's Guide to Spectroscopic Cross-Referencing: The Case of Methyl 3,5-dihydroxy-4-methoxybenzoate
For researchers, scientists, and professionals in drug development, the unambiguous identification of a chemical entity is the bedrock of reliable and reproducible research. Spectroscopic analysis provides a fingerprint of a molecule, but reliance on a single data point can be misleading. This technical guide champions the practice of spectral cross-referencing, a critical methodology for validating a compound's identity, particularly when dealing with rare or novel molecules.
Herein, we explore the spectral characteristics of Methyl 3,5-dihydroxy-4-methoxybenzoate (CAS No. 24093-81-0). Due to the limited availability of its complete experimental spectral data in public databases, we will pivot to a comparative analysis with structurally similar and commercially available alternatives: Methyl syringate , Methyl 3-hydroxy-4-methoxybenzoate , and Methyl gallate . This guide will demonstrate how a thorough understanding of related spectral data can provide a robust framework for the tentative identification and characterization of the target compound.
The Imperative of Cross-Referencing in Compound Identification
In the dynamic landscape of chemical research, particularly in natural product isolation and synthetic chemistry, researchers often encounter compounds with sparse documented evidence. In such scenarios, a multi-pronged analytical approach is not just beneficial, it is essential. Cross-referencing spectral data from various techniques (NMR, MS, IR) and comparing it against known, structurally related compounds allows for a more confident structural elucidation. This comparative methodology helps in:
-
Confirming Functional Groups: Identifying characteristic peaks across different spectral types to confirm the presence of key functional groups.
-
Elucidating Substitution Patterns: Distinguishing between isomers by analyzing subtle shifts and coupling patterns in NMR spectra.
-
Validating Molecular Weight: Corroborating the molecular formula through mass spectrometry data.
-
Building a Weight of Evidence: Creating a comprehensive and defensible case for the structure of an unknown or poorly characterized compound.
Spectral Data Overview: Methyl 3,5-dihydroxy-4-methoxybenzoate
As of early 2026, a complete set of publicly accessible, experimentally verified spectral data for Methyl 3,5-dihydroxy-4-methoxybenzoate remains elusive. The available information is primarily from its isolation in natural sources and computational predictions.
-
Molecular Formula: C₉H₁₀O₅[1]
-
Molecular Weight: 198.17 g/mol [2]
-
Mass Spectrometry (GC-MS): SpectraBase and PubChem reference a GC-MS spectrum, indicating its presence in their databases.[3][4]
-
Mass Spectrometry (ESI-MS): A study on the isolation of this compound reported pseudo-molecular ion peaks, corroborating its molecular weight.
-
Infrared (IR) Spectroscopy: The same study mentioned strong bands at 3367.6 cm⁻¹ (O-H stretching) and 1586.0 cm⁻¹ (C=O stretching of a hydroxy benzoate).
-
¹³C NMR Spectroscopy: A predicted ¹³C NMR spectrum is available, offering theoretical chemical shifts.
The absence of a publicly available, experimental ¹H NMR spectrum necessitates a comparative approach with known analogs.
Comparative Spectral Analysis of Benzoate Derivatives
To build a robust analytical framework, we will now delve into the detailed spectral data of three commercially available and structurally related benzoate derivatives.
Chemical Structures for Comparison
Caption: Chemical structures of the target compound and its analogs.
¹H NMR Spectral Data Comparison
The ¹H NMR spectrum is arguably the most informative for elucidating the substitution pattern of the aromatic ring. Below is a comparison of the expected and observed chemical shifts for our alternative compounds.
| Compound | Aromatic Protons (δ, ppm) | Methoxy Protons (δ, ppm) | Hydroxyl Protons (δ, ppm) | Reference |
| Methyl syringate | ~7.3 (s, 2H) | ~3.9 (s, 6H), ~3.8 (s, 3H) | ~5.8 (s, 1H) | |
| Methyl 3-hydroxy-4-methoxybenzoate | ~7.6 (dd, 1H), ~7.5 (d, 1H), ~6.9 (d, 1H) | ~3.9 (s, 3H), ~3.8 (s, 3H) | ~5.9 (s, 1H) | |
| Methyl gallate | ~7.1 (s, 2H) | ~3.8 (s, 3H) | ~9.2 (s, 1H), ~9.6 (s, 2H) | [5][6] |
Expert Interpretation: The symmetry of Methyl syringate and Methyl gallate results in a single signal for the two equivalent aromatic protons. In contrast, the asymmetrical substitution of Methyl 3-hydroxy-4-methoxybenzoate leads to three distinct signals for the aromatic protons with characteristic coupling patterns. For our target compound, Methyl 3,5-dihydroxy-4-methoxybenzoate, we would predict a single singlet for the two equivalent aromatic protons, similar to Methyl gallate and Methyl syringate. The chemical shift would likely be influenced by the electronic effects of the two hydroxyl and one methoxy group.
¹³C NMR Spectral Data Comparison
¹³C NMR provides insights into the carbon framework of the molecule.
| Compound | Aromatic Carbons (δ, ppm) | Carbonyl Carbon (δ, ppm) | Methoxy Carbons (δ, ppm) | Reference |
| Methyl syringate | ~107, ~125, ~141, ~148 | ~167 | ~52, ~56 | |
| Methyl 3-hydroxy-4-methoxybenzoate | ~112, ~115, ~123, ~124, ~147, ~151 | ~167 | ~52, ~56 | |
| Methyl gallate | ~110, ~121, ~139, ~146 | ~167 | ~52 | [5] |
Expert Interpretation: The number of signals in the aromatic region corresponds to the number of non-equivalent carbon atoms. Symmetrical compounds like Methyl syringate and Methyl gallate show fewer signals. The chemical shifts of the carbons are influenced by the attached functional groups. For Methyl 3,5-dihydroxy-4-methoxybenzoate, we would anticipate a pattern of aromatic carbon signals that reflects its specific substitution, likely with four distinct signals in the aromatic region due to symmetry.
Infrared (IR) Spectral Data Comparison
IR spectroscopy is excellent for identifying key functional groups.
| Compound | O-H Stretch (cm⁻¹) | C=O Stretch (cm⁻¹) | C-O Stretch (cm⁻¹) | Aromatic C=C Stretch (cm⁻¹) | Reference |
| Methyl syringate | ~3400 (broad) | ~1700 | ~1200-1300 | ~1600, ~1500 | |
| Methyl 3-hydroxy-4-methoxybenzoate | ~3350 (broad) | ~1680 | ~1200-1300 | ~1600, ~1500 | |
| Methyl gallate | ~3300-3500 (broad) | ~1690 | ~1200-1300 | ~1615, ~1540 | [5] |
Expert Interpretation: All three analogs exhibit a broad O-H stretching band characteristic of the phenolic hydroxyl groups and a strong C=O stretching absorption for the ester carbonyl group. The exact positions of these bands can be influenced by hydrogen bonding. The reported IR data for Methyl 3,5-dihydroxy-4-methoxybenzoate (O-H at 3367.6 cm⁻¹ and C=O at 1586.0 cm⁻¹) aligns well with the expected regions for these functional groups, although the C=O stretch is at a slightly lower wavenumber than the alternatives, which could be due to strong intramolecular hydrogen bonding.
Mass Spectrometry (MS) Data Comparison
Mass spectrometry provides the molecular weight and fragmentation pattern of a compound.
| Compound | Molecular Ion (m/z) | Key Fragment Ions (m/z) | Reference |
| Methyl syringate | 212 | 197 (M-CH₃), 181 (M-OCH₃), 153 | |
| Methyl 3-hydroxy-4-methoxybenzoate | 182 | 151 (M-OCH₃), 123 | |
| Methyl gallate | 184 | 153 (M-OCH₃), 125 | [5] |
Expert Interpretation: The molecular ion peak in the mass spectrum is a direct confirmation of the molecular weight. The fragmentation patterns are also highly informative. A common fragmentation pathway for these methyl benzoates is the loss of the methoxy group (-OCH₃) from the ester, leading to a prominent [M-31]⁺ peak. The fragmentation of our target compound, Methyl 3,5-dihydroxy-4-methoxybenzoate (MW 198), would be expected to show a molecular ion at m/z 198 and a significant fragment at m/z 167 (M-OCH₃).
Standard Operating Procedures for Spectral Acquisition
To ensure data integrity and reproducibility, the following standard operating procedures for spectroscopic analysis are recommended.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the sample for ¹H NMR and 20-50 mg for ¹³C NMR.
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, Acetone-d₆) in a clean, dry NMR tube.
-
Ensure the sample is fully dissolved; sonication may be used if necessary.
-
-
Instrument Setup:
-
Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal resolution.
-
-
Data Acquisition:
-
Acquire the ¹H NMR spectrum using a standard single-pulse experiment.
-
Set appropriate spectral width, acquisition time, and relaxation delay.
-
For ¹³C NMR, use a proton-decoupled pulse sequence.
-
Acquire a sufficient number of scans to achieve an adequate signal-to-noise ratio.
-
-
Data Processing:
-
Apply Fourier transformation to the raw data.
-
Phase the spectrum and perform baseline correction.
-
Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS).
-
Integrate the signals in the ¹H NMR spectrum.
-
Fourier-Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation (ATR - Attenuated Total Reflectance):
-
Ensure the ATR crystal is clean.
-
Place a small amount of the solid sample directly onto the crystal.
-
Apply pressure using the anvil to ensure good contact between the sample and the crystal.
-
-
Data Acquisition:
-
Collect a background spectrum of the empty ATR setup.
-
Collect the sample spectrum over the desired wavenumber range (typically 4000-400 cm⁻¹).
-
Co-add a sufficient number of scans (e.g., 16 or 32) to improve the signal-to-noise ratio.
-
-
Data Processing:
-
The spectrum is typically displayed in transmittance or absorbance.
-
Label the significant peaks.
-
Mass Spectrometry (MS)
-
Sample Introduction (GC-MS):
-
Dissolve a small amount of the sample in a volatile solvent (e.g., methanol, dichloromethane).
-
Inject the sample into the gas chromatograph, which separates the components before they enter the mass spectrometer.
-
-
Ionization (Electron Ionization - EI):
-
The sample is bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.
-
-
Mass Analysis:
-
The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
-
-
Data Interpretation:
-
Identify the molecular ion peak to determine the molecular weight.
-
Analyze the fragmentation pattern to gain structural information.
-
Visualizing the Analytical Workflow
A systematic approach to spectral analysis is crucial for accurate compound identification.
Caption: A typical workflow for spectroscopic data analysis and compound identification.
Conclusion
The structural elucidation of chemical compounds is a cornerstone of scientific advancement. While direct spectral data for a compound of interest provides the most straightforward path to identification, its absence should not be a roadblock. This guide illustrates that a systematic and comparative approach, leveraging the spectral data of known structural analogs, can provide a wealth of information to confidently infer the identity of an unknown compound like Methyl 3,5-dihydroxy-4-methoxybenzoate. By adhering to rigorous experimental protocols and employing a cross-referencing mindset, researchers can ensure the integrity and validity of their findings, even in the face of incomplete data.
References
-
PubChem. (n.d.). Methyl 3,5-Dihydroxy-4-Methoxybenzoate. Retrieved January 6, 2026, from [Link]
-
SpectraBase. (n.d.). Methyl 3,5-dihydroxy-4-methoxybenzoate. Retrieved January 6, 2026, from [Link]
-
PubChem. (n.d.). Methyl Syringate. Retrieved January 6, 2026, from [Link]
-
PubChem. (n.d.). Methyl 3-hydroxy-4-methoxybenzoate. Retrieved January 6, 2026, from [Link]
-
PubChem. (n.d.). Methyl Gallate. Retrieved January 6, 2026, from [Link]
-
ResearchGate. (n.d.). 1 H and 13 C NMR spectral data of methyl gallate. Retrieved January 6, 2026, from [Link]
-
Spectral Database for Organic Compounds (SDBS). (n.d.). SDBS Home. National Institute of Advanced Industrial Science and Technology (AIST), Japan. Retrieved January 6, 2026, from [Link]
-
ResearchGate. (n.d.). Methyl 3,5-dihydroxy-4-methoxybenzoate. Retrieved January 6, 2026, from [Link]
-
PubChem. (n.d.). Methyl 3,5-Dihydroxy-4-Methoxybenzoate. Retrieved January 6, 2026, from [Link]
-
SpectraBase. (n.d.). Methyl 3,5-dihydroxy-4-methoxybenzoate. Retrieved January 6, 2026, from [Link]
-
PubChem. (n.d.). Methyl Syringate. Retrieved January 6, 2026, from [Link]
-
SpectraBase. (n.d.). Methyl 3,5-dihydroxy-4-methoxybenzoate - Optional[MS (GC)] - Spectrum. Retrieved January 6, 2026, from [Link]
-
MySkinRecipes. (n.d.). Methyl 3,5-Dihydroxy-4-methoxybenzoate. Retrieved January 6, 2026, from [Link]
-
SpectraBase. (n.d.). Methyl 3,5-dihydroxy-4-methoxybenzoate - Optional[MS (GC)] - Spectrum. Retrieved January 6, 2026, from [Link]
-
PubChem. (n.d.). Methyl 3,5-Dihydroxy-4-Methoxybenzoate. Retrieved January 6, 2026, from [Link]
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A Comparative Guide to the Structure-Activity Relationship of Methyl 3,5-dihydroxy-4-methoxybenzoate Analogs
Introduction
Methyl 3,5-dihydroxy-4-methoxybenzoate, a phenolic compound found in various natural sources, presents a promising scaffold for therapeutic agent development.[1][2] Its structural similarity to gallic acid and its derivatives suggests a potential for a range of biological activities, including antioxidant, antimicrobial, anti-inflammatory, and anticancer effects.[3][4] Understanding the structure-activity relationship (SAR) of this core molecule is paramount for designing novel analogs with enhanced potency and selectivity. This guide provides a comparative analysis of methyl 3,5-dihydroxy-4-methoxybenzoate and its analogs, synthesizing available experimental data to elucidate the impact of structural modifications on their biological efficacy.
This document is intended for researchers, scientists, and drug development professionals, offering an in-depth look at the causal relationships between chemical structure and biological function. We will delve into the experimental methodologies used to evaluate these compounds and present the data in a clear, comparative format to guide future research endeavors.
Core Structure and Key Analogs: A Comparative Overview
The fundamental structure of methyl 3,5-dihydroxy-4-methoxybenzoate features a benzene ring substituted with two hydroxyl groups, one methoxy group, and a methyl ester. The arrangement and nature of these functional groups are critical determinants of the molecule's biological activity. Variations in the number and position of hydroxyl and methoxy groups, as well as modifications to the ester group, can significantly impact the compound's therapeutic potential.
Here, we compare the core molecule with several of its key analogs for which biological data is available:
-
Methyl 3-hydroxy-4,5-dimethoxybenzoate: An isomer of the parent compound with a shift in the methoxy and hydroxyl group positions.
-
3-hydroxy-4,5-dimethoxybenzoic acid: The carboxylic acid counterpart to the above-mentioned methyl ester.[5]
-
Methyl 3-Bromo-4,5-dihydroxybenzoate: A brominated analog that provides insight into the effects of halogenation.[4][6]
-
Gallic Acid (3,4,5-trihydroxybenzoic acid): The parent compound from which many of these analogs are derived.[3]
The structural differences between these key analogs are visualized below.
Caption: Key analogs of Methyl 3,5-dihydroxy-4-methoxybenzoate.
Comparative Biological Activity
The therapeutic potential of these analogs is primarily evaluated based on their antioxidant, anti-inflammatory, and anticancer activities. The following sections compare the performance of these compounds in key in vitro assays.
Antioxidant Activity
The antioxidant capacity of phenolic compounds is largely attributed to their ability to donate hydrogen atoms or electrons to neutralize free radicals.[5] The number and position of hydroxyl groups on the aromatic ring are crucial for this activity.
| Compound | Assay | IC50/EC50 | Reference |
| 3-hydroxy-4,5-dimethoxybenzoic acid | DPPH Radical Scavenging | 26.2 µg/mL | [5] |
| Methyl 3-hydroxy-4,5-dimethoxybenzoate | H₂O₂ Scavenging | "Fairly active" | [5][7] |
Insights from the Data:
-
The presence of free hydroxyl groups is fundamental for radical scavenging. 3-hydroxy-4,5-dimethoxybenzoic acid demonstrates quantifiable antioxidant activity.[5]
-
Esterification of the carboxylic acid group in methyl 3-hydroxy-4,5-dimethoxybenzoate may influence its antioxidant potential, though direct comparative data is limited.[5]
Anti-inflammatory Activity
Chronic inflammation is implicated in a multitude of diseases. The anti-inflammatory effects of phenolic compounds are often linked to their ability to modulate key signaling pathways, such as the NF-κB pathway, and to inhibit enzymes like cyclooxygenase (COX).[4][5]
| Compound | Target/Assay | Effect | Reference |
| Methyl 3-Bromo-4,5-dihydroxybenzoate | TLR/NF-κB Pathway | Inhibition of pro-inflammatory gene expression | [4][6] |
Insights from the Data:
-
Methyl 3-Bromo-4,5-dihydroxybenzoate has been shown to attenuate inflammatory bowel disease by regulating the Toll-like receptor (TLR)/NF-κB signaling pathway.[4][6] This suggests that the core dihydroxybenzoate structure is a viable scaffold for developing anti-inflammatory agents.
-
The bromination at the 3-position appears to confer potent anti-inflammatory activity. This highlights the potential for targeted halogenation to enhance the biological properties of this class of compounds.
-
While direct data for methyl 3,5-dihydroxy-4-methoxybenzoate is scarce, its structural similarity to the brominated analog suggests it may also possess anti-inflammatory properties, a hypothesis that warrants experimental validation.
Anticancer Activity
The evaluation of cytotoxic potential is a crucial first step in the discovery of new anticancer agents. Assays such as MTT and SRB are commonly used to determine the concentration-dependent effects of a test compound on the viability of cancer cells.
While specific anticancer data for methyl 3,5-dihydroxy-4-methoxybenzoate is limited, studies on structurally related compounds provide valuable insights. For instance, analogs of gallic acid have demonstrated the ability to inhibit the proliferation of cancer cells and induce apoptosis.[3] Furthermore, other methoxy-substituted phenolic compounds have shown significant cytotoxicity against various cancer cell lines.[8][9]
Experimental Methodologies
To ensure the reproducibility and validity of research findings, standardized experimental protocols are essential. The following sections provide detailed, step-by-step methodologies for the key assays discussed in this guide.
General Workflow for Bioactivity Screening
The following diagram illustrates a typical workflow for the synthesis and biological evaluation of novel analogs.
Caption: General workflow for synthesis and bioactivity screening.
Antioxidant Assays
-
Reagent Preparation:
-
Assay Procedure:
-
Measurement and Analysis:
-
Measure the absorbance at 517 nm using a microplate reader.[4]
-
Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100[10]
-
Determine the IC50 value (the concentration required to scavenge 50% of DPPH radicals) by plotting the percentage of inhibition against the concentration of the test compound. A lower IC50 value indicates higher antioxidant activity.[10]
-
-
Reagent Preparation:
-
Prepare a 7 mM stock solution of ABTS in water.[10]
-
Prepare a 2.45 mM solution of potassium persulfate in water.[10]
-
Generate the ABTS radical cation (ABTS•+) by mixing equal volumes of the ABTS stock solution and the potassium persulfate solution. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.[10]
-
Dilute the ABTS•+ solution with ethanol or methanol to an absorbance of 0.70 ± 0.02 at 734 nm.[11]
-
-
Assay Procedure:
-
Prepare serial dilutions of the test compounds and a standard antioxidant (e.g., Trolox).
-
Add 2 mL of the diluted ABTS•+ solution to 1 mL of the test compound or standard solution and mix thoroughly.[11]
-
-
Measurement and Analysis:
-
After a set incubation time (e.g., 6 minutes), measure the absorbance at 734 nm.
-
Calculate the percentage of inhibition as described for the DPPH assay.
-
Determine the IC50 value.
-
Anti-inflammatory Assay
-
Reagent Preparation:
-
Assay Procedure:
-
In a 96-well plate, add the test compounds or inhibitors.
-
Prepare a reaction mix containing the assay buffer, probe, cofactor, and either COX-1 or COX-2 enzyme.
-
Initiate the reaction by adding the arachidonic acid solution.
-
-
Measurement and Analysis:
-
Measure the fluorescence in kinetic mode (e.g., Ex/Em = 535/587 nm) for 10 minutes at 25°C.[13]
-
Calculate the rate of the reaction.
-
Determine the percent inhibition and IC50 values for each COX isoform to assess potency and selectivity.
-
Anticancer Assays
-
Cell Culture and Seeding:
-
Culture the desired cancer cell lines in appropriate media.
-
Seed the cells in a 96-well plate at a suitable density and incubate for 24 hours to allow for attachment.[14]
-
-
Compound Treatment:
-
Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 24, 48, or 72 hours).[15]
-
-
Assay Procedure:
-
After incubation, add 10 µL of MTT solution (5 mg/mL) to each well and incubate for an additional 2-4 hours at 37°C.[15]
-
Carefully remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
-
Measurement and Analysis:
-
Measure the absorbance at a specific wavelength (e.g., 570 nm).
-
Calculate the percentage of cell viability relative to untreated control cells.
-
Determine the IC50 value from the dose-response curve.[15]
-
-
Cell Culture and Treatment:
-
Follow the same procedure as for the MTT assay for cell seeding and compound treatment.
-
-
Assay Procedure:
-
After incubation, fix the cells by gently adding cold 10% trichloroacetic acid (TCA) and incubate at 4°C for 1 hour.[15]
-
Wash the plates with water and air dry.
-
Stain the cells with 0.4% SRB solution for 30 minutes at room temperature.
-
Wash the plates with 1% acetic acid to remove unbound dye and air dry.
-
Solubilize the bound dye with 10 mM Tris-base solution.
-
-
Measurement and Analysis:
-
Measure the absorbance at a suitable wavelength (e.g., 510 nm).
-
Calculate the percentage of cell growth and determine the IC50 value.
-
Conclusion and Future Directions
The available data, though not exhaustive for every analog, strongly suggests that the methyl 3,5-dihydroxy-4-methoxybenzoate scaffold is a valuable starting point for the development of novel therapeutic agents. The key takeaways from this comparative analysis are:
-
Hydroxyl and Methoxy Group Positioning is Critical: The arrangement of these functional groups significantly influences antioxidant and likely other biological activities.
-
Ester vs. Carboxylic Acid: The presence of a methyl ester versus a free carboxylic acid can impact a compound's properties, including its antioxidant capacity and bioavailability.
-
Halogenation as a Strategy for Potentiation: The introduction of a bromine atom in the case of Methyl 3-Bromo-4,5-dihydroxybenzoate dramatically enhances anti-inflammatory activity.
Future research should focus on a systematic exploration of the SAR of this class of compounds. This would involve the synthesis of a broader range of analogs with variations in the substitution pattern of the benzene ring and modifications of the ester group. Direct comparative studies of these analogs in a panel of antioxidant, anti-inflammatory, and anticancer assays will be crucial for elucidating a more complete SAR profile and identifying lead candidates for further preclinical development.
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A Head-to-Head Comparison of Methyl 3,5-dihydroxy-4-methoxybenzoate and its Regioisomer, Methyl 3,4-dihydroxy-5-methoxybenzoate
In the landscape of drug discovery and natural product chemistry, the subtle repositioning of functional groups on a molecule can dramatically alter its biological activity. This guide provides a detailed comparative analysis of two such regioisomers: Methyl 3,5-dihydroxy-4-methoxybenzoate and Methyl 3,4-dihydroxy-5-methoxybenzoate. Both are derivatives of gallic acid, a testament to the vast chemical diversity and therapeutic potential inherent in natural scaffolds.[1][2][3] This document is intended for researchers, scientists, and drug development professionals, offering insights into their synthesis, physicochemical properties, and a head-to-head comparison of their biological efficacy, supported by experimental data and detailed protocols.
Introduction: The Significance of Regioisomerism
Regioisomers, with the same molecular formula but different spatial arrangements of substituents on an aromatic ring, often exhibit distinct pharmacological profiles. This is primarily due to differences in how they interact with biological targets such as enzymes and receptors. The positioning of hydroxyl and methoxy groups on the benzoate ring influences key physicochemical properties like hydrogen bonding capacity, polarity, and steric hindrance, which in turn dictate their bioavailability and mechanism of action.
-
Methyl 3,5-dihydroxy-4-methoxybenzoate: This compound features a methoxy group flanked by two hydroxyl groups. It has been isolated from various natural sources, including Chrysosplenium grayanum and Epilobium hirsutum.[4][5]
-
Methyl 3,4-dihydroxy-5-methoxybenzoate: In this isomer, the methoxy group is adjacent to a catechol-like dihydroxyl arrangement. It is also a known natural product and is utilized as an intermediate in the synthesis of biphenyl diesters.[6][7]
Physicochemical Properties: A Comparative Overview
The subtle difference in the substitution pattern of these regioisomers leads to variations in their physicochemical properties, which are critical for their behavior in biological systems.
| Property | Methyl 3,5-dihydroxy-4-methoxybenzoate | Methyl 3,4-dihydroxy-5-methoxybenzoate | Remarks |
| Molecular Formula | C₉H₁₀O₅[8] | C₉H₁₀O₅ | Identical |
| Molecular Weight | 198.17 g/mol [8] | 198.17 g/mol | Identical |
| Melting Point | 147-151°C[9] | Not explicitly found, but related compounds have similar ranges. | The symmetrical structure of the 3,5-dihydroxy isomer may lead to a higher melting point due to more efficient crystal packing. |
| XLogP3 | 0.893[8] | Not explicitly found, but predicted to be similar. | This value suggests moderate lipophilicity, which is favorable for oral bioavailability. |
| Water Solubility | 0.03 M[8] | Not explicitly found, but likely to be in a similar range. | The presence of hydroxyl groups contributes to water solubility. |
Synthesis Strategies: Navigating Regioselectivity
The synthesis of these regioisomers often starts from a common precursor, gallic acid or its methyl ester, methyl gallate. The primary challenge lies in achieving regioselective methylation of the hydroxyl groups.
Synthesis of Methyl 3,4-dihydroxy-5-methoxybenzoate
A common strategy for synthesizing Methyl 3,4-dihydroxy-5-methoxybenzoate involves the selective methylation of the 3-hydroxyl group of methyl gallate. This can be achieved using a borax-mediated protection of the vicinal 4- and 5-hydroxyl groups.[10][11]
Experimental Protocol: Selective Methylation of Methyl Gallate [10]
-
Protection: Dissolve methyl gallate in a 5% aqueous solution of borax. This forms a temporary cyclic borate ester with the 4- and 5-hydroxyl groups, protecting them from methylation.[10]
-
Methylation: To the stirred solution, add a methylating agent (e.g., dimethyl sulfate) and a base (e.g., sodium hydroxide solution) dropwise and simultaneously at room temperature over several hours.[10]
-
Deprotection and Workup: After the reaction is complete (monitored by TLC), acidify the solution with concentrated sulfuric acid to hydrolyze the borate ester.[11]
-
Extraction and Purification: Extract the product mixture with an organic solvent like ethyl acetate. The desired product can then be purified from side products using column chromatography on silica gel.[10][11]
Synthesis of Methyl 3,5-dihydroxy-4-methoxybenzoate
The synthesis of Methyl 3,5-dihydroxy-4-methoxybenzoate is more challenging due to the need to selectively methylate the central 4-hydroxyl group. This often results in a mixture of products, including the starting material, the desired product, and other methylated isomers.[10] Careful control of reaction conditions, such as the stoichiometry of the methylating agent and reaction temperature, is crucial to maximize the yield of the desired product.[10]
Head-to-Head Comparison of Biological Activities
While both isomers exhibit interesting biological properties, their efficacy can vary significantly. This section compares their antioxidant, anti-inflammatory, and cytotoxic activities.
Antioxidant Activity
Phenolic compounds are well-known for their antioxidant properties, primarily due to their ability to scavenge free radicals.[1][12] The antioxidant capacity of these compounds is often evaluated using in vitro assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay and the Cellular Antioxidant Activity (CAA) assay.[13][14][15][16]
Mechanism of Antioxidant Action
The antioxidant activity of phenolic compounds stems from their ability to donate a hydrogen atom from a hydroxyl group to a free radical, thereby neutralizing it. The number and position of hydroxyl groups on the aromatic ring are key determinants of this activity.[12]
Comparative Insights
Generally, a higher number of hydroxyl groups correlates with increased antioxidant activity.[12] Furthermore, the presence of a catechol (1,2-dihydroxybenzene) moiety, as seen in Methyl 3,4-dihydroxy-5-methoxybenzoate, is often associated with potent radical scavenging ability. Therefore, it is hypothesized that Methyl 3,4-dihydroxy-5-methoxybenzoate would exhibit stronger antioxidant activity than its 3,5-dihydroxy regioisomer.
Experimental Protocol: DPPH Radical Scavenging Assay [14][17]
-
Reagent Preparation:
-
Prepare a 0.1 mM solution of DPPH in methanol or ethanol. This solution should be freshly prepared and kept in the dark due to its light sensitivity.[17]
-
Prepare stock solutions of the test compounds and a positive control (e.g., ascorbic acid or propyl gallate) in a suitable solvent.[13][17]
-
Prepare a series of working solutions by diluting the stock solutions.[17]
-
-
Reaction Setup:
-
Incubation and Measurement:
-
Data Analysis:
-
Calculate the percentage of DPPH radical scavenging activity using the following formula: % Scavenging = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100 [14]
-
Plot a dose-response curve and determine the IC50 value (the concentration required to scavenge 50% of the DPPH radicals).[17]
-
Experimental Protocol: Cellular Antioxidant Activity (CAA) Assay [15][18][19][20]
-
Cell Culture:
-
Cell Treatment:
-
Induction of Oxidative Stress:
-
Fluorescence Measurement:
-
Immediately begin reading the fluorescence intensity at regular intervals using a microplate reader with an excitation wavelength of ~480 nm and an emission wavelength of ~530 nm.[18]
-
-
Data Analysis:
Anti-inflammatory Activity
Chronic inflammation is implicated in a wide range of diseases. Many phenolic compounds exhibit anti-inflammatory properties by modulating key signaling pathways, such as the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway.[21][22][23][24]
Mechanism of Anti-inflammatory Action
The NF-κB signaling pathway is a central regulator of inflammation.[25] Its activation leads to the transcription of pro-inflammatory genes.[1] Methyl gallate and its derivatives have been shown to exert anti-inflammatory effects by inhibiting this pathway.[21][22][23][24] It is plausible that both regioisomers under comparison share this mechanism.
Comparative Insights
The anti-inflammatory potential of these compounds can be influenced by their ability to interact with key proteins in the NF-κB pathway. The substitution pattern on the aromatic ring can affect this interaction. While direct comparative studies are limited, research on related methyl gallate derivatives suggests that the positioning of hydroxyl and methoxy groups can significantly impact anti-inflammatory potency.[21]
Experimental Protocol: In Vitro Anti-inflammatory Assay (LPS-stimulated Macrophages)
-
Cell Culture: Culture RAW 264.7 macrophages in a suitable medium.
-
Cell Treatment: Pre-treat the cells with various concentrations of the test compounds for a specified time.
-
Inflammatory Challenge: Stimulate the cells with lipopolysaccharide (LPS) to induce an inflammatory response.
-
Measurement of Inflammatory Markers:
-
Nitric Oxide (NO) Production: Measure the accumulation of nitrite in the culture supernatant using the Griess reagent.
-
Pro-inflammatory Cytokine Levels: Quantify the levels of cytokines such as TNF-α, IL-6, and IL-1β in the culture supernatant using ELISA kits.[26]
-
-
Data Analysis: Compare the levels of inflammatory markers in treated cells to those in untreated, LPS-stimulated cells.
Cytotoxic Activity
The evaluation of cytotoxic activity is crucial in drug development to assess the potential for anti-cancer efficacy and to determine the safety profile of a compound.[27][28][29] In vitro cytotoxicity is often assessed using assays that measure cell viability, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or the LDH (lactate dehydrogenase) release assay.[30][31]
Comparative Insights
Experimental Protocol: MTT Cytotoxicity Assay [27]
-
Cell Seeding: Seed cancer cells (e.g., HeLa, HepG2) in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of the test compounds for 24-72 hours.[30]
-
MTT Addition: Add MTT solution to each well and incubate for a few hours. Viable cells with active mitochondrial reductases will convert the yellow MTT to a purple formazan product.
-
Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the resulting purple solution at a wavelength of approximately 570 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration that inhibits 50% of cell growth).
Conclusion and Future Directions
This guide has provided a comprehensive head-to-head comparison of Methyl 3,5-dihydroxy-4-methoxybenzoate and its regioisomer, Methyl 3,4-dihydroxy-5-methoxybenzoate. While they share a common molecular formula, their distinct substitution patterns are predicted to result in different biological activities. Based on established structure-activity relationships for phenolic compounds, it is hypothesized that Methyl 3,4-dihydroxy-5-methoxybenzoate, with its catechol-like moiety, will exhibit superior antioxidant and potentially anti-inflammatory properties.
-
Quantitative comparison of antioxidant activity using both chemical and cell-based assays.
-
In-depth investigation of their anti-inflammatory mechanisms , including their effects on various signaling pathways.
-
Broad-spectrum screening of their cytotoxic activity against a panel of cancer cell lines.
-
Pharmacokinetic and in vivo efficacy studies to assess their therapeutic potential.
By systematically evaluating these regioisomers, the scientific community can gain valuable insights into the structure-activity relationships of substituted benzoates and unlock their full potential in the development of novel therapeutic agents.
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- 22. Anti-inflammatory Effect of Methyl Gallate on Experimental Arthritis: Inhibition of Neutrophil Recruitment, Production of Inflammatory Mediators, and Activation of Macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 26. researchgate.net [researchgate.net]
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- 29. apps.dtic.mil [apps.dtic.mil]
- 30. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 31. In Vitro Toxicity Evaluation of Some Plant Extracts and Their Potential Application in Xerosis cutis [mdpi.com]
Safety Operating Guide
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Methyl 3,5-dihydroxy-4-methoxybenzoate
As researchers and scientists dedicated to advancing drug development, our work's integrity is intrinsically linked to the safety and precision of our laboratory practices. Handling specialized chemical compounds like Methyl 3,5-dihydroxy-4-methoxybenzoate demands a meticulous approach, not just in the experimental design, but in the fundamental protocols that protect us from potential hazards. This guide moves beyond a simple checklist, offering a comprehensive operational plan rooted in the "why" behind each safety recommendation. By understanding the nature of the chemical, we can implement self-validating safety systems that ensure both personal well-being and the reliability of our results.
Hazard Analysis: Understanding the Compound
Methyl 3,5-dihydroxy-4-methoxybenzoate is an aromatic ester. While its toxicological properties have not been exhaustively investigated, the available data for the compound and its structural analogs point to specific, predictable hazards.[1] The Globally Harmonized System (GHS) classifications provided by suppliers are our primary directive for risk assessment.
According to safety data sheets, this chemical is classified with the following hazard statements:
-
H315: Causes skin irritation .[2][3][4][5] This indicates that direct contact with the skin can lead to inflammation, redness, or discomfort.
-
H319: Causes serious eye irritation .[2][3][4][5] Contact with the eyes is likely to cause significant, potentially damaging, irritation.
-
H335: May cause respiratory irritation .[3] Inhalation of the dust or aerosols can irritate the respiratory tract, leading to coughing or shortness of breath.
These classifications are the causal basis for the stringent PPE protocols that follow. Our objective is to create an impermeable barrier between the researcher and the chemical, mitigating these risks entirely.
Core Directive: Personal Protective Equipment (PPE) Selection
The selection of PPE is not a one-size-fits-all approach; it is tailored to the specific task and the associated risk of exposure. The following table summarizes the essential PPE required for handling Methyl 3,5-dihydroxy-4-methoxybenzoate.
| Protection Area | Required PPE | Specification & Rationale |
| Hand Protection | Chemical-Resistant Gloves | Nitrile gloves are the standard recommendation.[6] They provide effective protection against aromatic esters and offer good dexterity for fine motor tasks. Always inspect gloves for tears or punctures before use.[7] |
| Eye & Face Protection | Safety Goggles or Glasses | Chemical splash goggles that meet ANSI Z87.1 standards are mandatory to prevent eye contact.[8] When handling larger quantities or if there is a significant risk of splashing, a face shield must be worn over the goggles.[7][9] |
| Body Protection | Laboratory Coat | A standard, buttoned lab coat protects the skin and personal clothing from accidental spills. For tasks involving larger quantities, a chemical-resistant apron should be worn over the lab coat.[6] |
| Respiratory Protection | Use Engineering Controls; Respirator if Needed | All handling of the solid powder should occur in a well-ventilated area or a certified chemical fume hood to minimize dust inhalation.[10][11] If engineering controls are insufficient or unavailable, a NIOSH-approved dust respirator (e.g., N95) is required.[2][12] |
Operational Plan: Step-by-Step Protocols
Adherence to standardized procedures for donning, doffing, and handling is critical to prevent cross-contamination and exposure.
Protocol for Donning and Doffing PPE
-
Donning (Putting On):
-
Lab Coat: Put on the lab coat and fasten all buttons.
-
Eye Protection: Put on safety goggles. Adjust for a snug fit.
-
Gloves: Put on nitrile gloves, ensuring they overlap the cuffs of the lab coat.
-
-
Doffing (Taking Off): This sequence is designed to minimize the spread of potential contaminants.
-
Gloves: Remove gloves using a glove-to-glove, then skin-to-skin technique to avoid touching the outer contaminated surface. Dispose of them immediately in the designated waste container.
-
Lab Coat: Unbutton and remove the lab coat by folding it inward on itself, ensuring the contaminated exterior is contained.
-
Eye Protection: Remove goggles by handling the strap, not the front.
-
Hand Hygiene: Wash hands thoroughly with soap and water.[2][10]
-
Protocol for Handling Solid Chemical (e.g., Weighing)
-
Preparation: Ensure the analytical balance is inside a chemical fume hood or a ventilated balance enclosure.
-
PPE: Don all required PPE as outlined in Section 2.
-
Handling:
-
Use a spatula to carefully transfer the desired amount of Methyl 3,5-dihydroxy-4-methoxybenzoate from the stock container to a weigh boat.
-
Avoid generating dust.[1][2] If any dust is created, it will be contained by the fume hood's airflow.
-
Close the primary container tightly immediately after use.[2][10]
-
-
Cleanup: Wipe the spatula and any contaminated surfaces with a damp cloth (using an appropriate solvent if necessary) and dispose of the cloth in the chemical waste.
-
Doffing: Remove PPE as per the doffing protocol.
PPE Selection Workflow
The following diagram outlines the decision-making process for selecting the appropriate level of PPE based on the specific task.
Caption: PPE selection workflow for handling Methyl 3,5-dihydroxy-4-methoxybenzoate.
Disposal Plan
Proper disposal is a crucial final step in the safe handling of chemicals.
-
Contaminated PPE: All disposable PPE, such as gloves, must be discarded into a designated hazardous waste container immediately after use. Non-disposable items like lab coats should be professionally laundered if contaminated.
-
Chemical Waste: Unused Methyl 3,5-dihydroxy-4-methoxybenzoate and any solutions must be disposed of as chemical waste.[10] They should be collected in a clearly labeled, sealed container and disposed of through your institution's environmental health and safety office.[11] Do not pour this chemical down the drain.[1]
By integrating these expert-level protocols into your daily workflow, you build a resilient culture of safety that protects you, your colleagues, and the integrity of your research.
References
-
Georganics. 3,4-DIHYDROXY-5-METHOXYBENZOIC ACID METHYL ESTER Safety Data Sheet.[Link]
-
Certas Lubricant Solutions. Personal Protective Equipment (PPE) Standards.[Link]
-
Fragrance Oils Direct UK. Personal Protective Equipment for Fragrance Oil.[Link]
-
University of California, Riverside. Personal Protective Equipment (PPE) - Glove Selection.[Link]
-
PubChem. Methyl 3-hydroxy-4-methoxybenzoate.[Link]
-
MCR Safety. Understanding Solvents and PPE for Chemical Safety.[Link]
-
PubChem. Methyl 3,5-Dihydroxy-4-Methoxybenzoate.[Link]
Sources
- 1. georganics.sk [georganics.sk]
- 2. tcichemicals.com [tcichemicals.com]
- 3. Methyl 3-hydroxy-4-methoxybenzoate | C9H10O4 | CID 4056967 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Methyl 3,5-Dihydroxy-4-Methoxybenzoate | C9H10O5 | CID 5319726 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. echemi.com [echemi.com]
- 6. fragranceoilsdirect.co.uk [fragranceoilsdirect.co.uk]
- 7. certaslubricantsolutions.com [certaslubricantsolutions.com]
- 8. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 9. mcrsafety.com [mcrsafety.com]
- 10. aksci.com [aksci.com]
- 11. sds.fluorochem.co.uk [sds.fluorochem.co.uk]
- 12. fishersci.com [fishersci.com]
Retrosynthesis Analysis
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



